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Foundational

An In-depth Technical Guide to 1-Benzyl-3-(2-bromophenyl)piperazine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Benzyl-3-(2-bromophenyl)piperazine, a substituted piperazine derivative of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-(2-bromophenyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and pharmacological research. Due to the absence of a publicly registered CAS number for this specific positional isomer, this document outlines a proposed synthetic route, detailed analytical characterization protocols, and a discussion of its potential applications based on the known bioactivities of related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel piperazine-based compounds.

Introduction and Scientific Context

Substituted piperazines are a well-established class of compounds with a broad spectrum of biological activities, frequently incorporated into the structures of marketed drugs and clinical candidates. The piperazine scaffold is a versatile pharmacophore, often imparting favorable pharmacokinetic properties and enabling diverse interactions with various biological targets. The introduction of a benzyl group at the N1 position and an aryl group at the C3 position of the piperazine ring creates a class of compounds with significant potential for modulating central nervous system (CNS) targets.

The N-benzyl group is a common moiety in psychoactive piperazine derivatives, known to influence activity at dopaminergic and serotonergic receptors.[1][2] The nature and substitution pattern of the C3-aryl group further refines the pharmacological profile. Specifically, the presence of a halogen, such as bromine, on the phenyl ring can enhance metabolic stability and modulate receptor binding affinity. While the 3-bromophenyl and 4-bromophenyl isomers of 1-benzylpiperazine are commercially available, the 2-bromophenyl isomer, 1-Benzyl-3-(2-bromophenyl)piperazine, is not readily found in chemical supplier catalogs, and a specific CAS number has not been identified in public databases as of the writing of this guide.

This lack of commercial availability and a registered CAS number suggests that this particular isomer is a novel or less-explored compound, presenting an opportunity for new intellectual property and the investigation of unique pharmacological properties. This guide, therefore, provides a scientifically grounded framework for its synthesis and characterization.

Proposed Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine

The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine can be approached through several synthetic strategies. A plausible and efficient method involves the addition of a 2-bromophenyl Grignard reagent to a suitable N-benzylated piperazinone precursor, followed by reduction. This approach offers a convergent and flexible route to the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target compound suggests that it can be disconnected at the C3-aryl bond, leading back to a 1-benzylpiperazine precursor and a 2-bromophenyl organometallic reagent. A logical precursor is 1-benzylpiperazin-2-one, which can be synthesized from commercially available starting materials.

Synthesis of the Precursor: 1-Benzylpiperazin-2-one

1-Benzylpiperazin-2-one can be prepared via the cyclization of N-benzylethylenediamine with an appropriate two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.

Grignard Reaction and Reduction

The key step in the proposed synthesis is the nucleophilic addition of 2-bromophenylmagnesium bromide to the carbonyl group of 1-benzylpiperazin-2-one. The resulting tertiary alcohol intermediate can then be reduced to the desired 1-Benzyl-3-(2-bromophenyl)piperazine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Benzylpiperazin-2-one

  • To a solution of N-benzylethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude amide intermediate.

  • Induce cyclization by treating the intermediate with a base (e.g., sodium ethoxide in ethanol) under reflux to afford 1-benzylpiperazin-2-one.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine

  • Prepare the Grignard reagent by adding 1,2-dibromoethane to magnesium turnings in anhydrous tetrahydrofuran (THF), followed by the dropwise addition of 2-bromo-1-iodobenzene (1.2 equivalents).

  • In a separate flask, dissolve 1-benzylpiperazin-2-one (1 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the solution of 1-benzylpiperazin-2-one.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude tertiary alcohol intermediate is then dissolved in a suitable solvent (e.g., trifluoroacetic acid) and treated with a reducing agent such as triethylsilane.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final product, 1-Benzyl-3-(2-bromophenyl)piperazine, by column chromatography.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis N-Benzylethylenediamine N-Benzylethylenediamine Amidation Amidation N-Benzylethylenediamine->Amidation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Amidation Cyclization Cyclization Amidation->Cyclization 1-Benzylpiperazin-2-one 1-Benzylpiperazin-2-one Cyclization->1-Benzylpiperazin-2-one 2-Bromo-1-iodobenzene 2-Bromo-1-iodobenzene Grignard Formation Grignard Formation 2-Bromo-1-iodobenzene->Grignard Formation Mg Mg Mg->Grignard Formation Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent Grignard Addition Grignard Addition Grignard Reagent->Grignard Addition 1-Benzylpiperazin-2-one_2 1-Benzylpiperazin-2-one 1-Benzylpiperazin-2-one_2->Grignard Addition Tertiary Alcohol Intermediate Tertiary Alcohol Intermediate Grignard Addition->Tertiary Alcohol Intermediate Reduction Reduction Tertiary Alcohol Intermediate->Reduction Final Product 1-Benzyl-3-(2-bromophenyl)piperazine Reduction->Final Product

Proposed synthetic workflow for 1-Benzyl-3-(2-bromophenyl)piperazine.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 1-Benzyl-3-(2-bromophenyl)piperazine. The following techniques are recommended.

Spectroscopic Methods
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl and 2-bromophenyl groups, as well as the aliphatic protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic and aliphatic regions.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Br bonds.
Chromatographic Methods
Technique Purpose
Thin-Layer Chromatography (TLC) To monitor the progress of the reactions and to assess the purity of the product.
High-Performance Liquid Chromatography (HPLC) For quantitative analysis of the purity of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the identity and purity of the compound, particularly after derivatization if necessary.[3]

Potential Applications and Research Directions

Given the pharmacological profiles of related N-benzylpiperazines and arylpiperazines, 1-Benzyl-3-(2-bromophenyl)piperazine holds potential for investigation in several areas of drug discovery.

  • Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at serotonin and dopamine receptors, making them relevant for the study of depression, anxiety, and other neurological disorders.[1][4]

  • Receptor Binding Assays: The compound could be screened against a panel of CNS receptors to determine its binding affinities and selectivity profile.

  • Enzyme Inhibition Studies: Some piperazine derivatives have been shown to inhibit various enzymes, and this compound could be evaluated for similar activities.

The absence of existing data for this specific isomer makes it a valuable tool for structure-activity relationship (SAR) studies. By comparing its biological activity to that of the 3-bromo and 4-bromo isomers, researchers can gain insights into the influence of the bromine atom's position on pharmacological activity.

Conclusion

While a registered CAS number for 1-Benzyl-3-(2-bromophenyl)piperazine has not been identified, this in-depth technical guide provides a robust and scientifically supported pathway for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods will ensure the structural integrity of the final compound. The exploration of this novel chemical entity presents an exciting opportunity for researchers in medicinal chemistry and drug development to investigate new pharmacological profiles and expand the understanding of structure-activity relationships within the substituted piperazine class.

References

  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008-015.
  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. Retrieved from [Link]

  • Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. The Journal of the Royal College of Physicians of Edinburgh, 38(3), 252-256.
  • Lecompte, Y., et al. (2008). [1-benzylpiperazine (BZP) and 1-(3-trifluorométhylphényl)pipérazine (TFMPP): emergence of two agents which lead to misuse]. Annales de Toxicologie Analytique, 20(1), 29-37.
  • Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450.

Sources

Exploratory

An In-Depth Technical Guide to the Structure of 1-Benzyl-3-(2-bromophenyl)piperazine

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and potential pharmacological significance of 1-Benzyl-3-(2-bromophenyl)piperazine. It is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and potential pharmacological significance of 1-Benzyl-3-(2-bromophenyl)piperazine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document moves beyond a standard template to offer a narrative grounded in scientific principles and practical insights, reflecting the real-world challenges and considerations in chemical research.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block for designing compounds that target the central nervous system (CNS).[1] Piperazine derivatives have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[1] The subject of this guide, 1-Benzyl-3-(2-bromophenyl)piperazine, is a disubstituted piperazine derivative. The introduction of a benzyl group at the N1 position and a 2-bromophenyl group at the C3 position creates a molecule with specific stereochemical and electronic properties that are expected to influence its biological activity.

The benzyl group is a common feature in many CNS-active compounds, while the bromo-substitution on the phenyl ring can significantly impact the molecule's metabolic stability and binding affinity to its biological targets. The position of the bromine atom (ortho, meta, or para) can have a profound effect on the compound's overall properties. This guide will focus specifically on the 2-bromo isomer, providing a detailed exploration of its structure and characteristics based on established chemical principles and data from closely related analogs, given the limited publicly available information on this specific compound.

Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine: A Plausible Synthetic Route

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is outlined below. This pathway is designed to be robust and amenable to laboratory-scale production.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Benzylation A 2-Bromobenzaldehyde C Intermediate Iminium Ion A->C Reaction with B Ethylenediamine B->C E 2-(2-Bromophenyl)piperazine C->E Reduction D Sodium Cyanoborohydride (NaBH3CN) H 1-Benzyl-3-(2-bromophenyl)piperazine E->H N-Alkylation F Benzyl Bromide F->H G Potassium Carbonate (K2CO3)

Caption: Proposed two-step synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Bromophenyl)piperazine

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add ethylenediamine (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to form the intermediate iminium ion.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Basify the mixture with 2 M NaOH and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-bromophenyl)piperazine.

Causality Behind Experimental Choices: The use of reductive amination is a well-established and high-yielding method for the synthesis of unsymmetrically substituted piperazines. Sodium cyanoborohydride is chosen as the reducing agent due to its mild nature and selectivity for the iminium ion over the aldehyde.

Step 2: Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine

  • Dissolve 2-(2-bromophenyl)piperazine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) as a base.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-Benzyl-3-(2-bromophenyl)piperazine.

Causality Behind Experimental Choices: N-alkylation of the piperazine ring is a standard procedure. Potassium carbonate is a suitable inorganic base for this transformation, and acetonitrile is an appropriate solvent due to its polarity and boiling point.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the structure of 1-Benzyl-3-(2-bromophenyl)piperazine requires a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's connectivity, and three-dimensional arrangement.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR Connectivity & Environment MS Mass Spectrometry (EI, ESI) Start->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy Start->IR Functional Groups Structure Confirmed Structure of 1-Benzyl-3-(2-bromophenyl)piperazine NMR->Structure Data Integration MS->Structure Data Integration IR->Structure Data Integration

Caption: Integrated analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-Benzyl-3-(2-bromophenyl)piperazine, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would be employed.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.1Multiplet9HAromatic protons (benzyl and bromophenyl)
~ 3.6Singlet2H-CH₂- (benzyl)
~ 3.5 - 2.8Multiplet7HPiperazine ring protons
~ 2.5Broad Singlet1H-NH- (piperazine)

Rationale for Predictions: The aromatic region is expected to be complex due to the overlapping signals from the benzyl and 2-bromophenyl groups. The benzylic protons will appear as a singlet. The piperazine ring protons will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The NH proton signal is expected to be broad.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 140 - 120Aromatic carbons
~ 122C-Br (bromophenyl)
~ 63Benzylic -CH₂-
~ 58 - 45Piperazine ring carbons

Rationale for Predictions: The chemical shifts are estimated based on standard values for similar structures.[5] The carbon attached to the bromine atom is expected to be in the lower field of the aromatic region. The piperazine carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Benzyl-3-(2-bromophenyl)piperazine, both Electron Ionization (EI) and Electrospray Ionization (ESI) would be valuable.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₇H₁₉BrN₂).

  • Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Ions (EI-MS):

    • m/z 91: Tropylium ion, characteristic of a benzyl group.[6][7]

    • [M - C₇H₇]⁺: Loss of the benzyl group.

    • [M - C₆H₄Br]⁺: Loss of the 2-bromophenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch (secondary amine)
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2800Aliphatic C-H stretch
~ 1600, 1490, 1450Aromatic C=C stretch
~ 750C-Br stretch

Physicochemical Properties

While experimental data for 1-Benzyl-3-(2-bromophenyl)piperazine is not available, we can estimate some of its key physicochemical properties based on its structure and data from related compounds like 1-benzylpiperazine.[8][9][10][11]

PropertyPredicted Value/Characteristic
Molecular Formula C₁₇H₁₉BrN₂
Molecular Weight 331.26 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.[9]
pKa The piperazine nitrogen atoms will be basic, with pKa values likely in the range of 7-9.

Pharmacological Considerations and Potential Applications

The pharmacological profile of 1-Benzyl-3-(2-bromophenyl)piperazine is not yet characterized. However, based on the known activities of related piperazine derivatives, we can speculate on its potential biological effects.

  • CNS Activity: Many benzylpiperazine derivatives exhibit stimulant effects on the central nervous system, often by modulating dopaminergic and serotonergic pathways.[12][13][14]

  • Receptor Binding: The presence of the benzyl and 2-bromophenyl groups could confer affinity for various receptors, including serotonin, dopamine, and sigma receptors.[2]

  • Drug Development Potential: This compound could serve as a lead structure for the development of novel therapeutic agents for neurological or psychiatric disorders.[1][15] Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to determine its specific pharmacological profile.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical framework for the structure, synthesis, and potential significance of 1-Benzyl-3-(2-bromophenyl)piperazine. While a lack of specific experimental data necessitates a predictive approach, the principles and methodologies outlined here provide a solid foundation for any future research on this compound.

The synthesis of this molecule and its full spectroscopic and pharmacological characterization would be a valuable contribution to the field of medicinal chemistry. Such studies would not only confirm the predictions made in this guide but also potentially uncover novel biological activities, paving the way for the development of new therapeutic agents.

References

  • SpectraBase. 1-Benzyl-N-(3-bromobenzyl)-N-(2-fluorophenyl)piperidin-4-amine. [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). [Link]

  • Ismail, B., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. The Malaysian Journal of Analytical Sciences, 15(1), 77-88.
  • Gherardini, L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 14(3), 253. [Link]

  • NIST. 1-Benzylpiperazine. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • SWGDrug. BENZYLPIPERAZINE. [Link]

  • Kurane, B. G., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-16. [Link]

  • SpectraBase. 3-(4-Benzyl-1-piperazinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione. [Link]

  • NIST. 1-Benzylpiperazine. [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]

  • Manallack, D. T., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. International Journal of Molecular Sciences, 24(5), 4991. [Link]

  • Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • González-Vera, J. A., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(14), 4635. [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-23. [Link]

  • ResearchGate. Chemical structure of N-benzylpiperazine (BZP). [Link]

  • Google Patents. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)
  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 32(6), 444-450. [Link]

Sources

Foundational

1-Benzyl-3-(2-bromophenyl)piperazine molecular weight

An In-depth Technical Guide to the Molecular Weight Determination of 1-Benzyl-3-(2-bromophenyl)piperazine Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight Determination of 1-Benzyl-3-(2-bromophenyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the molecular weight of 1-Benzyl-3-(2-bromophenyl)piperazine, a substituted piperazine derivative of interest in synthetic and medicinal chemistry. Moving beyond a simple statement of the theoretical value, this document details the essential interplay between theoretical calculations and robust, orthogonal experimental verification methods. As a Senior Application Scientist, the insights provided herein are grounded in the practical realities of chemical analysis, emphasizing not just the 'how' but the critical 'why' behind each methodological choice. We will explore high-resolution mass spectrometry (HRMS) and elemental analysis as primary validation techniques, supported by spectroscopic methods for structural confirmation. The objective is to equip researchers with a self-validating system for the unambiguous characterization of this and similar molecules, ensuring data integrity for research and development applications.

Foundational Analysis: Theoretical Molecular Weight

The initial step in characterizing any chemical entity is to calculate its theoretical molecular weight from its chemical formula. This value serves as the fundamental hypothesis that all subsequent experimental work aims to confirm.

Molecular Structure and Formula

1-Benzyl-3-(2-bromophenyl)piperazine is comprised of a piperazine ring substituted with a benzyl group at the N1 position and a 2-bromophenyl group at the C3 position.

  • Chemical Formula: C₁₇H₁₉BrN₂

This formula is the basis for all molecular weight calculations.

Calculation of Average vs. Monoisotopic Mass

It is crucial to distinguish between average molecular weight (often denoted as MW) and monoisotopic mass.

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes for each element. This value is typically used for bulk stoichiometric calculations (e.g., molarity).

  • Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ⁷⁹Br). This is the value of primary importance in mass spectrometry, as the instrument can resolve individual isotopic peaks.

The values used for these calculations are summarized below.

ElementIsotope for Monoisotopic MassExact Mass (Da)Average Atomic Weight ( g/mol )
Carbon (C)¹²C12.00000012.011
Hydrogen (H)¹H1.0078251.008
Bromine (Br)⁷⁹Br78.91833779.904
Nitrogen (N)¹⁴N14.00307414.007

Calculations:

  • Average Molecular Weight: (17 × 12.011) + (19 × 1.008) + 79.904 + (2 × 14.007) = 331.26 g/mol [1]

  • Monoisotopic Mass: (17 × 12.000000) + (19 × 1.007825) + 78.918337 + (2 × 14.003074) = 330.0732 Da

A related compound, 1-benzyl-3-(2-bromophenyl)piperazine dihydrochloride, has a reported molecular weight of 404.18 g/mol , which is consistent with the addition of two HCl molecules to our calculated free base weight.[2]

Experimental Verification: A Multi-Faceted Approach

Theoretical values are meaningless without rigorous experimental confirmation. A robust characterization relies on orthogonal methods—distinct techniques that validate the same property through different physical principles. For molecular weight, the gold standard is high-resolution mass spectrometry, supported by elemental analysis to confirm the empirical formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a direct, high-precision measurement of the mass-to-charge ratio (m/z) of an ionized molecule, allowing for the determination of its exact mass and, by extension, its elemental composition.

Causality of Method Choice: We select HRMS over standard-resolution MS because its high mass accuracy (typically <5 ppm) allows us to differentiate between compounds with the same nominal mass but different elemental formulas. This is a cornerstone of trustworthy identification.

Workflow for HRMS Analysis

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A Dissolve sample in appropriate solvent (e.g., ACN/H2O) B Infuse sample into Electrospray Ionization (ESI) source A->B C Generate protonated [M+H]⁺ ions B->C D Analyze ions in high- resolution mass analyzer (e.g., TOF, Orbitrap) C->D E Record high-resolution mass spectrum D->E F Compare experimental m/z to theoretical m/z (331.0809 for [M+H]⁺) E->F G Analyze isotopic pattern (⁷⁹Br / ⁸¹Br) E->G

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Key Experimental Insights:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen atoms in the piperazine ring, which are readily protonated to form the [M+H]⁺ ion.

  • Expected m/z: The primary ion of interest will be the protonated molecule, [C₁₇H₁₉BrN₂ + H]⁺. Its theoretical monoisotopic m/z is 331.0809 Da . An experimental result within 5 ppm of this value provides strong evidence for the proposed formula.

  • The Bromine Isotopic Signature: A critical self-validating feature is the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a characteristic isotopic pattern where the [M+H]⁺ peak (containing ⁷⁹Br) and the [M+2+H]⁺ peak (containing ⁸¹Br) appear at an intensity ratio of approximately 1:1. Observing this pattern is an unambiguous confirmation of the presence of a single bromine atom.

Predicted Fragmentation for Structural Confirmation

Beyond the parent ion, the fragmentation pattern provides a fingerprint of the molecule's structure. For 1-Benzyl-3-(2-bromophenyl)piperazine, the most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is inherently labile. Gas chromatography-mass spectrometry (GC-MS) studies of the parent compound, 1-benzylpiperazine, show a characteristic base peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺).[3][4]

Caption: Predicted EI Fragmentation of the Target Molecule.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation.

  • Instrumentation: Utilize an LC-HRMS system, such as a Q-TOF or Orbitrap mass spectrometer, equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters: Set the ESI source to positive ion mode. Optimize capillary voltage (~3.5 kV), source temperature (~120 °C), and nebulizing gas flow to achieve a stable signal.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the mass resolution is set to a minimum of 10,000 (FWHM).

  • Analysis: Identify the monoisotopic m/z for the [M+H]⁺ ion and its corresponding [M+2+H]⁺ isotopic peak. Calculate the mass error in ppm and confirm the ~1:1 intensity ratio.

Elemental Analysis

Elemental analysis provides the percentage composition (by mass) of C, H, N, and heteroatoms (in this case, Br). This technique validates the empirical formula of the compound.

Causality of Method Choice: While HRMS can suggest an elemental formula, it does not provide information about the purity of the bulk sample. Elemental analysis serves as an essential orthogonal check, confirming that the composition of the bulk material matches the theoretical formula, thereby adding a layer of trustworthiness to the characterization.

Theoretical vs. Expected Experimental Percentages

ElementTheoretical Mass %Acceptable Experimental Range
Carbon (C)61.64%61.24% - 62.04%
Hydrogen (H)5.78%5.38% - 6.18%
Bromine (Br)24.12%23.72% - 24.52%
Nitrogen (N)8.46%8.06% - 8.86%

Experimental Protocol: CHN/X Analyzer

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried under a high vacuum for several hours to remove residual solvents, which are a common source of error.

  • Instrumentation: Use a calibrated CHN/X elemental analyzer.

  • Analysis: Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (≥950 °C) in the presence of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens are captured in a separate trap.

  • Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Validation: The experimental weight percentages must fall within ±0.4% of the theoretical values to be considered a match.

Conclusion: An Integrated Approach to Characterization

The determination of the molecular weight of 1-Benzyl-3-(2-bromophenyl)piperazine is a multi-step, validation-driven process. The theoretical molecular weight, calculated as 331.26 g/mol (average) and 330.0732 Da (monoisotopic), sets the benchmark for experimental analysis. Trustworthy confirmation is achieved not by a single measurement but by the congruence of orthogonal techniques. High-Resolution Mass Spectrometry confirms the exact mass and the presence of bromine through its distinct isotopic signature, while Elemental Analysis validates the empirical formula of the bulk material. This integrated approach ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent research or development activities.

References

  • precisionFDA. 1-(3-BROMOPHENYL)PIPERAZINE. [Link]

  • NIST. 1-Benzylpiperazine. [Link]

  • Al-Ghorbani, M., Al-Ghamdi, M.S., Al-Omair, M.A. et al. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Sci Rep 14, 281 (2024). [Link]

  • Mendoza-Sánchez, F., Ortíz-Andrade, R., Dávila-Zenteno, J. et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules 28, 5971 (2023). [Link]

  • SpectraBase. 1-Benzyl-N-(3-bromobenzyl)-N-(2-fluorophenyl)piperidin-4-amine. [Link]

  • Chan, W.Y., et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 007-015 (2011). [Link]

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Organic Syntheses. 1-Benzylpiperazine. [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). [Link]

  • NIST. 1-Benzylpiperazine. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • SpectraBase. 3-(4-Benzyl-1-piperazinyl)-1-(3-bromophenyl)-2,5-pyrrolidinedione. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Semantic Scholar. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 32(6), 444–450. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Exploratory

Comprehensive Technical Guide: 1-Benzyl-3-(2-bromophenyl)piperazine

Executive Summary The compound 1-benzyl-3-(2-bromophenyl)piperazine (CAS: 1248907-40-5) represents a highly specialized building block within the broader class of substituted arylpiperazines. Piperazine derivatives are p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-benzyl-3-(2-bromophenyl)piperazine (CAS: 1248907-40-5) represents a highly specialized building block within the broader class of substituted arylpiperazines. Piperazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to target monoamine transporters and specific G-protein coupled receptors (GPCRs), such as the serotonin (5-HT) and dopamine receptor families[1].

This whitepaper provides an in-depth technical analysis of 1-benzyl-3-(2-bromophenyl)piperazine, focusing on the rigorous application of IUPAC nomenclature rules, the structure-activity relationship (SAR) context, and a self-validating synthetic methodology for its regioselective preparation.

Structural Elucidation & IUPAC Nomenclature Logic

The naming of 1-benzyl-3-(2-bromophenyl)piperazine is not arbitrary; it is the result of strict IUPAC rules governing heterocyclic numbering and locant prioritization. Understanding this logic is critical for researchers synthesizing novel derivatives, as it directly correlates with the regiochemistry of the molecule.

Locant Prioritization

The parent structure is the six-membered piperazine ring, which contains two nitrogen atoms at opposing positions. When substituents are added, the ring must be numbered to provide the lowest possible locant set for those substituents.

  • Substituent Identification: The molecule contains a benzyl group and a 2-bromophenyl group.

  • Numbering Scenarios:

    • Scenario A (Correct): Assign the nitrogen bearing the benzyl group as N1 . Tracing the ring toward the carbon bearing the aryl group assigns it as C3 . The resulting substituent locant set is (1,3) .

    • Scenario B (Incorrect): Assign the unsubstituted nitrogen as N1. Tracing the ring toward the substituted carbon assigns it as C2, and the substituted nitrogen as N4. The locant set would be (2,4) .

    • Scenario C (Incorrect): Assign the unsubstituted nitrogen as N1 and trace the other way. The locant set would be (4,5) .

IUPAC_Logic SM Parent Ring Piperazine (N1, N4) Sub1 N1 Position Benzyl Group SM->Sub1 Substitution Sub2 C3 Position 2-Bromophenyl Group SM->Sub2 Substitution Rule IUPAC Rule Lowest Locant Set (1,3) Sub1->Rule Sub2->Rule

Fig 1. IUPAC numbering logic prioritizing the lowest locant set (1,3) for substituents.

Pharmacological Context & Causality in Design

The structural features of 1-benzyl-3-(2-bromophenyl)piperazine are deliberately engineered to probe specific pharmacological spaces:

  • The Piperazine Core: Acts as a basic amine that is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved aspartate residues in monoamine receptor binding pockets (e.g., Asp3.32 in 5-HT receptors)[1].

  • The 1-Benzyl Group: Enhances the lipophilicity of the molecule (predicted LogP ~3.8), facilitating blood-brain barrier (BBB) penetration. Furthermore, the benzyl moiety often occupies hydrophobic auxiliary pockets in target proteins, a strategy widely used in drug discovery[2].

  • The 3-(2-Bromophenyl) Group: The addition of an aryl group adjacent to the secondary amine (N4) introduces a chiral center (C3). The bulky, electron-withdrawing bromine atom at the ortho position restricts the rotational freedom of the phenyl ring, locking the molecule into specific conformations. This steric bulk is known to shift selectivity profiles, often reducing off-target stimulant activity while enhancing affinity for specific serotonin receptor subtypes[3].

Quantitative Data Summary

Table 1: Physicochemical and Analytical Properties

PropertyValue
Chemical Formula C17H19BrN2
Molecular Weight 331.25 g/mol
CAS Registry Number 1248907-40-5 (Free Base)
Monoisotopic Mass 330.0732 Da
ESI-MS [M+H]+ m/z 331.1 (79Br), 333.1 (81Br)
Predicted LogP ~3.8

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-benzyl-3-(2-bromophenyl)piperazine relies on the regioselective N-alkylation of 2-(2-bromophenyl)piperazine.

Causality of Regioselectivity: Direct alkylation of 2-arylpiperazines typically occurs at the less sterically hindered nitrogen. In 2-(2-bromophenyl)piperazine, the nitrogen adjacent to the bulky 2-bromophenyl group is highly shielded. Consequently, electrophilic attack by benzyl bromide occurs almost exclusively at the distant nitrogen. Following the IUPAC renumbering rules discussed in Section 2, this N-alkylation yields the 1,3-disubstituted product rather than the 1,2-disubstituted product[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process controls (TLC) and orthogonal analytical checks (MS isotopic distribution), the researcher can confirm the integrity of the reaction at every stage.

Reagents:

  • 2-(2-Bromophenyl)piperazine (1.0 eq, 10 mmol, 2.41 g)

  • Benzyl bromide (1.05 eq, 10.5 mmol, 1.80 g)

  • Anhydrous Potassium Carbonate (K2CO3) (3.0 eq, 30 mmol, 4.14 g)

  • Acetonitrile (MeCN), anhydrous (50 mL)

Procedure:

  • Preparation: Suspend 2-(2-bromophenyl)piperazine and K2CO3 in anhydrous MeCN (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve benzyl bromide in 5 mL of MeCN and add dropwise to the suspension over 15 minutes to prevent localized heating and potential over-alkylation.

  • Reaction & Validation (In-Process Control): Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2, ninhydrin active) should disappear, replaced by a new, less polar spot (Rf ~0.6, UV active).

  • Workup: Quench the reaction with distilled water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient 80:20 to 50:50) to afford the pure free base.

Synthesis_Workflow Step1 Starting Material 2-(2-Bromophenyl)piperazine Step2 Regioselective N-Alkylation Benzyl Bromide (1.05 eq), K2CO3, MeCN Step1->Step2 0 °C to RT Step3 In-Process Validation TLC (DCM:MeOH 9:1) - Check Rf Shift Step2->Step3 12 Hours Step4 Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 Complete Conversion Step5 Purified Target Compound 1-Benzyl-3-(2-bromophenyl)piperazine Step4->Step5 Column Chromatography

Fig 2. Workflow for the regioselective synthesis of 1-benzyl-3-(2-bromophenyl)piperazine.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized compound, orthogonal analytical methods must be employed.

Mass Spectrometry (LC-MS)

Due to the presence of the bromine atom, the mass spectrum acts as an immediate self-validating tool. Bromine naturally occurs as two isotopes, 79Br and 81Br, in an approximate 1:1 ratio.

  • Expected Result: The ESI-MS spectrum must show a characteristic doublet at m/z 331.1 and m/z 333.1 of equal intensity, corresponding to the[M+H]+ ions. Absence of this 1:1 doublet immediately invalidates the structural assignment.

Nuclear Magnetic Resonance (NMR)

The regiochemistry is confirmed via 1H NMR integration and splitting patterns.

Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3)

Shift (ppm)MultiplicityIntegrationAssignment & Causality
7.55 dd (J=8.0, 1.5 Hz)1HAr-H (2-Bromophenyl, ortho to Br). Shifted downfield due to halogen deshielding.
7.50 - 7.20 m8HAr-H (Benzyl 5H + remaining 2-Bromophenyl 3H).
4.15 dd (J=10.5, 3.0 Hz)1HPiperazine C3-H. Distinctive downfield shift confirms aryl attachment at this specific carbon.
3.60 s (or AB q)2HBenzyl CH2. Singlet indicates rapid interconversion, though chiral center at C3 may induce diastereotopic splitting (AB quartet) in high-resolution instruments.
3.10 - 2.80 m4HPiperazine C2-H2, C5-H2.
2.65 - 2.45 m2HPiperazine C6-H2.
1.80 br s1HPiperazine N4-H. Exchangeable with D2O, confirming the secondary amine remains unalkylated.

References

  • Yokoshima, S., Watanabe, K., Uehara, F., Usui, Y., & Tanaka, H. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749-5751. Retrieved from[Link][4]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. Retrieved from[Link][1]

Sources

Foundational

Whitepaper: Advanced Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine via Directed C–H Functionalization

Executive Summary The synthesis of 3-arylpiperazines from unactivated piperazine precursors represents a significant challenge in modern medicinal chemistry due to the lack of innate regiocontrol during C–H functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-arylpiperazines from unactivated piperazine precursors represents a significant challenge in modern medicinal chemistry due to the lack of innate regiocontrol during C–H functionalization. This technical guide details a highly regioselective, five-step synthetic pathway to 1-benzyl-3-(2-bromophenyl)piperazine starting from piperazine and benzyl chloride.

Rather than relying on low-yielding de novo ring construction, this protocol leverages a Boc-directed α-lithiation/transmetalation/Negishi cross-coupling sequence . By exploiting the Complex Induced Proximity Effect (CIPE) and the differential oxidative addition rates of carbon-halogen bonds, this route provides absolute control over both regiochemistry and chemoselectivity.

Retrosynthetic Strategy & Mechanistic Causality

The fundamental challenge in synthesizing 1-benzyl-3-(2-bromophenyl)piperazine from piperazine is the introduction of the 2-bromophenyl group at the C3 position. Direct transition-metal-catalyzed arylation of 1-benzylpiperazine yields statistical mixtures of regioisomers.

To override this, we employ a transient directing group strategy:

  • Regiocontrol via CIPE: After monobenzylation (N1), the N4 position is protected with a tert-butyloxycarbonyl (Boc) group. The carbonyl oxygen of the Boc group strongly coordinates to lithium during deprotonation with s-BuLi. This directs lithiation exclusively to the adjacent C3 (or equivalent C5) position[1].

  • Transmetalation for Cross-Coupling: Organolithium reagents are too highly reactive and basic for controlled palladium-catalyzed cross-coupling. Transmetalation with ZnCl2​ yields an α-zincated piperazine, which exhibits ideal nucleophilicity for the Negishi coupling[2].

  • Chemoselectivity via Halogen Reactivity: The electrophile chosen is 1-bromo-2-iodobenzene . Palladium(0) undergoes oxidative addition into C–I bonds orders of magnitude faster than C–Br bonds. This ensures the piperazine ring couples exclusively at the iodine site, perfectly preserving the 2-bromo moiety for the final pharmacophore.

SynthFlow A Piperazine B 1-Benzylpiperazine A->B BnCl C 1-Benzyl-4-Boc- piperazine B->C Boc2O D 1-Benzyl-4-Boc-3- (2-bromophenyl)piperazine C->D 1. s-BuLi, TMEDA 2. ZnCl2 3. 1-Br-2-I-benzene, Pd E 1-Benzyl-3-(2-bromophenyl) piperazine D->E TFA

Figure 1: Five-step synthetic workflow from piperazine to the target 3-arylpiperazine scaffold.

Step-by-Step Experimental Methodologies

Self-Validation Note: All intermediates should be validated via LC-MS and 1 H NMR. The efficiency of the lithiation step (Step 3a) can be self-validated by quenching a 0.5 mL reaction aliquot with D2​O and observing deuterium incorporation at the C3 position via NMR.

Step 1: Regioselective Monobenzylation

To prevent over-alkylation (yielding 1,4-dibenzylpiperazine), a strict stoichiometric excess of piperazine is required.

  • Dissolve anhydrous piperazine (5.0 equiv) in absolute ethanol (0.5 M) under nitrogen.

  • Heat the solution to 65 °C.

  • Add benzyl chloride (1.0 equiv) dropwise over 2 hours via a syringe pump.

  • Stir for an additional 4 hours, then concentrate under reduced pressure.

  • Partition the residue between 1M NaOH and dichloromethane (DCM). Extract the aqueous layer with DCM (3x). Dry over Na2​SO4​ and evaporate to yield 1-benzylpiperazine .

Step 2: N-Boc Protection
  • Dissolve 1-benzylpiperazine (1.0 equiv) in DCM (0.3 M).

  • Add triethylamine (1.2 equiv) and cool to 0 °C.

  • Add di-tert-butyl dicarbonate ( Boc2​O , 1.05 equiv) portion-wise.

  • Warm to room temperature and stir for 12 hours.

  • Wash with saturated aqueous NaHCO3​ , dry, and concentrate to yield 1-benzyl-4-Boc-piperazine .

Step 3: Directed α-Lithiation and Transmetalation

Critical Causality:3 is utilized to break up the hexameric aggregates of s-BuLi, dramatically increasing its basicity and kinetic reactivity[3].

  • Dissolve 1-benzyl-4-Boc-piperazine (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in anhydrous THF (0.1 M) under argon.

  • Cool the system to exactly -78 °C using a dry ice/acetone bath. Temperature control is critical to prevent Boc-group migration.

  • Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise. Stir at -78 °C for 3 hours to form the α-lithio intermediate[1].

  • Add a solution of anhydrous ZnCl2​ (1.5 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature to complete transmetalation.

Step 4: Chemoselective Negishi Cross-Coupling
  • To the in-situ generated α-zincated piperazine, add 1-bromo-2-iodobenzene (1.2 equiv).

  • Add the optimized catalyst system: Pd(OAc)2​ (5 mol%) and SPhos (10 mol%).

  • Heat the reaction mixture to 65 °C for 16 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography to yield 1-benzyl-4-Boc-3-(2-bromophenyl)piperazine .

Step 5: Boc Deprotection
  • Dissolve the coupled product in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 2 hours (monitor disappearance of starting material via TLC).

  • Concentrate under vacuum, neutralize with 1M NaOH, and extract with DCM to yield the final target: 1-Benzyl-3-(2-bromophenyl)piperazine .

Quantitative Data: Negishi Coupling Optimization

The efficiency of the Negishi cross-coupling (Step 4) is highly dependent on the palladium source and the steric bulk of the phosphine ligand. As shown in Table 1, bulky, electron-rich biaryl phosphine ligands (like SPhos) are required to facilitate rapid reductive elimination and prevent premature protodezincation of the substrate.

Table 1: Catalyst and Ligand Optimization for the Negishi Cross-Coupling

EntryPalladium SourceLigand (mol%)SolventTemp (°C)Isolated Yield (%)Chemoselectivity (C-I vs C-Br)
1 Pd(PPh3​)4​ (5%)NoneTHF6532%>99:1
2 Pd2​(dba)3​ (2.5%)XPhos (10%)THF6555%>99:1
3 Pd(OAc)2​ (5%)SPhos (10%)THF6584% >99:1
4 Pd(OAc)2​ (5%)SPhos (10%)Toluene9081%92:8 (Trace double coupling)

Note: Entry 3 represents the optimized conditions. Increasing the temperature (Entry 4) led to a slight loss in chemoselectivity, resulting in trace amounts of bis-coupled byproducts.

Mechanistic Visualization: The Catalytic Cycle

The chemoselectivity of the reaction is governed by the oxidative addition step of the catalytic cycle. The diagram below illustrates the flow of the Negishi coupling, highlighting the preservation of the bromine atom.

NegishiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective C-I Insertion) Pd0->OxAdd + 1-Bromo-2-iodobenzene TransMet Transmetalation (Zn to Pd) OxAdd->TransMet + α-Zincated Piperazine - ZnClI RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - 1-Bn-4-Boc-3-(2-Br-Ph)piperazine

Figure 2: Negishi cross-coupling catalytic cycle demonstrating selective C-I oxidative addition.

References

  • Chapter 11: Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines Source: ACS Catalysis URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Benzyl-3-(2-bromophenyl)piperazine: A Potential Novel Psychoactive Substance

Abstract The landscape of new psychoactive substances (NPS) is in a perpetual state of flux, with clandestine laboratories continually synthesizing novel compounds to circumvent existing legal frameworks. The piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of new psychoactive substances (NPS) is in a perpetual state of flux, with clandestine laboratories continually synthesizing novel compounds to circumvent existing legal frameworks. The piperazine class of compounds has been a significant contributor to the designer drug market, with 1-benzylpiperazine (BZP) being a notable example. This technical guide provides a comprehensive analysis of a potential, and likely emergent, designer drug: 1-Benzyl-3-(2-bromophenyl)piperazine. While direct empirical data on this specific molecule is scarce in public scientific literature, this whitepaper will construct a detailed profile by extrapolating from the well-documented chemistry, pharmacology, and toxicology of its constituent chemical moieties: the benzylpiperazine core and the bromophenyl substituent. This guide is intended for researchers, forensic scientists, and drug development professionals to aid in the proactive identification, analysis, and understanding of this potential NPS.

Introduction: The Rise of Piperazine-Based Designer Drugs

Piperazine and its derivatives are synthetic compounds that do not occur naturally.[1] Initially explored for legitimate pharmaceutical applications, including as potential antidepressants, some were abandoned due to their amphetamine-like effects and high potential for abuse.[2][3] This very characteristic, however, made them attractive candidates for the recreational drug market. In the late 1990s and early 2000s, piperazine derivatives, often marketed as "party pills" or "legal ecstasy," gained popularity as alternatives to controlled substances like MDMA and amphetamines.[2][3]

The most prominent member of this class is 1-benzylpiperazine (BZP), a central nervous system stimulant with approximately 10% of the potency of d-amphetamine.[1] Its widespread misuse led to legislative control in many countries, including the United States, Australia, and across the European Union.[1][3][4] The clandestine response to these controls has been the synthesis of numerous analogs, modifying the core piperazine structure to create new, unscheduled substances. 1-Benzyl-3-(2-bromophenyl)piperazine represents a logical next step in this evolution, combining the known stimulant properties of the benzylpiperazine scaffold with a halogenated phenyl group, a common feature in many psychoactive compounds.

Chemical Profile and Synthesis

Molecular Structure and Properties
  • IUPAC Name: 1-Benzyl-3-(2-bromophenyl)piperazine

  • Molecular Formula: C₁₇H₁₉BrN₂

  • Molecular Weight: 331.25 g/mol

  • CAS Number: Not assigned (as of the writing of this guide)

The structure consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with a 2-bromophenyl group. The presence of the bromine atom on the phenyl ring is expected to increase the lipophilicity of the molecule compared to its non-halogenated counterparts, which may influence its pharmacokinetic and pharmacodynamic properties.

Postulated Synthesis Pathway

While no specific synthesis for 1-Benzyl-3-(2-bromophenyl)piperazine is documented, a plausible synthetic route can be extrapolated from established methods for creating unsymmetrically substituted piperazines. A likely approach would involve a multi-step process:

Step 1: Synthesis of the Piperazine Precursor

The synthesis would likely begin with the preparation of 1-(2-bromophenyl)piperazine. This intermediate is a known compound and can be synthesized through several established methods.[5]

Step 2: Benzylation of the Piperazine Intermediate

The final step would involve the benzylation of the 1-(2-bromophenyl)piperazine intermediate. This can be achieved by reacting it with benzyl chloride.[6][7] To favor mono-benzylation and avoid the formation of the di-benzylated byproduct, the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, would need to be carefully controlled.

Experimental Protocol: Proposed Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine

  • Reaction Setup: To a solution of 1-(2-bromophenyl)piperazine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), add a mild base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger.

  • Addition of Benzylating Agent: Slowly add a stoichiometric equivalent of benzyl chloride to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove the base. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1-Benzyl-3-(2-bromophenyl)piperazine.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Predicted Pharmacological Profile

The pharmacological effects of 1-Benzyl-3-(2-bromophenyl)piperazine are anticipated to be a composite of the known actions of benzylpiperazine and the influence of the bromophenyl moiety.

Mechanism of Action

BZP primarily acts as a norepinephrine-dopamine releasing agent and a serotonin receptor agonist.[3] It is expected that 1-Benzyl-3-(2-bromophenyl)piperazine will exhibit a similar mechanism, leading to increased synaptic concentrations of these key neurotransmitters. This would result in pronounced central nervous system stimulation.

The presence of the 2-bromophenyl group could modulate the compound's affinity and selectivity for various monoamine transporters and receptors. Halogenation of phenylpiperazines is known to influence their pharmacological profile. For instance, the substitution of a fluorine or chlorine atom with a bromine atom in some psychoactive substance classes has been shown to increase potency for both dopamine and serotonin release.[8]

Diagram: Hypothesized Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA->DAT Reuptake D_Receptor Dopamine Receptor DA->D_Receptor Binding NE Norepinephrine NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding 5HT Serotonin 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT->5HT_Receptor Binding Drug 1-Benzyl-3-(2-bromophenyl)piperazine Drug->VMAT2 Promotes Release Drug->DAT Inhibits Reuptake Drug->NET Inhibits Reuptake Drug->SERT Inhibits Reuptake

Caption: Hypothesized mechanism of action for 1-Benzyl-3-(2-bromophenyl)piperazine.

Expected Psychoactive Effects

Based on its structural similarity to BZP, the anticipated psychoactive effects in humans include:

  • Stimulation: Increased energy, alertness, and wakefulness.

  • Euphoria: Feelings of well-being and elevated mood.

  • Sociability: Increased desire to interact with others.

  • Appetite Suppression

  • Sympathomimetic Effects: Increased heart rate, blood pressure, and body temperature.

The bromophenyl moiety might also introduce subtle psychedelic or empathogenic effects, depending on its interaction with serotonin receptors, particularly the 5-HT₂A subtype.

Anticipated Toxicology and Adverse Effects

The toxicological profile of 1-Benzyl-3-(2-bromophenyl)piperazine is unknown, but potential adverse effects can be inferred from related compounds. BZP is associated with a range of negative effects, including:

  • Anxiety and panic attacks

  • Insomnia

  • Headaches

  • Nausea and vomiting

  • Seizures (in high doses or susceptible individuals)[3]

The presence of the bromine atom could introduce additional toxicological concerns. Halogenated compounds can sometimes exhibit specific organ toxicities, and their metabolism can occasionally produce reactive intermediates. Therefore, the potential for hepatotoxicity and nephrotoxicity should be considered.

Analytical Detection and Characterization

Forensic and clinical laboratories would require robust analytical methods to detect and identify 1-Benzyl-3-(2-bromophenyl)piperazine in seized materials and biological samples.

Presumptive Color Tests

While not specific, colorimetric tests can provide a preliminary indication of the presence of a piperazine derivative. However, BZP and its analogs often yield negative or ambiguous results with common reagents like the Marquis reagent.[9]

Confirmatory Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the identification of new psychoactive substances. The compound would be expected to chromatograph well and produce a characteristic mass spectrum with fragmentation patterns corresponding to the benzyl, piperazine, and bromophenyl moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and is particularly useful for analyzing biological matrices without the need for derivatization.[10][11]

Table 1: Predicted Analytical Data for 1-Benzyl-3-(2-bromophenyl)piperazine

Analytical TechniqueExpected Results
GC-MS A distinct chromatographic peak with a mass spectrum showing a molecular ion peak (m/z 330/332 in a 1:1 ratio due to bromine isotopes) and characteristic fragment ions (e.g., m/z 91 for the benzyl group, and fragments corresponding to the bromophenylpiperazine moiety).
LC-MS/MS A parent ion corresponding to the protonated molecule [M+H]⁺ (m/z 331/333) with predictable product ions upon fragmentation.
¹H NMR Characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, as well as the aliphatic protons of the piperazine ring.
¹³C NMR Distinct signals for each of the 17 carbon atoms in the molecule, with chemical shifts indicative of their respective chemical environments.
FTIR Absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Legal Status and Regulatory Considerations

As of the writing of this guide, 1-Benzyl-3-(2-bromophenyl)piperazine is not internationally scheduled under the United Nations Conventions on Narcotic Drugs or Psychotropic Substances. However, its legal status at a national level would likely be determined by analog laws. In countries with such legislation, this compound could be considered a controlled substance analog of BZP. For instance, in the United States, it would likely fall under the purview of the Federal Analogue Act. In the European Union, it could be subject to control measures following a risk assessment.[1]

Conclusion

1-Benzyl-3-(2-bromophenyl)piperazine represents a plausible and concerning evolution in the clandestine synthesis of designer drugs. By combining the known stimulant properties of the benzylpiperazine core with a halogenated phenyl ring, its creators are likely aiming to produce a substance with a potent and desirable psychoactive profile that temporarily evades legal control. This technical guide, by synthesizing existing knowledge on related compounds, provides a foundational framework for the scientific and law enforcement communities to anticipate and respond to the emergence of this and similar novel psychoactive substances. Proactive research, including the synthesis of an analytical standard and the characterization of its pharmacological and toxicological properties, is crucial for public health and safety.

References

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Foundational

An In-depth Technical Guide to the Psychoactive Effects of Brominated Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the psychoactive effects of brominated piperazine derivatives, a class of synthetic compo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the psychoactive effects of brominated piperazine derivatives, a class of synthetic compounds that have emerged as novel psychoactive substances (NPS). The document is structured to provide an in-depth understanding of their molecular pharmacology, including their mechanisms of action, structure-activity relationships, and receptor binding affinities. Detailed experimental protocols for in vitro and in vivo characterization are provided to enable researchers to rigorously investigate these compounds. This guide synthesizes current knowledge to inform future research and drug development efforts in this area.

Introduction

Piperazine derivatives are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions.[1] While the piperazine scaffold is found in numerous therapeutic agents, a subset of N-substituted piperazines has gained notoriety as recreational drugs, often marketed as "party pills" or as substitutes for substances like MDMA (ecstasy).[2][3][4] These compounds can be broadly categorized into benzylpiperazines, such as N-benzylpiperazine (BZP), and phenylpiperazines, which include derivatives with various substitutions on the phenyl ring.[5][6]

Brominated piperazine derivatives, the focus of this guide, represent a specific chemical space within this class. The introduction of a bromine atom to the phenyl ring can significantly alter the pharmacological profile of the parent compound, influencing its potency, receptor selectivity, and overall psychoactive effects. Understanding the nuances of these structure-activity relationships is critical for both public health, in terms of addressing the challenges posed by NPS, and for drug discovery, where these scaffolds may serve as starting points for novel therapeutics. This guide aims to provide a detailed technical resource for scientists working to characterize the psychoactive properties of these emerging compounds.

Molecular Pharmacology

The psychoactive effects of brominated piperazine derivatives are primarily mediated by their interactions with monoamine neurotransmitter systems in the central nervous system (CNS).[5] Like other arylpiperazines, they are known to target serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[7][8]

Mechanism of Action

The primary mechanism of action for many psychoactive piperazines involves their ability to act as agonists or partial agonists at various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[9][10] Their interaction with these receptors is believed to underlie their reported stimulant, empathogenic, and, in some cases, hallucinogenic effects.[11]

  • Serotonin 5-HT1A Receptors: Arylpiperazines often exhibit partial agonism at 5-HT1A receptors.[7] Activation of these receptors is associated with anxiolytic and antidepressant effects.

  • Serotonin 5-HT2A Receptors: The hallucinogenic properties of some piperazine derivatives are linked to their agonist activity at 5-HT2A receptors.[11]

  • Monoamine Transporters: Some piperazine derivatives can also inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters and contributing to their stimulant effects.[8]

Structure-Activity Relationships (SAR)

The position of the bromine atom on the phenyl ring is a key determinant of the pharmacological activity of these compounds. While specific data on brominated derivatives is still emerging, general SAR principles for arylpiperazines can be extrapolated:

  • Substitution Position: The substitution pattern on the aromatic ring significantly influences receptor affinity and selectivity. For example, moving a substituent from the ortho- to the meta-position has been shown to alter biological activity in other chemical series.[12]

  • Nature of the Substituent: The electronic properties of the substituent (electron-donating or electron-withdrawing) also play a crucial role. Bromine is an electron-withdrawing group, which will influence the electronic distribution of the phenyl ring and its interaction with receptor binding pockets.

The logical relationship between the chemical structure and the resulting pharmacological activity is a cornerstone of medicinal chemistry and is critical for predicting the effects of novel derivatives.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Test Compound Serial Dilutions Incubate Incubate Components: Receptor + Radioligand + Compound Prep_Compound->Incubate Prep_Receptor Prepare Receptor Membranes (e.g., 5-HT2A) Prep_Receptor->Incubate Prep_Radioligand Prepare Radioligand ([3H]-Ketanserin) Prep_Radioligand->Incubate Filter Separate Bound/Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Calc_IC50 Calculate IC50 from Dose-Response Curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, common functional assays measure downstream signaling events such as changes in intracellular calcium or cyclic AMP (cAMP) levels. [13][14]

Objective: To determine the functional activity (EC50 and Emax) of a brominated piperazine derivative at the human 5-HT2A receptor.

Materials:

  • Test Compound: 1-(3-bromophenyl)piperazine or 1-(4-bromophenyl)piperazine.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive Control: Serotonin (5-HT).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control (serotonin) in the assay buffer.

  • Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the test compound or serotonin and continue to measure the fluorescence over time to capture the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

    • Compare the Emax of the test compound to that of serotonin to determine if it is a full or partial agonist.

In Vivo Psychoactive Profile: Preclinical Models

Animal models are essential for characterizing the behavioral effects of novel psychoactive compounds. These studies provide insights into the potential subjective effects in humans.

Locomotor Activity

Locomotor activity is a simple yet effective measure of the stimulant or sedative properties of a drug. [15]Increased locomotion is often indicative of a stimulant effect, while decreased locomotion suggests sedation. [16]

Objective: To assess the effect of a brominated piperazine derivative on spontaneous locomotor activity in mice.

Materials:

  • Test Compound: 1-(3-bromophenyl)piperazine or 1-(4-bromophenyl)piperazine.

  • Animals: Male C57BL/6 mice.

  • Apparatus: Open field arena equipped with automated photobeam tracking systems.

  • Vehicle: Saline or other appropriate vehicle.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Place each mouse individually into the center of the open field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Drug Discrimination

Drug discrimination is a more sophisticated behavioral paradigm that can assess the subjective effects of a drug. Animals are trained to discriminate between a known drug and a vehicle, and then tested with a novel compound to see if it substitutes for the training drug. For example, a novel piperazine derivative could be tested for substitution in animals trained to discriminate MDMA. [15]

Discussion and Future Research Directions

The study of brominated piperazine derivatives is an evolving field. While their general pharmacological profile can be inferred from related compounds, detailed characterization of each new analog is necessary. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Systematically determining the binding affinities and functional activities of a range of brominated piperazines at a wide panel of CNS receptors and transporters.

  • Metabolism and Pharmacokinetics: Investigating how these compounds are metabolized and their pharmacokinetic profiles, which are crucial for understanding their duration of action and potential for toxicity.

  • In Vivo Behavioral Studies: Utilizing a broader range of behavioral models to more fully characterize their psychoactive effects, including their potential for abuse and their effects on cognition and mood.

  • Toxicology: Assessing the acute and chronic toxicity of these compounds to determine their safety profile.

By pursuing these research avenues, the scientific community can gain a more complete understanding of the psychoactive effects of brominated piperazine derivatives, which will be invaluable for both public health and the development of new medicines.

References

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  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2007). Pharmacology Biochemistry and Behavior. [Link]

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  • Piperazine‐based P2X4 receptor antagonists. (n.d.). Archiv der Pharmazie. [Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. (2015). European Journal of Pharmacology. [Link]

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  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. [Link]

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Exploratory

Pharmacological Profiling of 1-Benzyl-3-(2-bromophenyl)piperazine: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale As the landscape of neuropharmacology evolves, the synthesis and characterization of novel piperazine derivatives remain critical for understanding monoamine transporter dynami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As the landscape of neuropharmacology evolves, the synthesis and characterization of novel piperazine derivatives remain critical for understanding monoamine transporter dynamics. 1-Benzyl-3-(2-bromophenyl)piperazine is a highly lipophilic, sterically hindered hybrid molecule that merges two distinct pharmacophores:

  • 1-Benzylpiperazine (BZP): A known dopamine (DA) and norepinephrine (NE) releasing agent[1].

  • 2-Bromophenylpiperazine (oBPP): A potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[2].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the dopaminergic and serotonergic activity of this compound. By analyzing the structure-activity relationship (SAR) causality between its parent compounds, we can establish a predictive pharmacological profile and deploy self-validating in vitro workflows to definitively characterize its mechanism of action—specifically determining whether it functions as a transporter substrate (releaser) or a competitive antagonist (reuptake inhibitor).

Structure-Activity Relationship (SAR) & Predictive Pharmacology

The pharmacological behavior of piperazine derivatives at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) is dictated by their ability to bind the orthosteric site and subsequently undergo transporter-mediated translocation[3].

  • The BZP Core: BZP acts as a DAT substrate. It reverses the normal direction of neurotransmitter flow, dumping DA into the synaptic cleft ()[1].

  • The oBPP Substitution: The addition of an ortho-bromophenyl group at the 3-position introduces significant halogen bonding potential and lipophilicity, which drastically increases affinity for SERT over DAT, a hallmark of oBPP's SNDRA profile ()[4].

  • Causality of Steric Bulk: Combining the N-benzyl group with the 3-(2-bromophenyl) moiety creates immense steric hindrance. In monoamine transporter pharmacology, bulky ligands stabilize the outward-facing conformation of the transporter. Because the transporter cannot translocate the bulky complex inward, the molecule transitions from a monoamine releaser to a reuptake inhibitor ()[5]. Furthermore, the chiral center at the 3-position necessitates stereospecific profiling, as the (S)- and (R)-enantiomers will likely exhibit divergent DAT/SERT selectivity ratios.

Quantitative Pharmacological Data

The following table synthesizes the empirical data of the parent compounds and the predictive binding affinities for 1-Benzyl-3-(2-bromophenyl)piperazine based on established SAR models.

CompoundDAT Activity (EC₅₀ / Kᵢ)SERT Activity (EC₅₀ / Kᵢ)NET Activity (EC₅₀ / Kᵢ)Primary Mechanism
1-Benzylpiperazine (BZP) 175 nM (Efflux)>10,000 nM (Efflux)ModerateDA/NE Releaser[1]
2-Bromophenylpiperazine (oBPP) 250 nM (Efflux)132 nM (Efflux)33 nM (Efflux)SNDRA Releaser[2]
1-Benzyl-3-(2-bromophenyl)piperazine < 50 nM (Predicted Kᵢ)< 20 nM (Predicted Kᵢ)< 20 nM (Predicted Kᵢ)Reuptake Inhibitor

Self-Validating Experimental Workflows

To empirically validate the predicted shift from monoamine release to reuptake inhibition, the following self-validating protocols must be executed.

Synaptosomal Preparation (The Biological Matrix)

Why Synaptosomes? Unlike transfected cell lines (e.g., HEK293), rat brain synaptosomes preserve the native presynaptic architecture, including the crucial interaction between surface transporters (DAT/SERT) and the Vesicular Monoamine Transporter 2 (VMAT2).

  • Tissue Isolation: Dissect the striatum (DAT-rich) and frontal cortex (SERT-rich) from male Sprague-Dawley rats.

  • Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic pressure, preventing synaptosomal lysis and preserving vesicular integrity.

  • Fractionation: Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 min to pellet the synaptosomes. Resuspend in oxygenated Krebs-Ringer phosphate buffer.

Radioligand Uptake Inhibition Assay

This assay determines the IC₅₀ of the compound for blocking neurotransmitter reuptake.

  • Incubation: Aliquot synaptosomes into 96-well plates. Add 1-Benzyl-3-(2-bromophenyl)piperazine at concentrations ranging from 10⁻¹¹ to 10⁻⁴ M.

  • Self-Validation (Controls): Run parallel wells with 10 µM Nomifensine (DAT positive control) and 10 µM Fluoxetine (SERT positive control) to define non-specific uptake.

  • Radioligand Addition: Add 5 nM [³H]Dopamine or [³H]Serotonin. Incubate at 37°C for 15 minutes.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic piperazine derivative to the filter matrix.

  • Quantification: Extract filters in scintillation cocktail and quantify retained tritium via Liquid Scintillation Counting (LSC).

Transporter-Mediated Efflux Assay

This protocol differentiates a true reuptake inhibitor from a releasing agent.

  • Pre-loading: Incubate synaptosomes with [³H]DA or [³H]5-HT for 30 minutes to load the intracellular vesicles via VMAT2.

  • Washing: Centrifuge and wash the pellet twice to remove all extracellular radioligand.

  • Stimulation: Expose the pre-loaded synaptosomes to 10 µM of the test compound.

  • Measurement: Causality: If the compound is a releaser (like BZP), it will evoke a massive efflux of tritium into the supernatant. If it is a reuptake inhibitor (as predicted for the bulky 1-Benzyl-3-(2-bromophenyl)piperazine), baseline efflux will remain unchanged, and it will competitively block amphetamine-induced efflux.

Mechanistic Signaling & Workflow Visualizations

SynapticMechanism Compound 1-Benzyl-3-(2-bromophenyl)piperazine (Bulky Ligand) DAT Dopamine Transporter (DAT) Compound->DAT High Affinity Binding (Steric Hindrance) SERT Serotonin Transporter (SERT) Compound->SERT Halogen Bonding (Bromine) DA_Reuptake DA Reuptake Blockade DAT->DA_Reuptake Prevents Translocation 5 5 SERT->5 HT_Reuptake Prevents Translocation

Fig 1. Proposed mechanism: Steric bulk prevents transporter translocation, shifting activity to reuptake inhibition.

AssayWorkflow Tissue Isolate Rat Striatum/Cortex Homogenization Sucrose Homogenization & Centrifugation Tissue->Homogenization Synaptosomes Purified Synaptosome Fraction Homogenization->Synaptosomes 12,000 x g Incubation Incubate with [3H]DA or [3H]5-HT + Ligand Synaptosomes->Incubation Filtration Rapid Vacuum Filtration (GF/B filters) Incubation->Filtration Terminate Reaction LSC Liquid Scintillation Counting (IC50/EC50) Filtration->LSC

Fig 2. Self-validating synaptosomal workflow for quantifying monoamine uptake and efflux.

References

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences. URL:[Link]

  • Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., Wiborg, O., Blough, B., Schiøtt, B., & Sinning, S. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience. URL:[Link]

  • Wikipedia Contributors. (2026). ortho-Bromophenylpiperazine. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Dehnes, Y., & colleagues. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Neuronal Signaling, Portland Press. URL:[Link]

  • Baumann, M. H. (2012). Testimony of Michael H. Baumann, Ph.D., before the U.S. Sentencing Commission. United States Sentencing Commission. URL:[Link]

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Foundational

In-Vitro Pharmacological Profiling of 1-Benzyl-3-(2-bromophenyl)piperazine: A Technical Guide

Executive Summary The characterization of novel piperazine derivatives requires a rigorous, multi-tiered in vitro testing cascade to accurately define their pharmacodynamics and potential off-target liabilities. 1-Benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of novel piperazine derivatives requires a rigorous, multi-tiered in vitro testing cascade to accurately define their pharmacodynamics and potential off-target liabilities. 1-Benzyl-3-(2-bromophenyl)piperazine is a structurally unique molecule that merges two highly privileged central nervous system (CNS) scaffolds. While simple N-benzylpiperazines (BZP) are well-documented to act as monoamine transporter inhibitors and non-selective serotonin receptor agonists[1], the introduction of a bulky, halogenated 2-bromophenyl group at the C3 position fundamentally shifts the molecule's steric and electronic profile.

This whitepaper, designed for drug development scientists, outlines the optimal in vitro screening cascade to characterize this compound. We will explore the structural rationale, detail the necessary receptor binding and functional assays, and provide a self-validating methodology for high-throughput functional screening.

Structural Rationale & Target Hypothesis

Understanding the causality behind target selection begins with a deep structural analysis of the ligand.

  • The N1-Benzyl Motif: The benzyl group confers significant lipophilicity, allowing the molecule to readily partition into lipid bilayers. Historically, this motif is a recognized pharmacophore for interaction with the dopamine (DAT) and serotonin (SERT) transporters, promoting neurotransmitter efflux or reuptake inhibition[2].

  • The C3-(2-Bromophenyl) Motif: The ortho-bromine atom introduces substantial steric bulk and high polarizability. In the context of G-protein-coupled receptors (GPCRs),[3]. The halogen atom can engage in directional halogen bonding with backbone carbonyls within the hydrophobic binding pockets of these receptors, significantly increasing binding affinity ( Ki​ ) and residence time.

Hypothesis: Based on these structural features, 1-Benzyl-3-(2-bromophenyl)piperazine is hypothesized to act as a multi-target monoaminergic ligand, likely exhibiting high-affinity partial agonism or antagonism at 5-HT2A/5-HT1A receptors, alongside moderate affinity for monoamine transporters.

Core In-Vitro Experimental Workflows

To validate this hypothesis, we must employ a sequential screening funnel that transitions from target affinity to functional efficacy, and finally to early metabolic stability.

Workflow Synthesis Compound Prep Binding Radioligand Binding Synthesis->Binding QC Pass Functional FLIPR Assay Binding->Functional Ki < 100nM ADME Microsomal Stability Functional->ADME Efficacy Lead Data Analysis ADME->Lead T1/2

Fig 1: Sequential in-vitro screening funnel for monoaminergic drug candidates.

Radioligand Competition Binding (Affinity & Selectivity)

Causality of Design: Binding affinity ( Ki​ ) dictates the concentration at which the drug occupies the receptor, but it does not imply activation. We utilize membrane preparations from CHO-K1 cells expressing recombinant human receptors because these cells lack endogenous monoamine receptors, providing a zero-background noise environment. To ensure the assay is self-validating, we must use gold-standard reference ligands to define non-specific binding. For example,[4].

Functional GPCR Assays (Efficacy)

Causality of Design: A compound may bind to 5-HT2A with sub-nanomolar affinity but act as either a hallucinogenic agonist or an atypical antipsychotic antagonist. To differentiate this, we measure downstream second messengers. For the Gq-coupled 5-HT2A receptor, we utilize a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay. FLIPR provides real-time kinetic data of calcium transients, allowing us to detect transient partial agonism that traditional end-point IP3 accumulation assays might miss.

G Ligand 1-Benzyl-3-(2-bromophenyl)piperazine Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Yields DAG DAG PIP2->DAG Yields ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ ER->Ca2 Releases

Fig 2: Gq-coupled 5-HT2A signaling pathway targeted in FLIPR calcium assays.

Expected Pharmacological Profile (Data Presentation)

Based on the structure-activity relationships (SAR) of [5], the following table summarizes the anticipated in vitro quantitative data.

TargetAssay TypeReference StandardExpected Ki​ / EC50​ (nM)Expected Efficacy ( Emax​ )
5-HT1A Radioligand BindingWAY-1006355.0 - 15.0 nMN/A (Binding only)
5-HT1A cAMP HTRF (Gi)8-OH-DPAT20.0 - 50.0 nM30-40% (Partial Agonist)
5-HT2A Radioligand BindingKetanserin1.5 - 10.0 nMN/A (Binding only)
5-HT2A FLIPR Ca2+ Flux (Gq)Serotonin (5-HT)> 1000 nM (Agonist mode)0% (Antagonist)
DAT Uptake InhibitionGBR-12909150 - 300 nMN/A
SERT Uptake InhibitionFluoxetine200 - 500 nMN/A

Table 1: Hypothetical quantitative in-vitro profile summarizing target affinity and functional efficacy.

Step-by-Step Methodology: Self-Validating FLIPR Calcium Flux Assay

To assess the functional activity of 1-Benzyl-3-(2-bromophenyl)piperazine at the 5-HT2A receptor, we utilize a self-validating FLIPR protocol. A protocol is only scientifically sound if it continuously proves its own reliability; therefore, this method strictly incorporates a Z'-factor calculation.

Step 1: Cell Culture and Seeding

  • Cultivate CHO-K1 cells stably expressing the human 5-HT2A receptor in Ham's F12 medium supplemented with 10% FBS and 400 µg/mL G418.

  • Seed cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.

Step 2: Dye Loading

  • Remove the culture medium and wash the cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid, pH 7.4).

  • Add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM final concentration) diluted in Assay Buffer to each well.

  • Incubate in the dark for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete dye de-esterification.

Step 3: Compound Preparation & Internal Validation Controls

  • Prepare a 10-point dose-response curve of 1-Benzyl-3-(2-bromophenyl)piperazine (ranging from 10 µM to 0.3 nM) in Assay Buffer with 0.1% DMSO.

  • Self-Validation System: Designate 16 wells for the maximum signal control ( 10μM Serotonin) and 16 wells for the minimum signal control (Assay Buffer + 0.1% DMSO).

Step 4: FLIPR Execution & Z'-Factor Calculation

  • Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Automatically dispense 10 µL of the test compound or controls into the respective wells.

  • Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

  • Validation Check: Calculate the Z'-factor using the formula:

    Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

    If the Z'-factor is < 0.5, the assay window is compromised, and the data must be discarded. If Z′≥0.5 , proceed to calculate the EC50​ or IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Persona, K., et al. "An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse." Neurotoxicity Research, National Institutes of Health (NIH). [2].

  • Forster, E. A., et al. "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." European Journal of Pharmacology, National Institutes of Health (NIH).[4].

  • Wikipedia Contributors. "Benzylpiperazine - Pharmacodynamics." Wikipedia, The Free Encyclopedia. [1].

  • Kékesi, G., et al. "(Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists." Journal of Medicinal Chemistry, American Chemical Society (ACS). [3].

  • Caliendo, G., et al. "Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A, 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus." Journal of Enzyme Inhibition and Medicinal Chemistry, Ingenta Connect. [5].

Sources

Exploratory

Engineering the Benzylpiperazine Scaffold: A Technical Guide to Next-Generation Therapeutics

Executive Summary The substituted benzylpiperazine scaffold has transcended its historical association with simple monoamine transporter modulation to become a highly privileged structure in modern rational drug design....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted benzylpiperazine scaffold has transcended its historical association with simple monoamine transporter modulation to become a highly privileged structure in modern rational drug design. By leveraging its unique physicochemical properties—specifically, a central ionizable basic nitrogen coupled with highly tunable lipophilic domains—researchers have successfully engineered central nervous system (CNS) penetrant molecules, selective receptor antagonists, and novel enzyme inhibitors. This whitepaper provides an in-depth technical analysis of the therapeutic applications of substituted benzylpiperazines, focusing on their mechanistic roles in neurodegeneration, chronic pain management, cardiovascular disease, and oncology.

Structural Rationale & Pharmacological Versatility

The core advantage of the benzylpiperazine moiety lies in its structural duality. It inherently satisfies multiple complex pharmacophore models by providing a basic amine (the piperazine ring) that can participate in critical hydrogen bonding or electrostatic interactions, alongside an aromatic benzyl group that anchors the molecule in hydrophobic binding pockets. Crucially, the lipophilicity of the benzylpiperazine core can be precisely tuned via substitutions at the N4 position, enabling medicinal chemists to overcome the blood-brain barrier (BBB) permeability issues that plague many therapeutic candidates.

PharmacologicalPathways BP Substituted Benzylpiperazine Scaffold HDAC6 HDAC6 Inhibition BP->HDAC6 CNS Penetrant Hybrid MAGL MAGL Reversible Inhibition BP->MAGL Reversible Binding Sigma1 σ1R Selective Antagonism BP->Sigma1 High Affinity (Ki < 2nM) Inotropic Myocardial Contractility BP->Inotropic Triazoloquinoxaline Hybrid Neuro Neuroprotection & Antidepressant Effects HDAC6->Neuro ↑ Acetylated α-tubulin Endo Endocannabinoid Modulation (↑ 2-AG) MAGL->Endo Prevents Desensitization Pain Antinociception & Anti-allodynia Sigma1->Pain Modulates Nociception Heart Stroke Volume Enhancement Inotropic->Heart Positive Inotropy

Pharmacological pathways and therapeutic outcomes of benzylpiperazine derivatives.

Neurological and Psychiatric Interventions

CNS-Penetrant HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is a prime target for neurodegenerative diseases and depression. However, traditional hydroxamate-type HDAC6 inhibitors suffer from poor BBB permeability. To solve this, researchers utilized a hybrid strategy, appending benzylpiperazine units—derived from brain-penetrant histamine H1 receptor antagonists—to the cap region of the HDAC6 inhibitors 1. This specific structural modification drastically enhances lipophilicity and CNS distribution. The resulting lead compound, KH-259, successfully increases acetylated α-tubulin in the brain without promoting acetylated histone H3K9, yielding potent in vivo antidepressant activity[1].

Reversible MAGL Inhibition

Monoacylglycerol lipase (MAGL) terminates endocannabinoid signaling by hydrolyzing 2-arachidonoylglycerol (2-AG). While irreversible MAGL inhibitors cause receptor desensitization and adverse side effects, benzylpiperazine derivatives have been optimized to act as reversible inhibitors 2. By replacing traditional piperidine rings with piperazine and utilizing the benzyl group to anchor into the MAGL hydrophobic pocket, these compounds elevate 2-AG levels safely, offering therapeutic avenues for central neuropathic pain and multiple sclerosis[2].

Analgesia via Sigma-1 Receptor (σ1R) Antagonism

The σ1 receptor modulates nociceptive signaling, making it a highly attractive target for chronic pain. The benzylpiperazine scaffold perfectly aligns with Glennon’s σ1R pharmacophore model, which requires a central positive ionizable nitrogen flanked by two distal hydrophobic regions 3.

By utilizing a 4-methoxybenzylpiperazinyl moiety linked to a hydrophobic cyclohexyl group via a three-carbon chain, researchers synthesized Compound 15. This molecule demonstrated exceptional σ1R affinity ( Ki​ = 1.6 nM) and an 886-fold selectivity over the σ2 receptor[3]. In behavioral pharmacology studies, this benzylpiperazine derivative produced significant dose-dependent antinociceptive and anti-allodynic effects in chronic nerve constriction injury (CCI) models without inducing sedation or motor impairment[3].

Cardiovascular and Oncological Applications

Beyond the CNS, substituted benzylpiperazines exhibit profound peripheral effects:

  • Positive Inotropic Agents: In the search for heart failure treatments superior to milrinone, researchers synthesized [1,2,4]triazolo[4,3-a]quinoxaline derivatives bearing substituted benzylpiperazines. Compound 6c (featuring a 4-fluorobenzylpiperazine moiety) increased left atrial stroke volume by 12.53% ± 0.30%, demonstrating potent myocardial contractility enhancement 4[4].

  • Cytotoxicity & AChE Inhibition: Dihalo-substituted benzylpiperazines linked to benzothiazole have shown dual functionality, exhibiting selective cytotoxicity against colorectal (HCT-116), breast (MCF-7), and hepatocellular (Huh7) cancer cell lines, alongside moderate selective inhibition of Acetylcholinesterase (AChE) 5[5].

Quantitative Data Summary

Compound / ScaffoldPrimary TargetKey Affinity / Efficacy MetricTarget Therapeutic Application
Compound 15 (4-methoxybenzylpiperazinyl)σ1 Receptor Ki​ = 1.6 nM (σ2/σ1 selectivity = 886)Chronic Neuropathic Pain
KH-259 (Benzylpiperazine hybrid)HDAC6Increased acetylated α-tubulin (In vivo)Neurodegeneration / Depression
Compound 29 (Benzylpiperazine derivative)MAGLReversible inhibition at 8–320 nMNeurological Disorders
Compound 6c (4-fluorobenzylpiperazine)MyocardiumStroke volume increase: 12.53% ± 0.30%Heart Failure (Positive Inotrope)
Compound 2j (Dihalo-benzylpiperazine)AChE / Cancer cellsModerate/Selective AChE inhibitionCytotoxic / Anticholinesterase

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity during the development of benzylpiperazine therapeutics, the following self-validating methodologies must be employed.

Workflow Synth Chemical Synthesis Bind In Vitro Binding (σ1R vs σ2R) Synth->Bind Purified Ligands InVivo In Vivo Pain Models (CCI / Formalin) Bind->InVivo High Selectivity Safety Rotarod Assay (Motor Function) InVivo->Safety Efficacy Confirmed Lead Lead Candidate Selection Safety->Lead No Sedation

Step-by-step screening workflow for validating benzylpiperazine-based σ1R antagonists.
Protocol A: In Vitro Radioligand Binding Assay for σ1R/σ2R Selectivity

Causality: Benzylpiperazines can bind to both σ1 and σ2 receptors. Because σ2 receptor activation can trigger divergent cytotoxic pathways, confirming high σ1R selectivity is non-negotiable for analgesic candidates. We utilize -pentazocine as it is a highly selective σ1R agonist, ensuring competitive displacement accurately reflects target affinity.

  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Incubate 500 µg of membrane protein with 3 nM -pentazocine and varying concentrations of the synthesized benzylpiperazine derivative ( 10−11 to 10−5 M) for 120 minutes at 25°C.

  • Self-Validation Step (Non-Specific Binding): In parallel wells, incubate the mixture with 10 µM Haloperidol (a known high-affinity σR ligand). Logic: If the radioactive signal in these control wells remains high, the assay is invalid due to excessive non-specific binding, requiring immediate wash-buffer optimization.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Wash three times with ice-cold buffer, extract the filters, and quantify bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Formalin Assay for Inflammatory Pain with Motor Validation

Causality: The formalin test is biphasic. Phase I (0–5 min) represents direct chemical activation of nociceptors, while Phase II (15–30 min) represents central sensitization. Benzylpiperazine σ1R antagonists specifically modulate central sensitization, meaning therapeutic efficacy should strictly manifest as reduced flinching in Phase II.

  • Dosing: Administer the benzylpiperazine derivative (e.g., 3–60 mg/kg, i.p.) or vehicle control to male CD-1 mice 30 minutes prior to the assay.

  • Induction: Inject 20 µL of a 1% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Record the amount of time the animal spends licking or biting the injected paw during Phase I (0–5 min) and Phase II (15–30 min).

  • Self-Validation Step (Rotarod Assay): Immediately following the formalin test, subject the same cohort to a Rotarod apparatus accelerating from 4 to 40 rpm over 5 minutes. Logic: If a compound reduces pain behavior in the formalin test but the animal subsequently falls off the Rotarod, the "analgesic" effect is invalidated as a false positive caused by drug-induced motor sedation or neurotoxicity. True σ1R antagonists will preserve baseline Rotarod latency[3].

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Publications / ResearchGate URL:[Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors Source: UNIPI (University of Pisa) / European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and Positive Inotropic Activity of [1,2,4]Triazolo[4,3-a] Quinoxaline Derivatives Bearing Substituted Benzylpiperazine and Benzoylpiperazine Moieties Source: PubMed / MDPI Molecules URL:[Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents Source: Bentham Science Publishers URL:[Link]

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Foundational

The Neuropharmacology of Brominated Arylpiperazines: A Technical Guide for Researchers

Abstract The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of G-protein coupled receptors (GPCRs) and transporters...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS).[1][2] This versatility has led to the development of numerous CNS-active drugs for conditions such as depression, anxiety, and psychosis.[2][3][4] The introduction of a bromine substituent onto the phenyl ring of the arylpiperazine moiety significantly modulates its pharmacological profile, influencing receptor affinity, selectivity, and functional activity. This technical guide provides an in-depth exploration of the neuropharmacology of brominated arylpiperazines, offering a comprehensive resource for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies for characterizing these compounds, with a particular focus on their interactions with serotonergic and dopaminergic systems.

Introduction: The Significance of the Arylpiperazine Moiety and Bromine Substitution

Arylpiperazines represent a critical class of compounds in neuropharmacology, forming the structural basis for a wide range of therapeutic agents.[2][4] Their modular structure allows for systematic modifications to fine-tune their biological activity.[2][5] The arylpiperazine core typically engages with aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[2]

The addition of a halogen, such as bromine, to the aryl ring is a common strategy in medicinal chemistry to alter a compound's physicochemical properties. Bromine substitution can impact:

  • Lipophilicity: Influencing the ability of the molecule to cross the blood-brain barrier.

  • Electronic properties: Modifying the electron density of the aromatic ring, which can affect receptor binding interactions.

  • Metabolic stability: The position of the bromine atom can hinder or facilitate enzymatic degradation.

This guide will focus on how the placement of a bromine atom at the ortho, meta, or para positions of the phenyl ring dictates the neuropharmacological profile of the resulting arylpiperazine derivative.

Core Neuropharmacology: Mechanism of Action and Molecular Targets

Brominated arylpiperazines exert their effects by interacting with a variety of CNS targets. Their primary mechanisms of action often involve modulation of serotonergic and dopaminergic neurotransmission.

Serotonergic System Modulation

The serotonergic system is a primary target for many arylpiperazines. These compounds can exhibit a complex interplay of activities, including:

  • Receptor Agonism/Antagonism: Brominated arylpiperazines can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes. For instance, meta-chlorophenylpiperazine (mCPP), a closely related halogenated arylpiperazine, displays significant affinity for a wide range of 5-HT receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C.[6] It behaves as an agonist at most of these receptors.[6] The specific effects, such as anxiogenic or anorectic properties, are often attributed to its action on the 5-HT2C receptor.[6]

  • Serotonin Transporter (SERT) Inhibition: Some arylpiperazines can inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its availability.[6]

  • Serotonin Release: Certain derivatives can also act as serotonin releasing agents.[6]

The diverse interactions with the serotonergic system can lead to a range of physiological and behavioral effects, from antidepressant and anxiolytic actions to potential adverse effects like serotonin syndrome.[7][8]

Dopaminergic System Modulation

Arylpiperazines also frequently interact with dopamine receptors, particularly the D2 and D3 subtypes.[9] This interaction is a key component of the mechanism of action for many antipsychotic drugs.[3] For example, aripiprazole, which contains an arylpiperazine moiety, acts as a partial agonist at D2 receptors.[2][3] The affinity for dopamine receptors can be modulated by the substitution pattern on the aryl ring.[10]

Adrenergic and Other Receptor Interactions

In addition to serotonergic and dopaminergic targets, many arylpiperazines exhibit affinity for adrenergic receptors, particularly the α1- and α2-subtypes.[6][11] This can contribute to both therapeutic effects and side-effect profiles, such as cardiovascular changes.

Structure-Activity Relationships (SAR) of Brominated Arylpiperazines

The position of the bromine atom on the phenyl ring is a critical determinant of the pharmacological profile. While comprehensive SAR studies for all brominated derivatives are not always available, we can infer trends from existing data on halogenated arylpiperazines.

  • ortho-Substitution: ortho-Bromophenylpiperazine (oBPP) has been identified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[12] This suggests that substitution at the ortho position can favor interaction with monoamine transporters.

  • meta-Substitution: The meta position is a common substitution pattern for arylpiperazines with significant 5-HT receptor activity. As seen with mCPP, this substitution can lead to high affinity for multiple 5-HT receptor subtypes, particularly 5-HT2C.[6]

  • para-Substitution: para-Bromophenylpiperazine (pBPP) is a known psychoactive substance and serves as a crucial building block in the synthesis of various psychoactive drugs targeting serotonin receptors.[13][14]

The following table summarizes the known receptor binding affinities for some key brominated and related halogenated arylpiperazines.

CompoundReceptorKi (nM)Functional ActivityReference
mCPP 5-HT1Asignificant affinityAgonist[6]
5-HT1Bsignificant affinityAgonist[6]
5-HT2A32.1Partial Agonist[6]
5-HT2B28.8Antagonist[6]
5-HT2C3.4Agonist[6]
oBPP SERTEC50 = 132Releasing Agent[12]
NETEC50 = 33Releasing Agent[12]
DATEC50 = 250Releasing Agent[12]

Experimental Workflows for Characterizing Brominated Arylpiperazines

A thorough characterization of the neuropharmacology of novel brominated arylpiperazines requires a combination of in vitro and in vivo assays.

In Vitro Characterization

Objective: To determine the affinity of a test compound for a specific receptor.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2C receptors).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor.

  • Cell Line: A cell line with stable and high expression of the target receptor is crucial for a robust signal.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep1 Cell Culture (Receptor Expression) prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Resuspension prep3->prep4 assay1 Add Membranes prep4->assay1 assay2 Add Radioligand assay1->assay2 assay3 Add Test Compound assay2->assay3 analysis1 Incubation assay3->analysis1 analysis2 Filtration analysis1->analysis2 analysis3 Scintillation Counting analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Objective: To determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, inverse agonist).

Example: Gq-Coupled Receptor Calcium Mobilization Assay

Principle: Many 5-HT receptors, such as 5-HT2A and 5-HT2C, are coupled to the Gq G-protein. Activation of these receptors leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence.

    • Add the test compound at various concentrations and continuously measure the fluorescence signal over time.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Data Analysis:

    • Calculate the change in fluorescence intensity.

    • Plot the response against the logarithm of the compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 value.

Signaling Pathway: Gq-Coupled 5-HT Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT Receptor (e.g., 5-HT2C) g_protein Gq receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc PKC Activation dag->pkc ligand Brominated Arylpiperazine ligand->receptor Binds

Caption: Simplified signaling pathway for a Gq-coupled serotonin receptor.

In Vivo Assessment

Objective: To evaluate the behavioral and physiological effects of the compound in a living organism.

Example: Mouse Locomotor Activity Test

Principle: This test measures the spontaneous locomotor activity of mice in a novel environment. It can be used to assess stimulant, sedative, or anxiolytic-like effects of a compound.

Step-by-Step Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

  • Testing: Place each mouse individually into an open-field arena equipped with infrared beams to automatically track movement.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Causality Behind Experimental Choices:

  • Animal Model: The choice of animal model (e.g., mouse, rat) depends on the specific research question and the translational relevance.

  • Dose and Route of Administration: These are determined based on preliminary pharmacokinetic and pharmacodynamic studies.

  • Behavioral Paradigm: The specific behavioral test is chosen to assess the a priori hypothesis about the compound's effects (e.g., elevated plus maze for anxiety, forced swim test for antidepressant-like effects).

Potential Therapeutic Applications and Toxicological Considerations

The diverse pharmacology of brominated arylpiperazines suggests their potential for a wide range of therapeutic applications, including:

  • Depression and Anxiety Disorders: Compounds with activity at 5-HT1A and SERT are of particular interest.[4][14]

  • Schizophrenia: Ligands targeting D2 and 5-HT2A receptors are key candidates for antipsychotic development.[3][15]

  • Neuropathic Pain: Some arylpiperazines have shown analgesic properties.[16]

  • Other CNS Disorders: The versatility of the arylpiperazine scaffold makes it a valuable starting point for developing treatments for various neurological and psychiatric conditions.[4]

Toxicological Profile:

A primary concern with highly serotonergic compounds is the risk of serotonin syndrome .[7] This potentially life-threatening condition is caused by excessive serotonergic activity in the CNS.[8] Symptoms can range from mild (tremor, sweating) to severe (hyperthermia, seizures).[7][17] Therefore, careful dose-response studies and evaluation of potential drug-drug interactions with other serotonergic agents are crucial during the development of any new brominated arylpiperazine.

Conclusion

Brominated arylpiperazines represent a promising class of compounds with significant potential for the development of novel CNS therapies. Their rich and complex neuropharmacology, largely driven by their interactions with serotonergic and dopaminergic systems, offers numerous avenues for drug discovery. A thorough understanding of their structure-activity relationships, coupled with a systematic approach to in vitro and in vivo characterization, is essential for unlocking their full therapeutic potential while ensuring a favorable safety profile. This guide provides a foundational framework for researchers to navigate the intricate world of brominated arylpiperazines and contribute to the advancement of neuropharmacology.

References

  • meta-Chlorophenylpiperazine - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link].

  • Gomtsyan, A., & Bayburt, E. K. (2006). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Retrieved March 8, 2026, from [Link].

  • ortho-Bromophenylpiperazine - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link].

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2011). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI. Retrieved March 8, 2026, from [Link].

  • Serotonin syndrome - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link].

  • Li, Z., Gever, J. R., Rao, S., Widjaja, K., Prusiner, S. B., & Silber, B. M. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PMC. Retrieved March 8, 2026, from [Link].

  • Molecules. (2022). Design, Synthesis, and Biological Evaluation of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Retrieved March 8, 2026, from [Link].

  • Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Retrieved March 8, 2026, from [Link].

  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Retrieved March 8, 2026, from [Link].

  • Szafarz, M., Wesołowska, A., & Kłodzińska, A. (2004). Pharmacological Evaluation of Selected Arylpiperazines With Atypical Antipsychotic Potential. PubMed. Retrieved March 8, 2026, from [Link].

  • Frontiers. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Retrieved March 8, 2026, from [Link].

  • Journal of Medicinal Chemistry. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed. Retrieved March 8, 2026, from [Link].

  • European Journal of Medicinal Chemistry. (2020). Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. Retrieved March 8, 2026, from [Link].

  • Cleveland Clinic Journal of Medicine. (2016). Serotonin syndrome: Preventing, recognizing, and treating it. Retrieved March 8, 2026, from [Link].

  • BuzzRx. (2025). Medications That May Cause Serotonin Syndrome. Retrieved March 8, 2026, from [Link].

  • Molecules. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved March 8, 2026, from [Link].

  • Molecules. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. MDPI. Retrieved March 8, 2026, from [Link].

  • Journal of Medicinal Chemistry. (2005). Structure−Affinity Relationship Study on N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides as Potent and Selective Dopamine D3 Receptor Ligands. ACS Publications. Retrieved March 8, 2026, from [Link].

  • Molecules. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Retrieved March 8, 2026, from [Link].

Sources

Exploratory

Structure-activity relationship of 1-Benzyl-3-(2-bromophenyl)piperazine

Title: The Structure-Activity Relationship of 1-Benzyl-3-(2-bromophenyl)piperazine: An In-Depth Technical Guide Introduction 1-Benzyl-3-(2-bromophenyl)piperazine (CAS No. 1820608-97-6) is a complex, dual-pharmacophore sy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Structure-Activity Relationship of 1-Benzyl-3-(2-bromophenyl)piperazine: An In-Depth Technical Guide

Introduction 1-Benzyl-3-(2-bromophenyl)piperazine (CAS No. 1820608-97-6) is a complex, dual-pharmacophore synthetic ligand utilized in advanced neuropharmacological research. By covalently fusing the structural motifs of N-benzylpiperazines and 3-arylpiperazines, this compound serves as a highly specific probe for interrogating the orthosteric binding sites of monoamine transporters (MATs)—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This whitepaper deconstructs its structure-activity relationship (SAR), detailing the mechanistic causality behind its receptor affinities and providing validated experimental protocols for its evaluation.

Structural Deconstruction & Pharmacophore Modeling

The pharmacological profile of 1-benzyl-3-(2-bromophenyl)piperazine is dictated by three distinct structural domains, each contributing to a highly specific ligand-target interaction network:

  • The Piperazine Core (The Anchor): The piperazine ring acts as the foundational scaffold. At physiological pH (7.4), the secondary/tertiary nitrogen atoms are protonated. Molecular docking studies confirm that this protonated nitrogen forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved Aspartate residue located in the S1 central binding site of monoamine transporters (e.g., Asp79 in human DAT, Asp98 in human SERT)[1]. Without this electrostatic anchor, binding affinity collapses.

  • The N1-Benzyl Moiety (DAT/NET Driver): The addition of a benzyl group at the N1 position significantly alters the lipophilicity and spatial geometry of the molecule. Benzylpiperazine (BZP) derivatives are known to act as potent monoamine reuptake inhibitors and releasing agents, with a pronounced preference for DAT and NET over SERT[2][3]. The benzyl ring projects into a hydrophobic accessory pocket within the transporter, stabilizing the outward-facing conformation of the protein and driving dopaminergic/noradrenergic selectivity.

  • The C3-(2-Bromophenyl) Substitution (The Serotonergic Twist): The introduction of a 2-bromophenyl group at the C3 position introduces both chirality and profound steric effects. The ortho-bromo substitution is the master regulator of serotonergic activity. Due to the large Van der Waals radius of the bromine atom (~1.85 Å), severe steric hindrance forces the phenyl ring to twist out of coplanarity with the piperazine ring. This orthogonal conformation perfectly aligns with the spatial requirements of the SERT binding pocket. This phenomenon is identical to the SAR observed in ortho-bromophenylpiperazine (oBPP), a well-documented serotonin-norepinephrine-dopamine releasing agent (SNDRA)[4]. Furthermore, the electron-withdrawing bromine atom acts as a potent halogen bond donor, interacting with backbone carbonyl oxygens deep within the receptor cleft.

Pharmacophore Core 1-Benzyl-3-(2-bromophenyl)piperazine (Core Scaffold) N1 N1-Benzyl Group (Hydrophobic Pocket) Core->N1 N4 Piperazine N4 (Aspartate Salt Bridge) Core->N4 C3 C3-(2-Bromophenyl) (Halogen Bond & Steric Twist) Core->C3 DAT DAT / NET Affinity (Dopamine/Norepinephrine) N1->DAT Enhances N4->DAT Anchors SERT SERT Affinity (Serotonin) N4->SERT Anchors C3->SERT Selectivity

Pharmacophoric mapping of 1-Benzyl-3-(2-bromophenyl)piperazine at monoamine transporters.

Quantitative SAR Data Summary

To understand the hybrid nature of 1-benzyl-3-(2-bromophenyl)piperazine, it must be compared against its constituent pharmacophores. The table below synthesizes the monoamine releasing/binding data (EC50) for the parent scaffolds, illustrating how the hybrid compound merges these properties.

Compound ScaffoldDAT Affinity/Release (EC50)NET Affinity/Release (EC50)SERT Affinity/Release (EC50)Primary Pharmacological Action
1-Benzylpiperazine (BZP) ~1,700 nM~1,200 nM>100,000 nMDA/NE Reuptake Inhibitor & Releaser
ortho-Bromophenylpiperazine (oBPP) 250 nM33 nM132 nMBroad-spectrum SNDRA
1-Benzyl-3-(2-bromophenyl)piperazine < 500 nM (Projected)< 100 nM (Projected)< 500 nM (Projected)High-affinity balanced MAT ligand

Note: The hybrid compound leverages the N1-benzyl group to boost DAT affinity[2] while relying on the C3-(2-bromophenyl) twist to maintain potent SERT engagement[4], resulting in a balanced, broad-spectrum monoamine profile.

Experimental Methodologies & Self-Validating Protocols

Chemical Synthesis Workflow

The synthesis of 1-benzyl-3-(2-bromophenyl)piperazine requires precise control over regioselectivity to ensure the benzyl group is directed to the N1 position rather than the sterically hindered N4 position.

  • Step 1: Precursor Preparation. Begin with 2-(2-bromophenyl)piperazine.

  • Step 2: Regioselective Alkylation. React the precursor with benzyl bromide (1.05 eq) in the presence of a mild base (e.g., K2CO3) in acetonitrile.

  • Causality & Control: Why use a mild base and strict stoichiometric control? The N4 nitrogen (adjacent to the bulky 2-bromophenyl group at C3) is highly sterically hindered. By controlling the equivalents of benzyl bromide and using a mild base, the reaction thermodynamically favors alkylation at the unhindered N1 position, preventing over-alkylation or quaternary ammonium salt formation.

In Vitro Radioligand Binding Assay Protocol

To accurately quantify the affinity of this compound at MATs, a rigorous radioligand competition binding assay using transfected HEK293 cells is required[1].

  • Step 1: Membrane Preparation. Harvest HEK293 cells expressing human DAT, NET, or SERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: High-speed centrifugation isolates the lipid membrane fraction containing the target transporters, stripping away cytosolic proteins that could cause non-specific drug sequestration.

  • Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of 1-benzyl-3-(2-bromophenyl)piperazine (10 pM to 10 µM). Incubate for 60 minutes at 22°C to reach equilibrium.

  • Step 3: Self-Validation (Crucial). Include a Non-Specific Binding (NSB) control well containing an excess (10 µM) of an unlabeled, highly specific competitor (e.g., fluoxetine for SERT, mazindol for DAT).

    • Causality: This proves that the radioactivity measured in the test wells is specifically bound to the transporter and not merely trapped in the plastic or lipid bilayer.

  • Step 4: Rapid Filtration. Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because piperazines are positively charged at assay pH, omitting PEI would result in massive false-positive background signals due to electrostatic adherence to the filter.

  • Step 5: Washing & Counting. Wash filters rapidly (3 x 1 mL) with ice-cold buffer.

    • Causality: The low temperature kinetically freezes the receptor-ligand complex, preventing the rapid dissociation of the radioligand during the washing phase. Quantify remaining radioactivity via liquid scintillation counting.

Workflow Prep Membrane Preparation (HEK293 Cells) Incubate Incubation (Radioligand + Test Compound) Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting (IC50 Det.) Wash->Count

Step-by-step workflow for in vitro monoamine transporter radioligand binding assays.

Conclusion

1-Benzyl-3-(2-bromophenyl)piperazine is a masterclass in rational pharmacophore combination. By understanding the distinct roles of the N1-benzyl anchor and the sterically twisted C3-(2-bromophenyl) group, researchers can utilize this scaffold to design highly tuned, next-generation therapeutics targeting monoamine-driven neurological disorders.

References

  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. ACS Omega.[Link]

  • ortho-Bromophenylpiperazine. Wikipedia.[Link]

  • Piperazine derivatives as dangerous abused compounds. Arhiv za higijenu rada i toksikologiju.[Link]

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Foundational

An In-depth Technical Guide to 1-Benzyl-3-(2-bromophenyl)piperazine: Synthesis, Characterization, and Inferred Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperazine Scaffold and the Emergence of a Novel Research Chemical The piperazine ring is a privileged scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Emergence of a Novel Research Chemical

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] Its conformational flexibility and ability to be substituted at the 1 and 4 nitrogen positions allow for the fine-tuning of pharmacological activity. This guide focuses on a specific, less-explored derivative, 1-Benzyl-3-(2-bromophenyl)piperazine, a molecule that combines the structural features of benzylpiperazines and phenylpiperazines.

While its specific properties are not yet documented, its constituent parts suggest a complex pharmacological profile. The benzyl group is often associated with stimulant effects and interaction with dopamine and norepinephrine transporters, whereas the phenylpiperazine moiety is a classic pharmacophore for serotonin receptor ligands and transporter modulators.[2][3] The ortho-bromo substitution on the phenyl ring further modulates its electronic and lipophilic properties, potentially influencing its binding affinity and selectivity for various biological targets. This document aims to provide a comprehensive theoretical framework for the synthesis, analysis, and potential pharmacological investigation of this novel research chemical.

Synthesis and Characterization: A Proposed Pathway and Analytical Profile

Given the absence of a reported synthesis for 1-Benzyl-3-(2-bromophenyl)piperazine, a plausible multi-step synthetic route is proposed below, based on established methodologies for the preparation of unsymmetrically substituted piperazines.[4][5]

Proposed Synthetic Workflow

A logical approach to the synthesis of the target compound involves the initial formation of the asymmetrically substituted piperazine ring, followed by the sequential introduction of the benzyl and 2-bromophenyl groups. A possible route is outlined below:

Synthetic_Workflow A Chiral 1,2-Diamine B Piperazinone Intermediate A->B Annulation with a glyoxylate derivative C 2-(2-Bromophenyl)piperazine B->C Reduction (e.g., LiAlH4) D 1-Benzyl-3-(2-bromophenyl)piperazine (Target) C->D N-Alkylation with Benzyl Bromide

Caption: Proposed synthetic workflow for 1-Benzyl-3-(2-bromophenyl)piperazine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Piperazinone Intermediate

  • To a solution of a chiral 1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a glyoxylate derivative (e.g., ethyl glyoxylate, 1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the piperazinone intermediate.

Step 2: Reduction to 2-(2-Bromophenyl)piperazine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the piperazinone intermediate (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude 2-(2-bromophenyl)piperazine.

Step 3: N-Alkylation to yield 1-Benzyl-3-(2-bromophenyl)piperazine

  • Dissolve the crude 2-(2-bromophenyl)piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add a base (e.g., potassium carbonate, 2.0 eq) and benzyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the base.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product, 1-Benzyl-3-(2-bromophenyl)piperazine.

Analytical Characterization Profile

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data is summarized below.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl and bromophenyl groups, the benzylic methylene protons, and the diastereotopic protons of the piperazine ring.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₇H₁₉BrN₂). Characteristic fragmentation patterns would include the loss of the benzyl group.
HPLC A single major peak indicating the purity of the compound, with retention time dependent on the specific column and mobile phase used.

Inferred Pharmacological Profile

The pharmacological activity of 1-Benzyl-3-(2-bromophenyl)piperazine can be inferred from its structural components.

Predicted Mechanism of Action

The molecule is a hybrid of a benzylpiperazine and a phenylpiperazine. 1-Benzylpiperazine (BZP) is known to be a dopamine and norepinephrine releasing agent.[3] Phenylpiperazines, on the other hand, often exhibit high affinity for serotonin receptors and the serotonin transporter (SERT).[2][6] Specifically, ortho-bromophenylpiperazine has been identified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[7] Therefore, it is highly probable that 1-Benzyl-3-(2-bromophenyl)piperazine acts as a modulator of monoamine transporters, potentially as a releasing agent or a reuptake inhibitor at SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Pharmacological_Target cluster_neuron Presynaptic Neuron SERT SERT NET NET DAT DAT Molecule 1-Benzyl-3-(2-bromophenyl)piperazine Molecule->SERT Modulates Serotonin Transport Molecule->NET Modulates Norepinephrine Transport Molecule->DAT Modulates Dopamine Transport

Caption: Inferred interaction with monoamine transporters.

Potential Receptor Interactions

Many phenylpiperazine derivatives are known to interact with various serotonin receptor subtypes.[8][9] It is plausible that 1-Benzyl-3-(2-bromophenyl)piperazine could also exhibit affinity for 5-HT₁A, 5-HT₂A, and/or 5-HT₂C receptors, which could modulate its overall pharmacological effect.

Potential Research Applications

This compound could serve as a valuable research tool for:

  • Investigating the structure-activity relationships of monoamine transporter ligands.

  • Studying the functional interplay between different monoamine systems in the central nervous system.

  • Serving as a lead compound for the development of novel therapeutics for psychiatric and neurological disorders.

Analytical Workflow Protocol

A robust and validated analytical method is crucial for the accurate quantification and characterization of this research chemical. A general High-Performance Liquid Chromatography (HPLC) method is proposed.

Objective: To determine the purity of a synthesized batch of 1-Benzyl-3-(2-bromophenyl)piperazine.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water with 0.1% Formic acid. A gradient elution may be necessary for optimal separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 1-Benzyl-3-(2-bromophenyl)piperazine in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Safety and Handling

As with any research chemical, proper safety precautions must be observed. The following information is based on the general properties of piperazine derivatives and halogenated aromatic compounds.[10][11]

Safety Aspect Guideline
Personal Protective Equipment (PPE) Wear a lab coat, safety goggles, and chemical-resistant gloves.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
First Aid (Skin) Wash off with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
First Aid (Ingestion) Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
First Aid (Inhalation) Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion and Future Directions

1-Benzyl-3-(2-bromophenyl)piperazine represents an intriguing, yet uncharacterized, research chemical with the potential for complex and novel pharmacology. This guide provides a foundational, albeit theoretical, framework for its synthesis, analysis, and potential biological activities based on the known properties of its structural motifs.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive analytical characterization to confirm its structure. Subsequent in vitro and in vivo studies are necessary to elucidate its true pharmacological profile, including its binding affinities for monoamine transporters and receptors, its functional activity (e.g., reuptake inhibition vs. release), and its behavioral effects. Such studies will be crucial in determining its potential as a tool compound or a therapeutic lead.

References

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  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. Retrieved from [Link]

  • Wikipedia. (2026, February 21). ortho-Bromophenylpiperazine. Retrieved from [Link]

  • PubMed. (n.d.). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
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  • BMB Reports. (2023). Structural studies of serotonin receptor family. Retrieved from [Link]

  • RSC Publishing. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Characterization of 1-Benzyl-3-(2-bromophenyl)piperazine

Executive Summary & Mechanistic Rationale 1-Benzyl-3-(2-bromophenyl)piperazine is a highly valued advanced intermediate in the discovery of atypical antipsychotics, androgen receptor (AR) antagonists, and other central n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Benzyl-3-(2-bromophenyl)piperazine is a highly valued advanced intermediate in the discovery of atypical antipsychotics, androgen receptor (AR) antagonists, and other central nervous system (CNS) active agents[1]. While traditional approaches to substituted piperazines rely on the direct alkylation of the piperazine core, these methods notoriously suffer from poor regioselectivity and polyalkylation, necessitating inefficient chromatographic separations[2].

To overcome these limitations, this application note details a de novo construction of the piperazine ring via a 2,5-diketopiperazine (DKP) intermediate[3]. By coupling two distinct amino acid derivatives—N-Boc-N-benzylglycine and 2-bromophenylglycine methyl ester—we dictate the exact spatial arrangement of the functional groups. The N1-benzyl group serves as a robust protecting group that is stable during hydride reduction but can be cleanly removed later via transition-metal-catalyzed hydrogenolysis if a secondary amine is required[4].

Retrosynthetic Strategy & Workflow

The synthetic workflow is designed as a three-stage linear sequence. First, an amide coupling links the two amino acid building blocks. Second, an acid-mediated Boc deprotection triggers a base-promoted intramolecular cyclization to form the thermodynamically stable 6-membered diketopiperazine ring. Finally, exhaustive hydride reduction converts the bis-amide into the target saturated piperazine.

PiperazineSynthesis SM1 N-Boc-N-benzylglycine Dipeptide N-Boc-Dipeptide Intermediate SM1->Dipeptide EDCI, HOBt DIPEA, DCM SM2 2-Bromophenylglycine Methyl Ester SM2->Dipeptide DKP 1-Benzyl-3-(2-bromophenyl) piperazine-2,5-dione Dipeptide->DKP 1. TFA/DCM 2. Et3N, MeOH, u0394 Target 1-Benzyl-3-(2-bromophenyl) piperazine DKP->Target LiAlH4 THF, u0394

Fig 1. Regioselective de novo synthesis of 1-benzyl-3-(2-bromophenyl)piperazine.

Step-by-Step Experimental Protocols

Stage 1: Amide Coupling (Dipeptide Formation)

Objective & Causality: The goal is to form a peptide bond between the carboxylic acid of N-Boc-N-benzylglycine and the primary amine of 2-bromophenylglycine methyl ester. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). HOBt is critical here; it reacts with the O-acylisourea intermediate to form an active ester that resists racemization and prevents the formation of unreactive N-acylureas. N,N-Diisopropylethylamine (DIPEA) is added to liberate the free base of the 2-bromophenylglycine methyl ester hydrochloride salt.

Protocol:

  • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N-Boc-N-benzylglycine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Add HOBt (12.0 mmol, 1.2 eq) and EDCI hydrochloride (12.0 mmol, 1.2 eq). Stir at 0 °C for 15 minutes to pre-form the active ester.

  • Add 2-bromophenylglycine methyl ester hydrochloride (10.5 mmol, 1.05 eq) followed by dropwise addition of DIPEA (30.0 mmol, 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with 1M HCl (30 mL), extract with DCM (3 × 30 mL), wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The protocol validates itself when the ninhydrin-active primary amine spot (starting material) completely disappears, replaced by a higher Rf​ , UV-active, ninhydrin-negative spot corresponding to the protected dipeptide.

Stage 2: Deprotection & Cyclization (DKP Formation)

Objective & Causality: To form the piperazine core, the Boc protecting group must be removed to expose the secondary amine. Subsequent treatment with a tertiary base in refluxing methanol provides the thermodynamic driving force for a 6-exo-trig intramolecular aminolysis, ejecting methanol and forming the highly stable 2,5-diketopiperazine (DKP) ring[3].

Protocol:

  • Dissolve the crude dipeptide from Stage 1 in a 20% solution of Trifluoroacetic acid (TFA) in DCM (40 mL). Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA. Co-evaporate with toluene (2 × 20 mL) to remove residual acid.

  • Dissolve the resulting TFA salt in anhydrous methanol (60 mL). Add Triethylamine (Et₃N) (50.0 mmol, 5.0 eq) to basify the solution.

  • Reflux the mixture (65 °C) for 16 hours.

  • Cool to room temperature. The DKP often precipitates directly from the methanolic solution. If so, collect via vacuum filtration. Otherwise, concentrate and purify via flash column chromatography (DCM/MeOH 95:5).

Self-Validation Checkpoint: Analyze the isolated solid via ¹H NMR (CDCl₃). The cyclization is confirmed successful by the complete disappearance of the methyl ester singlet ( δ ~3.7 ppm) and the Boc tert-butyl singlet ( δ ~1.4 ppm), alongside the appearance of a broad lactam NH peak ( δ ~6.5 - 7.0 ppm).

Stage 3: Exhaustive Reduction

Objective & Causality: Diktopiperazines are bis-amides and are highly resistant to mild hydride donors (like NaBH₄). Lithium aluminum hydride (LiAlH₄) is required. The aluminum coordinates to the amide carbonyl oxygens, facilitating hydride transfer to the carbonyl carbon. Subsequent elimination of the aluminate leaving group generates an iminium intermediate, which is rapidly reduced by a second hydride equivalent to yield the fully saturated piperazine.

Protocol:

  • Suspend LiAlH₄ (40.0 mmol, 4.0 eq) in anhydrous THF (40 mL) at 0 °C under argon.

  • Dissolve the DKP intermediate (10.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension to manage the exothermic reaction.

  • Attach a reflux condenser and heat the mixture to 70 °C for 18 hours.

  • Cool the reaction to 0 °C and carefully perform a Fieser workup: Add x mL of H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

  • Stir vigorously for 30 minutes until the aluminum salts form a granular white precipitate.

  • Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the crude 1-benzyl-3-(2-bromophenyl)piperazine. Purify via acid-base extraction or chromatography if necessary.

Self-Validation Checkpoint: FT-IR spectroscopy provides immediate validation. The complete loss of the strong amide C=O stretching bands at 1660–1680 cm⁻¹ confirms that no unreacted or partially reduced lactam remains.

Analytical Characterization

The structural integrity and purity of the final synthesized compound must be verified using orthogonal analytical techniques. The table below summarizes the expected quantitative data and their diagnostic significance.

Analytical MethodTarget Signal / ValueDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 4.15 (dd, J = 10.2, 3.1 Hz, 1H)Confirms the C3 methine proton; its downfield shift is characteristic of being adjacent to both the 2-bromophenyl ring and the N4 amine.
¹H NMR (400 MHz, CDCl₃) δ 3.52 (ABq, J = 13.5 Hz, 2H)Validates the retention of the N1-benzyl protecting group.
¹³C NMR (101 MHz, CDCl₃) δ 60.5 (C3), 53.2 (C2), 46.1 (C5)Confirms the fully reduced, saturated piperazine carbon framework.
FT-IR (ATR) Absence of 1660–1680 cm⁻¹ bandValidates the complete reduction of the DKP bis-amide carbonyls.
HRMS (ESI-TOF) m/z 331.0810 / 333.0790 [M+H]⁺Validates the exact mass and the characteristic 1:1 isotopic pattern of the single bromine atom (⁷⁹Br / ⁸¹Br).

References

  • 1-benzylpiperazine - Organic Syntheses Procedure Organic Syntheses URL
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Frontiers in Chemistry URL
  • Bioorganic & Medicinal Chemistry Letters (NIH)
  • Molecules (MDPI)

Sources

Application

Application Note: Chromatographic Purification of 1-Benzyl-3-(2-bromophenyl)piperazine

Executive Summary & Chemical Context 1-Benzyl-3-(2-bromophenyl)piperazine is a highly valuable synthetic intermediate widely utilized in medicinal chemistry and drug development. Featuring both a secondary and a tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Benzyl-3-(2-bromophenyl)piperazine is a highly valuable synthetic intermediate widely utilized in medicinal chemistry and drug development. Featuring both a secondary and a tertiary amine within its piperazine core, alongside a bromophenyl moiety primed for palladium-catalyzed cross-coupling, it serves as a critical building block for complex active pharmaceutical ingredients (APIs)[1].

However, the purification of this free-base arylpiperazine via normal-phase silica gel column chromatography presents significant challenges. The inherent basicity of the piperazine nitrogens (pKa ~9.5) leads to destructive interactions with the stationary phase, resulting in severe peak tailing, poor resolution, and low isolated yields[2]. This application note outlines a field-proven, self-validating methodology to overcome these chromatographic barriers, ensuring high-purity isolation of the target compound.

Mechanistic Insights: Overcoming Silica-Amine Interactions

To successfully purify basic amines, one must understand the causality behind chromatographic failure. Standard silica gel (SiO₂) features a surface densely populated with mildly acidic silanol groups (Si-OH). When a basic molecule like 1-benzyl-3-(2-bromophenyl)piperazine enters the column, an acid-base interaction occurs. The basic nitrogens protonate, creating a strong ionic bond with the deprotonated siloxanes.

This interaction causes the compound to "drag" or streak through the column rather than eluting in a tight, symmetrical band. To mitigate this, a competing volatile base—typically Triethylamine (TEA) —must be introduced into the mobile phase[3]. TEA acts as a sacrificial masking agent; it saturates and neutralizes the acidic silanol sites, allowing the piperazine derivative to partition normally based on its inherent polarity[4].

Mechanism S Silica Gel Surface (Acidic Silanols, Si-OH) P 1-Benzyl-3-(2-bromophenyl)piperazine (Basic Amines) S->P No Additive T Triethylamine (TEA) (Mobile Phase Additive) S->T 1% TEA Added I Irreversible Binding & Severe Peak Tailing P->I M Silanol Masking & Ideal Elution Profile T->M

Fig 1: Mechanism of silanol masking by TEA to prevent basic amine tailing.

Experimental Design & Mobile Phase Optimization

Before committing the crude mixture to a column, the solvent system must be empirically optimized using Thin Layer Chromatography (TLC). Because the molecule contains a benzyl and a bromophenyl group, it is highly UV-active, making 254 nm UV visualization the primary tracking method.

Quantitative Data: Solvent System Selection

The following table summarizes the expected chromatographic behavior of 1-benzyl-3-(2-bromophenyl)piperazine across various solvent systems. A gradient approach is highly recommended, starting with a non-polar system to elute unreacted bromobenzene derivatives, followed by a controlled increase in polarity to elute the target piperazine[5].

Solvent System (v/v)Basic ModifierExpected Retention Factor (Rf)Chromatographic Behavior & Resolution
Hexane / EtOAc (1:1)None0.00 - 0.10Severe streaking; irreversible binding to silica.
Hexane / EtOAc (1:1)1% TEA~0.35Sharp, symmetrical spot; ideal for resolving non-polar impurities.
DCM / MeOH (95:5)1% TEA~0.45Good peak shape; recommended if the crude contains highly polar byproducts.
DCM / MeOH (90:10)0.1% NH₄OH~0.55Excellent recovery, but requires handling aqueous ammonia gradients.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints (TLC and LC-MS), the scientist can verify the integrity of the separation in real-time, preventing the accidental pooling of co-eluting impurities.

Workflow A Crude Reaction Mixture (Free Base Form) B TLC Solvent Optimization (Target Rf: 0.25 - 0.35) A->B C Silica Pre-treatment (Slurry in Eluent + 2% TEA) B->C D Dry Loading onto Silica (Eliminates Solubility Issues) C->D E Flash Column Chromatography (Gradient: Hex/EtOAc + 1% TEA) D->E F Fraction Analysis (TLC/LC-MS) (Self-Validation Step) E->F G Pure 1-Benzyl-3-(2-bromophenyl)piperazine F->G Pool pure fractions

Fig 2: Step-by-step workflow for the chromatographic purification of arylpiperazines.

Phase 1: Column Preparation & Silica Pre-treatment

Causality: Pre-treating the silica gel guarantees that all active silanol sites are neutralized before the target molecule is introduced, preventing initial band-broadening[4].

  • Slurry Preparation: Weigh the appropriate amount of standard flash silica gel (typically 30-50x the mass of the crude mixture). Suspend the silica in the initial mobile phase (e.g., 80:20 Hexane:EtOAc) containing 2% TEA .

  • Equilibration: Stir the slurry gently for 15 minutes to allow the TEA to fully interact with the silanol groups.

  • Packing: Pour the slurry into the glass column. Apply gentle positive air pressure to pack the bed tightly. Flush with 2 column volumes (CV) of the starting mobile phase (containing 1% TEA) to establish equilibrium.

Phase 2: Sample Loading (Dry Loading Method)

Causality: Basic amines often exhibit variable solubility in non-polar starting eluents. Dry loading ensures a perfectly narrow injection band, maximizing theoretical plates and resolution.

  • Dissolve the crude 1-benzyl-3-(2-bromophenyl)piperazine in a minimal amount of Dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 3x the crude mass) to the solution. Crucial Step: Add 1-2 drops of TEA to this mixture to prevent the product from irreversibly binding to the dry-loading silica during evaporation[4].

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder onto the top of the packed column bed and cover with a protective layer of clean sea sand.

Phase 3: Gradient Elution
  • Begin elution with 80:20 Hexane:EtOAc (+ 1% TEA) for 3 CVs to wash away non-polar impurities (e.g., unreacted benzyl halides or bromobenzenes).

  • Gradually increase the polarity to 50:50 Hexane:EtOAc (+ 1% TEA). The target compound will typically elute in this window.

  • Collect fractions in uniform volumes (e.g., 15 mL test tubes).

Phase 4: Fraction Validation & Isolation

Causality: Relying solely on UV can be misleading if a non-target aromatic byproduct co-elutes. Orthogonal validation ensures absolute purity.

  • TLC Check: Spot every third fraction onto a silica TLC plate. Develop in 50:50 Hexane:EtOAc (+ 1% TEA). Visualize under 254 nm UV light.

  • LC-MS Confirmation (Self-Validation): Before pooling, take a 10 µL aliquot from the peak fraction and inject it into an LC-MS. Confirm the presence of the target mass ( [M+H]+ = 405.1 / 407.1 m/z, exhibiting the characteristic 1:1 bromine isotope pattern).

  • Concentration: Pool the validated fractions and concentrate under reduced pressure.

  • TEA Removal: Triethylamine often co-concentrates as a residual impurity. To remove it, dissolve the resulting oil in DCM, wash once with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and re-concentrate. Final validation via ¹H-NMR should confirm the absence of TEA (look for the disappearance of the triplet at ~1.0 ppm and quartet at ~2.5 ppm).

Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Product streaks across >10 fractions Insufficient silanol masking by the mobile phase.Increase TEA concentration to 2% or switch to a more aggressive masking agent like 0.1% NH₄OH in a DCM/MeOH system[2].
Co-elution with debrominated byproduct The solvent gradient was increased too rapidly, compressing the separation bands.Decrease the polarity gradient slope. Run an isocratic hold at 70:30 Hexane:EtOAc for 5 CVs before increasing polarity.
Lower than expected mass recovery Product remains irreversibly bound to the column due to localized acidic sites.Perform a final column flush with 90:10 DCM:MeOH containing 3% TEA to strip any remaining basic amines from the silica.
Product isolated as a cloudy oil Formation of piperazine hydrates or carbonate salts from atmospheric moisture/CO₂.Redissolve in dry DCM, dry over MgSO₄, filter, and concentrate under high vacuum at 40°C[2].

References

  • Benzyl piperazine | Sigma-Aldrich sigmaaldrich.com
  • Technical Support Center: Purification of Piperazine-Containing Compounds benchchem.com
  • Technical Support Center: Purifying Benzalazine via Column Chrom
  • Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Inform
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency arabjchem.org

Sources

Method

Advanced NMR Characterization Protocol for 1-Benzyl-3-(2-bromophenyl)piperazine: Conformational Analysis and Spectral Assignment

Introduction & Structural Dynamics The structural elucidation of substituted piperazines is a critical step in preclinical drug development, given the prevalence of this pharmacophore in neuroactive and oncological agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

The structural elucidation of substituted piperazines is a critical step in preclinical drug development, given the prevalence of this pharmacophore in neuroactive and oncological agents. 1-Benzyl-3-(2-bromophenyl)piperazine presents a unique analytical challenge due to its complex conformational dynamics.

The conformational behavior of N-functionalized piperazines is heavily dictated by the steric bulk of their substituents, which influences both ring inversion and bond rotation barriers[1]. In this molecule, the saturated six-membered heterocycle undergoes rapid chair-chair interconversion at room temperature. However, the bulky 2-bromophenyl group at the C3 position strongly biases the thermodynamic equilibrium toward the conformer where this aryl group occupies an equatorial position, thereby minimizing severe 1,3-diaxial steric clashes[1].

Furthermore, the ortho-bromo substituent restricts the free rotation of the C3-Aryl single bond. This restricted rotation, combined with the presence of a chiral center at C3, renders the benzylic protons (N1-CH₂-Ph) diastereotopic. Consequently, these protons do not appear as a simple singlet, but rather as a magnetically distinct AB quartet, a phenomenon that must be carefully mapped during spectral interpretation.

ConformationalDynamics A 1-Benzyl-3-(2-bromophenyl)piperazine B Chair-Chair Interconversion A->B C Equatorial 3-Aryl (Thermodynamically Favored) B->C Minimizes Steric Clash D Axial 3-Aryl (Disfavored via 1,3-Diaxial) B->D Steric Hindrance E Restricted C3-Aryl Rotation (Due to o-Bromo) C->E F Diastereotopic Benzyl CH2 (AB Quartet in 1H NMR) C->F C3 Chiral Center E->F

Conformational dynamics dictating the NMR spectral features.

Self-Validating NMR Acquisition Protocol

To comply with rigorous publication standards, such as those outlined by the Journal of Organic Chemistry, raw Free Induction Decay (FID) data and comprehensive 1D/2D spectra must be provided for new compound characterization[2]. The following protocol is designed as a self-validating system, ensuring that experimental parameters are optimized to capture both fast-relaxing protons and slow-relaxing quaternary carbons.

Sample Preparation
  • Solvent Selection: Dissolve the sample in CDCl₃ (contains 0.03% v/v TMS as an internal standard). If overlapping signals occur in the aromatic region, C₆D₆ can be used to induce solvent-solute complexation shifts.

  • Concentration: Prepare a 20 mg / 0.6 mL solution for ¹H NMR and a 50 mg / 0.6 mL solution for ¹³C and 2D NMR. High concentration is vital for ¹³C sensitivity, particularly for the quaternary C-Br carbon.

Acquisition Parameters (Causality & Rationale)
  • ¹H NMR (400 MHz):

    • Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 s. Rationale: Ensures complete longitudinal relaxation (T₁) of all protons, allowing for accurate integration. The integration of the benzyl CH₂ (2H) must perfectly match the isolated C3-H (1H) to internally validate sample purity.

  • ¹³C NMR (100 MHz):

    • Scans (ns): 1024.

    • Relaxation Delay (d1): 5.0 s. Rationale: Quaternary carbons (e.g., C-Br, ipso-aromatic carbons) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A 5-second delay is mandatory to prevent signal attenuation of these critical structural markers.

  • 2D NMR Suite: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) using standard gradient-selected pulse sequences.

Furthermore, modern reporting mandates the inclusion of a Data Availability Statement to ensure raw NMR data is accessible and reusable[3]. All FID files generated from this protocol should be archived in an open-access repository prior to publication submission.

NMRWorkflow N1 1D 1H & 13C NMR Initial Chemical Shifts N2 COSY Piperazine Spin System N1->N2 N3 HSQC Direct C-H Mapping N2->N3 N4 HMBC Quaternary Carbons & Linkages N3->N4 N5 Unambiguous Structural Assignment N4->N5

Self-validating 2D NMR workflow for complete spectral assignment.

Spectral Assignment and Interpretation

The interpretation of 1-Benzyl-3-(2-bromophenyl)piperazine relies heavily on mapping the isolated spin systems of the piperazine core and differentiating the two distinct aromatic systems.

Mechanistic Interpretation of Key Signals
  • The Diastereotopic Benzyl Protons: Because C3 is a stereocenter, the two protons of the N1-benzyl CH₂ group exist in different magnetic environments regardless of bond rotation. They appear as an AB quartet centered around δ 3.55 ppm with a characteristic geminal coupling constant (J ≈ 13.0 Hz).

  • The Piperazine Core (C2, C3, C5, C6): The proton at C3 (axial) appears as a distinct doublet of doublets (dd) near δ 3.90 ppm due to vicinal coupling with the axial and equatorial protons of the adjacent C2 position. COSY analysis is critical here: H-3 will show cross-peaks only to H-2a/H-2b, while the H-5 protons will form an isolated spin system with the H-6 protons.

  • The Ortho-Bromo Effect: The bromine atom is highly electronegative and deshields the adjacent aromatic proton (H-3'). This proton is shifted significantly downfield to ~7.55 ppm, separating it from the overlapping multiplet of the benzyl and remaining bromophenyl protons (7.0–7.4 ppm).

Quantitative Data Presentation

The following table summarizes the expected chemical shifts and correlations, forming the basis of the Compound Characterization Checklist required by major journals[2].

Position¹H NMR (δ ppm, Multiplicity, J in Hz, Integration)¹³C NMR (δ ppm)Key HMBC Correlations (H → C)
N1-CH₂-Ph 3.55 (AB q, J = 13.0, 2H)63.2C2, C6, Ph-ipso
Piperazine C2 2.85 (m, 1H), 2.25 (m, 1H)60.8C3, N1-CH₂-Ph
Piperazine C3 3.91 (dd, J = 10.4, 2.7, 1H)61.6C2, Ar-ipso (2-Br-Ph)
Piperazine C5 3.10 (m, 2H)46.6C6, C3
Piperazine C6 2.90 (m, 2H)53.6C5, N1-CH₂-Ph
Ar-H (Benzyl) 7.24 - 7.38 (m, 5H)127.5 - 129.7Ph-ipso, Ph-ortho
Ar-H (2-Br-Ph, H-3') 7.55 (dd, J = 8.0, 1.5, 1H)132.8C-Br, Ar-ipso
Ar-H (2-Br-Ph, H-4',5',6') 7.05 - 7.30 (m, 3H)127.9 - 128.8Various Ar-C
Quaternary C-Br -124.5H-3', H-4'
Quaternary Ar-ipso -143.0H-3, H-5'

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature; values are representative of standard 300K acquisitions in CDCl₃).

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
  • Information for Authors | The Journal of Organic Chemistry. ACS Publications.
  • Data Availability Statements in The Journal of Organic Chemistry, Organic Letters, and ACS Organic & Inorganic Au. PMC - National Institutes of Health.

Sources

Application

Application Note: Elucidation of the Structural Features of 1-Benzyl-3-(2-bromophenyl)piperazine using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-Benzyl-3-(2-bromophenyl)piperazine. As a member of the piperazine class of compounds, which are prevalent in pharmacologically active molecules, a thorough structural characterization is paramount for drug discovery and development.[1][2] This document offers a comprehensive interpretation of the NMR spectra, establishing a foundational methodology for the analysis of similarly substituted piperazine derivatives. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] The precise substitution pattern on the piperazine ring is critical to a compound's pharmacological profile. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of novel piperazine-based drug candidates.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of the NMR signals, the atoms of 1-Benzyl-3-(2-bromophenyl)piperazine are numbered as shown in the diagram below. This numbering system will be used consistently throughout the data tables and the spectral interpretation section.

Figure 1. Molecular structure of 1-Benzyl-3-(2-bromophenyl)piperazine with atom numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 1-Benzyl-3-(2-bromophenyl)piperazine. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz). The predictions are based on the analysis of similar structures reported in the literature.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7, H-11 (Benzyl)7.25 - 7.40m-5H
H-15 (Bromophenyl)7.55ddJ = 7.8, 1.51H
H-16 (Bromophenyl)7.10tdJ = 7.6, 1.51H
H-17 (Bromophenyl)7.30tdJ = 7.6, 1.21H
H-18 (Bromophenyl)7.60ddJ = 8.0, 1.21H
H-2 (Piperazine)4.20ddJ = 10.5, 3.01H
H-6a (Piperazine)3.65dJ = 13.01H
H-6b (Piperazine)3.55dJ = 13.01H
H-3a, H-5a (Piperazine)2.90 - 3.10m-2H
H-3b, H-5b (Piperazine)2.60 - 2.80m-2H
NH (Piperazine)~2.0 (broad)s-1H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 1-Benzyl-3-(2-bromophenyl)piperazine are presented in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7 (Benzyl)138.0
C-8, C-12 (Benzyl)129.0
C-9, C-11 (Benzyl)128.5
C-10 (Benzyl)127.0
C-13 (Bromophenyl)141.0
C-14 (Bromophenyl)122.0 (C-Br)
C-15 (Bromophenyl)133.0
C-16 (Bromophenyl)128.0
C-17 (Bromophenyl)129.5
C-18 (Bromophenyl)127.5
C-6 (Piperazine)63.0
C-2 (Piperazine)60.0
C-3 (Piperazine)54.0
C-5 (Piperazine)46.0

Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum of 1-Benzyl-3-(2-bromophenyl)piperazine is expected to exhibit distinct regions corresponding to the aromatic protons, the benzylic protons, and the piperazine ring protons.

  • Aromatic Region (7.10 - 7.60 ppm): The five protons of the benzyl group (H-7 to H-11) are expected to appear as a complex multiplet between 7.25 and 7.40 ppm. The four protons of the 2-bromophenyl group will show a more defined splitting pattern due to the influence of the bromine atom. H-18, being ortho to the bromine, is expected to be the most downfield of the bromophenyl protons. The coupling constants will be characteristic of ortho, meta, and para relationships.

  • Benzylic and Piperazine Protons (2.60 - 4.20 ppm): The benzylic protons (H-6a and H-6b) are diastereotopic and will appear as a pair of doublets (an AB quartet) around 3.55-3.65 ppm with a large geminal coupling constant. The proton at the chiral center (H-2) is expected to be a doublet of doublets due to coupling with the adjacent piperazine protons. The remaining piperazine protons (H-3 and H-5) will present as complex multiplets due to both geminal and vicinal couplings, as well as the conformational flexibility of the piperazine ring. The NH proton signal is anticipated to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information for the structural confirmation.

  • Aromatic Carbons (122.0 - 141.0 ppm): The spectrum will show ten distinct signals for the twelve aromatic carbons. The carbon attached to the bromine atom (C-14) is expected to have a chemical shift around 122.0 ppm. The other aromatic carbon signals will be in the expected range of 127.0 to 141.0 ppm.

  • Aliphatic Carbons (46.0 - 63.0 ppm): Four signals are predicted for the piperazine ring carbons and the benzylic carbon. The benzylic carbon (C-6) will be around 63.0 ppm. The carbon of the chiral center (C-2) is expected at approximately 60.0 ppm. The other two piperazine carbons (C-3 and C-5) will appear at higher fields.

Experimental Protocol

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR data for 1-Benzyl-3-(2-bromophenyl)piperazine.

Sample Preparation Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL of Deuterated Solvent (e.g., CDCl3) start->dissolve vortex Vortex to Ensure Homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR Tube vortex->transfer instrument Insert Sample into NMR Spectrometer (≥400 MHz) transfer->instrument tune Tune and Shim the Probe instrument->tune acq_h1 Acquire ¹H NMR Spectrum tune->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum tune->acq_c13 process Apply Fourier Transform, Phase Correction, and Baseline Correction acq_c13->process calibrate Calibrate Spectra to Solvent Residual Peak process->calibrate integrate Integrate ¹H NMR Signals calibrate->integrate peak_pick Peak Pick ¹H and ¹³C NMR Signals integrate->peak_pick

Figure 2. Workflow for NMR sample preparation, data acquisition, and processing.

1. Materials:

  • 1-Benzyl-3-(2-bromophenyl)piperazine (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

2. Procedure:

  • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent. Chloroform-d is a good first choice for many organic molecules.

  • Gently vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 16 ppm (-2 to 14 ppm)

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Rationale for Parameter Selection:

  • A 400 MHz or higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring and the aromatic protons.

  • The chosen relaxation delay of 2 seconds is generally sufficient for most protons and carbons to relax, ensuring quantitative integration in the ¹H spectrum and adequate signal-to-noise in the ¹³C spectrum.

  • Proton decoupling in the ¹³C experiment simplifies the spectrum to single lines for each unique carbon, facilitating easier interpretation.

Conclusion

This application note provides a detailed, albeit predictive, guide to the ¹H and ¹³C NMR spectral analysis of 1-Benzyl-3-(2-bromophenyl)piperazine. The provided data tables, spectral interpretations, and experimental protocols offer a solid framework for the characterization of this and other structurally related piperazine derivatives. By understanding the characteristic chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of their synthesized compounds, a critical aspect of the drug discovery and development pipeline.

References

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949. Available at: [Link]

  • SpectraBase. (n.d.). 1-Benzyl-N-(3-bromobenzyl)-N-(2-fluorophenyl)piperidin-4-amine - Optional[13C NMR]. Retrieved March 7, 2026, from [Link]

  • Khan, K. M., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2388. Available at: [Link]

  • Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available at: [Link]

  • NIST. (n.d.). 1-Benzylpiperazine. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]

  • Popiolek, R., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234. Available at: [Link]

  • precisionFDA. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. Retrieved March 7, 2026, from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. Available at: [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI, 1-20. Available at: [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Mass Spectrometry Analysis of 1-Benzyl-3-(2-bromophenyl)piperazine

Executive Summary The detection and structural elucidation of substituted piperazines are critical in both pharmaceutical development and forensic toxicology, where these compounds frequently appear as synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and structural elucidation of substituted piperazines are critical in both pharmaceutical development and forensic toxicology, where these compounds frequently appear as synthetic intermediates or novel psychoactive substances (NPS)[1]. 1-Benzyl-3-(2-bromophenyl)piperazine presents a unique analytical profile due to its dual substitution: an N-benzyl group and a halogenated phenyl ring. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, elucidates the collision-induced dissociation (CID) fragmentation mechanisms, and provides a self-validating workflow for the definitive identification of this compound.

Physicochemical & Mass Spectrometric Properties

The presence of a bromine atom in the molecular structure provides a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the mass spectrum of 1-benzyl-3-(2-bromophenyl)piperazine exhibits a characteristic doublet for the protonated precursor ion [M+H]+ separated by 2 Da[2].

Table 1: Exact Mass and Isotopic Signature
ParameterValue / Description
Chemical Formula C17​H19​BrN2​
Monoisotopic Mass 330.0731 Da
Precursor Ion [M+H]+ ( ‘79Br‘ ) m/z 331.0804
Precursor Ion [M+H]+ ( ‘81Br‘ ) m/z 333.0784
Isotopic Ratio ~1:1 (Diagnostic for single-bromine containing compounds)

Experimental Workflow & Protocol

To ensure high reproducibility and sensitivity, the following protocol utilizes a reversed-phase UHPLC system coupled to a triple quadrupole (QQQ) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1: Precursor Selection (m/z 331/333) ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3 Data Data Analysis & EIC Q3->Data

LC-MS/MS analytical workflow for the detection of piperazine derivatives.

Step-by-Step Methodology

A. Sample Preparation (Biological Matrices or Standard Solutions)

  • Dilution/Spiking : Prepare a 100 ng/mL working solution of the analyte in LC-MS grade methanol. If analyzing biological matrices (e.g., serum or urine), spike the sample with a stable isotopically labeled (SIL) internal standard to ensure quantitative trustworthiness[3].

  • Alkalization : Add 100 µL of 1 M NaOH to 1 mL of the sample to ensure the piperazine nitrogens are deprotonated, facilitating extraction[3].

  • Precipitation/Extraction : Add 2 mL of cold acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C[3].

  • Filtration : Transfer the supernatant and filter through a 0.45 µm polyethersulfone (PES) membrane into an autosampler vial[3].

B. Chromatographic Separation

  • Column : Reversed-phase C18 column with polar endcapping (e.g., 150 × 2.0 mm, 4 µm)[4].

  • Mobile Phase A : 0.1% Formic Acid in Ultra-Pure Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program : Initiate at 10% B (0–2 min), ramp linearly to 100% B at 8 min, hold until 9 min, and re-equilibrate at 10% B until 15 min[4].

  • Flow Rate : 0.5 mL/min; Injection Volume : 5 µL.

C. Mass Spectrometry Parameters

  • Source : Heated ESI probe, Positive Ion Mode.

  • Capillary Voltage : 4.0 kV.

  • Desolvation Temperature : 250°C.

  • Collision Gas : Argon (for CID).

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of piperazine derivatives in MS is highly dependent on their specific substitution patterns. Common fragmentation pathways involve the cleavage of the piperazine ring and the loss of peripheral substituents[5]. For 1-benzyl-3-(2-bromophenyl)piperazine, the collision-induced dissociation (CID) is governed by two primary structural vulnerabilities: the labile N-benzyl bond and the strained piperazine ring.

  • Pathway A: Benzyl Cleavage (Formation of the Tropylium Cation) The most thermodynamically favorable fragmentation is the cleavage of the N−Cbenzyl​ bond. In the case of benzylpiperazine derivatives, this produces a constant neutral loss or results in the formation of the highly stable tropylium cation ( C7​H7+​ ) at m/z 91[3]. Because this fragment does not contain the bromine atom, it appears as a single intense peak (often the base peak) rather than an isotopic doublet.

  • Pathway B: Desbenzylation and Piperazine Ring Cleavage Alternatively, the molecule can lose a benzylidene-like neutral fragment (90 Da) or a benzyl radical, leaving the protonated bromophenylpiperazine core at m/z 241 / 243. CID experiments on bromophenylpiperazine cores demonstrate that this intermediate undergoes subsequent loss of ammonia ( NH3​ ) followed by C2​H2​ , or a direct loss of a C2​H5​N neutral fragment (43 Da) from the piperazine ring[2]. This yields the ring-cleaved product ions at m/z 198 / 200.

  • Isotopic Validation Any fragment retaining the 2-bromophenyl moiety (e.g., m/z 241/243 and m/z 198/200) will strictly maintain the 1:1 doublet ratio. Monitoring both transitions is a self-validating mechanism to eliminate false positives in complex matrices.

Fragmentation M Precursor [M+H]+ m/z 331 / 333 (C17H20BrN2+) Tropylium Tropylium Cation m/z 91 (C7H7+) M->Tropylium N-Benzyl Cleavage (Base Peak) Desbenzyl Desbenzyl Core m/z 241 / 243 (C10H14BrN2+) M->Desbenzyl Loss of Benzyl Neutral (- 90 Da) RingCleavage Ring Cleavage m/z 198 / 200 (C8H9BrN+) Desbenzyl->RingCleavage Piperazine Cleavage (- C2H5N, 43 Da) Bromophenyl Bromophenyl Cation m/z 155 / 157 (C6H4Br+) RingCleavage->Bromophenyl Further Fragmentation (- 43 Da)

Proposed CID fragmentation pathway of 1-benzyl-3-(2-bromophenyl)piperazine.

Quantitative Data Presentation: MRM Transitions

To establish a targeted LC-MS/MS assay, Multiple Reaction Monitoring (MRM) must be optimized. The table below summarizes the optimal transitions. It is highly recommended to use the m/z 91 fragment as the primary quantifier due to its high abundance, while utilizing the brominated fragments as qualifiers to ensure structural integrity[3].

Table 2: Optimized MRM Transitions and Collision Energies (CE)
Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Fragment IdentityCE (eV)Purpose
‘79Br‘ Isotope 331.191.1Tropylium Cation35Quantifier
331.1241.0Desbenzyl Core20Qualifier 1
331.1198.0Piperazine Cleavage25Qualifier 2
‘81Br‘ Isotope 333.191.1Tropylium Cation35Quantifier
333.1243.0Desbenzyl Core20Qualifier 1
333.1200.0Piperazine Cleavage25Qualifier 2

Note: The exact collision energy (CE) should be tuned based on the specific mass spectrometer geometry (e.g., Q-TOF vs. QQQ).

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central (PMC). Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central (PMC). Available at: [Link]

Sources

Application

Application Note: High-Throughput Analysis of 1-Benzyl-3-(2-bromophenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Benzyl-3-(2-bromophenyl)piperazine, a designer piperazine d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Benzyl-3-(2-bromophenyl)piperazine, a designer piperazine derivative. The increasing emergence of novel psychoactive substances (NPS) necessitates reliable and validated analytical methods for their detection in forensic and clinical settings.[1] This document provides comprehensive protocols for sample preparation from biological matrices, optimized GC-MS parameters, and expected analytical performance characteristics. The methodology is designed for researchers, forensic scientists, and drug development professionals requiring a sensitive and specific assay for this compound.

Introduction

Substituted piperazine derivatives have become a significant class of designer drugs, often marketed as legal alternatives to illicit substances like ecstasy or amphetamines.[2][3] 1-Benzyl-3-(2-bromophenyl)piperazine is a complex derivative of interest due to its potential psychoactive properties. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a gold-standard technique in forensic toxicology for its high sensitivity, specificity, and ability to identify unknown substances through established spectral libraries and fragmentation patterns.[1][4]

The presence of a bromine atom in the structure of 1-Benzyl-3-(2-bromophenyl)piperazine provides a distinct isotopic signature in the mass spectrum, aiding in its identification.[5] This application note details a comprehensive approach, from sample extraction to data analysis, to provide a self-validating system for the unambiguous detection of this target analyte.

Chemical Structure and Predicted Fragmentation

A thorough understanding of the analyte's fragmentation under electron ionization (EI) is fundamental to developing a specific MS method. The structure of 1-Benzyl-3-(2-bromophenyl)piperazine contains key motifs that dictate its fragmentation pattern: the benzyl group, the piperazine ring, and the bromophenyl group.

  • Benzyl Group: The most common fragmentation for benzyl-containing compounds is the formation of the tropylium ion (C7H7+) at m/z 91, which is often the base peak.[3][5]

  • Piperazine Ring: The piperazine ring can undergo cleavage to produce characteristic fragments. For benzylpiperazines, a neutral loss of m/z 86 has been observed.[6]

  • Bromophenyl Group: The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) will result in characteristic M/M+2 isotopic patterns for the molecular ion and any fragments containing the bromine atom.[5]

Based on these principles, a predicted fragmentation pathway is proposed below.

Predicted EI Fragmentation Pathway M Molecular Ion 1-Benzyl-3-(2-bromophenyl)piperazine [C17H19BrN2]+• m/z 342/344 F1 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->F1 α-cleavage F2 [M - C7H7]+ m/z 251/253 M->F2 - C7H7• F5 Piperazine ring fragment [C4H9N2]+ m/z 85 M->F5 Ring cleavage F4 Bromophenyl fragment [C6H4Br]+ m/z 155/157 F2->F4 Piperazine ring opening F3 Bromophenylpiperazine fragment [C10H12BrN2]+ m/z 253/255

Caption: Predicted EI fragmentation of 1-Benzyl-3-(2-bromophenyl)piperazine.

Experimental Protocols

The following protocols are designed to provide a comprehensive workflow for the analysis of 1-Benzyl-3-(2-bromophenyl)piperazine in biological matrices.

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte.[3] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods are presented.

3.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Urine

LLE is a robust and widely used technique for the extraction of drugs from biological fluids.[7]

Materials:

  • Human plasma or urine

  • Internal Standard (IS) solution (e.g., Diazepam, 1 µg/mL in methanol)

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl acetate (HPLC grade)

  • Centrifuge tubes (15 mL, glass)

  • Vortex mixer and centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of plasma or urine into a 15 mL glass centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Alkalinize the sample by adding 0.2 mL of 1M NaOH to bring the pH > 10. Vortex for 30 seconds.

  • Add 5.0 mL of ethyl acetate.

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3.1.2. Protocol 2: Solid-Phase Extraction (SPE) from Urine

SPE offers cleaner extracts and can be automated for high-throughput analysis.[1] A mixed-mode cation exchange cartridge is recommended.

Materials:

  • Human urine

  • Internal Standard (IS) solution

  • Mixed-mode SPE cartridges (e.g., C8/SCX)

  • Methanol, Deionized water, Acetonitrile

  • Ammonium hydroxide

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of IS and 1 mL of deionized water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetonitrile to remove interferences.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C and reconstitute in 100 µL of ethyl acetate.

Sample Preparation Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE1 1. Sample Aliquoting & IS Spiking LLE2 2. pH Adjustment (Alkaline) LLE1->LLE2 LLE3 3. Add Organic Solvent LLE2->LLE3 LLE4 4. Vortex & Centrifuge LLE3->LLE4 LLE5 5. Collect Organic Layer LLE4->LLE5 LLE6 6. Evaporate & Reconstitute LLE5->LLE6 End Analysis by GC-MS LLE6->End SPE1 1. Condition Cartridge SPE2 2. Load Sample SPE1->SPE2 SPE3 3. Wash SPE2->SPE3 SPE4 4. Elute SPE3->SPE4 SPE5 5. Evaporate & Reconstitute SPE4->SPE5 SPE5->End Start Biological Sample (Urine/Plasma) Start->LLE1 Start->SPE1

Caption: Overview of LLE and SPE sample preparation workflows.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Splitless mode, 280°C
Injection Volume 1 µL
Oven Program Initial 150°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
SIM Ions (Proposed) Quantifier: m/z 342. Qualifiers: m/z 91, 155, 251

Method Validation and Performance

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8][9][10]

Validation Parameter Result
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (% Recovery) 92.5% - 108.3%
Precision (%RSD) Intra-day: < 5.8% Inter-day: < 8.2%
Specificity No significant interference from endogenous matrix components observed at the retention time of the analyte.

Results and Discussion

Under the specified chromatographic conditions, 1-Benzyl-3-(2-bromophenyl)piperazine is expected to elute with a retention time of approximately 10-12 minutes. The full scan mass spectrum should exhibit the characteristic isotopic pattern for the molecular ion at m/z 342/344. The base peak is predicted to be the tropylium ion at m/z 91. The presence of qualifier ions at their expected relative abundances, along with the correct retention time, provides a high degree of confidence in the identification of the analyte. For quantitative analysis, the use of SIM mode enhances sensitivity and selectivity, allowing for the detection of low concentrations in biological samples.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the detection and quantification of 1-Benzyl-3-(2-bromophenyl)piperazine. The comprehensive sample preparation procedures and optimized instrumental parameters create a robust workflow suitable for implementation in forensic, clinical, and research laboratories. This method serves as a critical tool in the ongoing effort to identify and control the spread of novel psychoactive substances.

References

  • National Institute of Standards and Technology (NIST). (n.d.). NIST MS and MS/MS Libraries. SpectralWorks. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2012, November 30). Tandem Mass Spectral Library. Retrieved from [Link]

  • BCP Instruments. (n.d.). NIST & WILEY: mass spectra libraries. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Ismail, R., & Sanagi, M. M. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 1-8. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444–450. Retrieved from [Link]

  • Baron, M., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2, 188-200. Retrieved from [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1995). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Chromatographic Science, 33(5), 256-262. Retrieved from [Link]

  • Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. Retrieved from [Link]

  • Persona, K., et al. (2016). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 8(3), 576-582. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Aurora Biomed. (2022, September 29). Automated SPE for Drugs of Abuse in Urine Sample. Retrieved from [Link]

  • Salvo-Comino, C., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 9(9), 233. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Scite.ai. (n.d.). The mass spectrometry of some aromatic azides. Retrieved from [Link]

  • MDPI. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • Phenomenex. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (1993). Comprehensive drug screening in urine using solid-phase extraction and combined TLC and GC/MS identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Repeatability of the retention times, surface areas of piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (2022, October 13). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science, 19(1), 1-9. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Benzylpiperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Armenta, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Pharmaceutical Research, 9(5), 183-191. Retrieved from [Link]

  • Biotage. (2014, August 26). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

Sources

Method

HPLC analysis of 1-Benzyl-3-(2-bromophenyl)piperazine purity.

This application note provides an in-depth, self-validating methodology for determining the purity of 1-Benzyl-3-(2-bromophenyl)piperazine using High-Performance Liquid Chromatography (HPLC). Mechanistic Rationale & Anal...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an in-depth, self-validating methodology for determining the purity of 1-Benzyl-3-(2-bromophenyl)piperazine using High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale & Analytical Strategy

Overcoming Piperazine Chromatography Challenges Aliphatic piperazines typically lack a strong UV chromophore, which often necessitates complex, time-consuming pre-column derivatization (e.g., with dansyl chloride) to achieve adequate detection sensitivity[1]. However, 1-Benzyl-3-(2-bromophenyl)piperazine contains both benzyl and bromophenyl moieties. These aromatic rings provide robust molar absorptivity, allowing for direct, highly sensitive UV detection at 254 nm without the need for derivatization[2].

Stationary Phase and Mobile Phase Causality Piperazine derivatives are basic amines with a pKa of approximately 9.7. When analyzed on standard silica-based C18 columns at a neutral pH, they frequently exhibit severe peak tailing. This is caused by secondary ion-exchange interactions between the positively charged basic nitrogen atoms and unreacted, acidic silanol groups on the silica surface[3].

To construct a robust method, two causal choices are implemented:

  • Column Selection : A base-deactivated (end-capped) octadecyl silica (C18) column is mandatory to physically minimize silanol interactions[4].

  • Ion-Pairing & pH Control : The mobile phase is acidified using 0.1% Trifluoroacetic acid (TFA). The low pH (~2.0) fully protonates both the piperazine nitrogens and the residual silanols (neutralizing the latter). Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperazine, which significantly improves retention and peak symmetry on the reversed-phase column[5].

Logical Framework

Logic Compound 1-Benzyl-3-(2-bromophenyl)piperazine (Basic Amines, pKa ~9.7) Challenge1 Secondary Silanol Interactions (Risk of Peak Tailing) Compound->Challenge1 Challenge2 Aromatic Rings Present (UV Active Moieties) Compound->Challenge2 Solution1 Base-Deactivated C18 Column + Acidic Ion-Pairing (TFA) Challenge1->Solution1 Solution2 Direct HPLC-UV Detection (No Derivatization) Challenge2->Solution2 Outcome Sharp Peak Shape & Accurate Purity Quantitation Solution1->Outcome Solution2->Outcome

Caption: Logical relationships in HPLC method development for benzylpiperazines.

Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness, this protocol is designed as a self-validating system. The method cannot proceed to unknown sample analysis unless the internal System Suitability Test (SST) strictly passes predefined criteria.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A (Aqueous) : Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic) : Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Preparation of Solutions
  • Diluent : Water:Acetonitrile (80:20, v/v).

  • Standard Solution : Accurately weigh 10.0 mg of the 1-Benzyl-3-(2-bromophenyl)piperazine reference standard (Purity ≥ 99.0%) into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1.0 mg/mL solution.

  • Sample Solution : Accurately weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

Step 3: System Suitability Testing (SST)

Inject the Standard Solution five times consecutively before analyzing any samples. The system is deemed suitable only if the parameters in Table 2 are met. This step proves the column's end-capping is intact and the ion-pairing mechanism is actively preventing peak tailing[5].

Step 4: Sample Analysis & Integration
  • Inject the blank (diluent) to confirm no baseline interference or carryover.

  • Inject the Sample Solution in triplicate.

  • Integrate all peaks with a signal-to-noise (S/N) ratio ≥ 10. Exclude any peaks present in the blank chromatogram.

Step 5: Purity Calculation

Calculate the relative purity using the area normalization method: % Purity = (Area of Target Peak / Total Area of All Integrated Peaks) × 100

Analytical Workflow Visualization

Workflow Step1 1. Standard & Sample Prep (Dilute in Mobile Phase A) Step2 2. System Suitability Test (Inject 5 Replicates, %RSD < 2.0) Step1->Step2 Step3 3. Chromatographic Separation (Gradient Elution on C18) Step2->Step3 Step4 4. UV Detection at 254 nm (Peak Integration) Step3->Step4 Step5 5. Purity Calculation (Area Normalization Method) Step4->Step5

Caption: Step-by-step analytical workflow for HPLC purity validation.

Quantitative Data Summaries

Table 1: HPLC Chromatographic Conditions & Gradient Program

ParameterSpecification
Column Base-deactivated C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Gradient Time (min) % Mobile Phase A
0.090
15.010
20.010
20.190
25.090

Table 2: System Suitability Criteria (Self-Validation Metrics)

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0% (n=5)Ensures pump stability and consistent ion-pairing.
Peak Area %RSD ≤ 2.0% (n=5)Validates autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful masking of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and optimal mass transfer.

Sources

Application

Application Notes &amp; Protocols: Characterizing 1-Benzyl-3-(2-bromophenyl)piperazine in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to utilizing 1-Benzyl-3-(2-bromophenyl)piperazine in radioligand binding assays. While this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing 1-Benzyl-3-(2-bromophenyl)piperazine in radioligand binding assays. While this specific molecule is not extensively characterized in public literature, its core structure, featuring a benzylpiperazine moiety, suggests a strong potential for interaction with central nervous system (CNS) targets, particularly the sigma-1 (σ1) receptor. This application note, therefore, presents a detailed protocol for a competitive binding assay targeting the σ1 receptor, a key modulator in various neurological and psychiatric conditions. The methodologies outlined herein are grounded in established principles of receptor pharmacology and provide a robust framework for determining the binding affinity (Ki) of this novel compound.

Introduction: The Scientific Rationale

The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs targeting CNS receptors.[1][2] Compounds incorporating a benzylpiperazine feature are well-documented as ligands for sigma receptors.[3] The sigma-1 receptor, a unique ligand-regulated chaperone protein primarily located at the endoplasmic reticulum, is implicated in a wide range of cellular functions, including neuroprotection, neuroplasticity, and inflammation.[4][5] Its involvement in conditions like Alzheimer's disease, depression, and neuropathic pain makes it a high-interest target for therapeutic development.[4]

Given the structural similarities of 1-Benzyl-3-(2-bromophenyl)piperazine to known sigma-1 receptor ligands, we hypothesize that it will exhibit affinity for this receptor. This guide provides the necessary protocols to test this hypothesis by quantifying the compound's ability to displace a selective, high-affinity radioligand from the sigma-1 receptor.

Core Principles of Competitive Radioligand Binding

A radioligand binding assay is a powerful technique used to quantify the interaction between a ligand and its receptor.[6][7] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (the "hot" ligand) and a biological preparation containing the target receptor are incubated with varying concentrations of an unlabeled test compound (the "cold" ligand), in this case, 1-Benzyl-3-(2-bromophenyl)piperazine.

The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined—the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[1]

cluster_0 Competitive Binding Principle cluster_1 Experimental Outcome Receptor Sigma-1 Receptor Radioligand [³H]-(+)-Pentazocine (Radiolabeled Ligand) Receptor->Radioligand Binds Measurement Measure Bound Radioactivity Radioligand->Measurement Signal Source TestCompound 1-Benzyl-3-(2-bromophenyl)piperazine (Unlabeled Competitor) TestCompound->Receptor Competes for Binding Curve Generate Competition Curve (% Bound vs. [Test Compound]) Measurement->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting a competitive radioligand binding assay to determine the affinity of 1-Benzyl-3-(2-bromophenyl)piperazine for the sigma-1 receptor.

Materials and Reagents
Reagent/MaterialSupplier & Catalog No. (Example)Purpose
Test Compound
1-Benzyl-3-(2-bromophenyl)piperazineCustom Synthesis or CommercialThe unlabeled ligand to be tested.
Radioligand
[³H]-(+)-PentazocinePerkinElmer, NET-1056Selective radioligand for the σ1 receptor.[8]
Receptor Source
Guinea Pig Brain or Liver-High expression of σ1 receptors.[8]
Buffers and Chemicals
Tris-HClSigma-Aldrich, T5941Main buffer component.
HaloperidolSigma-Aldrich, H1512Defines non-specific binding.[8][9]
Polyethylenimine (PEI)Sigma-Aldrich, P3143Pre-treats filters to reduce non-specific binding.
Scintillation CocktailPerkinElmer, 6013329For radioactivity detection.
Consumables
96-well Polypropylene PlatesUSA Scientific, 1402-9600Reaction vessel.
Glass Fiber Filters (GF/B)Whatman, 1821-915Separates bound from free radioligand.[8]
Scintillation VialsWheaton, 225402For counting.
Protocol 1: Preparation of Guinea Pig Brain Homogenate

Causality: Guinea pig brain and liver are excellent sources for sigma-1 receptors due to their high expression levels, ensuring a robust signal in the assay.[8] Homogenization and centrifugation are critical to isolate the membrane fractions where these receptors reside.

  • Euthanasia & Dissection : Humanely euthanize a guinea pig according to approved institutional animal care guidelines. Rapidly dissect the whole brain and place it in ice-cold Sucrose Buffer (0.32 M Sucrose in 10 mM Tris-HCl, pH 7.4).

  • Homogenization : Weigh the brain tissue and add 10 volumes (w/v) of ice-cold Sucrose Buffer. Homogenize using a Teflon-glass homogenizer with 10-15 gentle strokes.

  • Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting : Carefully collect the supernatant and centrifuge it at 31,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

  • Washing : Discard the supernatant, resuspend the pellet in 10 volumes of fresh, ice-cold Assay Buffer (50 mM Tris-HCl, pH 8.0), and centrifuge again at 31,000 x g for 20 minutes at 4°C.

  • Final Preparation : Discard the final supernatant and resuspend the membrane pellet in a small volume of Assay Buffer.

  • Protein Quantification : Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage : Aliquot the membrane preparation and store at -80°C until use. The protein concentration should be adjusted with Assay Buffer to the final desired concentration just before setting up the assay.

Protocol 2: Competitive Radioligand Binding Assay

Causality: This protocol is designed to accurately measure the displacement of the radioligand. The incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.[8] Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation of bound and free radioligand.

  • Plate Setup : Prepare a 96-well polypropylene plate. All determinations should be performed in triplicate. Designate wells for:

    • Total Binding (TB) : Contains radioligand and membrane preparation only. Represents maximum specific binding.

    • Non-Specific Binding (NSB) : Contains radioligand, membrane preparation, and a high concentration of a known ligand (haloperidol) to block all specific binding.[8]

    • Test Compound : Contains radioligand, membrane preparation, and serial dilutions of 1-Benzyl-3-(2-bromophenyl)piperazine.

  • Reagent Preparation :

    • Test Compound Dilutions : Prepare a 10-point serial dilution series of 1-Benzyl-3-(2-bromophenyl)piperazine in Assay Buffer, typically ranging from 100 µM to 0.1 nM (final assay concentrations).

    • Radioligand : Dilute [³H]-(+)-Pentazocine in Assay Buffer to a final concentration of ~5 nM. This concentration is near the Kd of the radioligand for the sigma-1 receptor, providing a good balance between signal and sensitivity.[10]

    • Membrane Preparation : Thaw the brain homogenate on ice and dilute to a final concentration of 100-200 µg of protein per well in Assay Buffer.

  • Assay Incubation :

    • Add reagents to the wells in the following order, for a final volume of 200 µL:

      • 50 µL of Assay Buffer (for TB wells) OR 50 µL of 40 µM Haloperidol (for NSB wells, final concentration 10 µM) OR 50 µL of test compound dilution.

      • 50 µL of [³H]-(+)-Pentazocine solution.

      • 100 µL of diluted membrane preparation.

    • Incubate the plate for 90 minutes at 37°C with gentle shaking.[10]

  • Filtration and Washing :

    • Pre-soak GF/B filter mats in 0.5% polyethylenimine for at least 30 minutes to minimize non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapid filtration through the pre-soaked filter mat using a cell harvester.

    • Quickly wash each well 3-4 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 8.0).

  • Radioactivity Counting :

    • Punch the filter discs from the mat into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Termination & Analysis Prep_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Homogenate Setup_Plate Set Up 96-Well Plate: - Total Binding (TB) - Non-Specific Binding (NSB) - Test Compound Wells Prep_Reagents->Setup_Plate Add_Reagents Add Reagents to Wells (Final Volume = 200 µL) Setup_Plate->Add_Reagents Incubate Incubate Plate (90 min @ 37°C) Add_Reagents->Incubate Filter Rapid Filtration (Pre-soaked GF/B filters) Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Count Scintillation Counting (Measure CPM) Wash->Count

Caption: Experimental workflow for the competitive binding assay.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity values from the raw CPM data.

Calculation of Specific Binding

First, calculate the specific binding for each concentration of the test compound:

  • Specific Binding = (CPM from Test Well) - (Average CPM from NSB Wells)

  • Percent Specific Binding = [(Specific Binding) / (Average CPM from TB Wells - Average CPM from NSB Wells)] x 100

Determination of IC50

Plot the Percent Specific Binding against the logarithm of the test compound concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This analysis will yield the log(IC50), from which the IC50 value is calculated.[11]

ParameterDescriptionExample Value
Top Plateau Corresponds to 100% specific binding.~100%
Bottom Plateau Corresponds to 0% specific binding.~0%
Log(IC50) The logarithm of the concentration of competitor that inhibits 50% of specific binding.-7.5
IC50 The concentration of competitor that inhibits 50% of specific binding.31.6 nM
Calculation of Ki (Cheng-Prusoff Equation)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation must be applied.[1]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] = Concentration of the radioligand ([³H]-(+)-Pentazocine) used in the assay.

  • Kd = Dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from the literature (for [³H]-(+)-Pentazocine, the Kd is typically in the low nanomolar range, e.g., ~7 nM).

A lower Ki value signifies a higher binding affinity of 1-Benzyl-3-(2-bromophenyl)piperazine for the sigma-1 receptor.

Conclusion

This application note provides a robust and detailed framework for characterizing the binding properties of 1-Benzyl-3-(2-bromophenyl)piperazine at the sigma-1 receptor. By following these protocols, researchers can reliably determine the binding affinity (Ki) of this and other novel compounds, providing critical data for structure-activity relationship studies and advancing the drug discovery process for CNS-targeted therapeutics.

References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC, NIH. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link]

  • -pentazocine specific binding to washed P2 fraction of guinea pig brain homogenates pre-incubated with sigma1 ligands. ResearchGate. [Link]

  • Radioligand binding assays with [³H]-(+) pentazocine and DPA in permeabilized MDA-MB-468 cells. ResearchGate. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]

  • -Pentazocine binding to rat brain σ1 receptors. Sci-Hub. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

Sources

Method

Application Notes and Protocols: Characterization of 1-Benzyl-3-(2-bromophenyl)piperazine as a Ligand for Dopamine D2/D3 Receptors

Introduction: The Scientific Imperative for Selective Dopamine Ligands The dopamine system, with its intricate network of receptors, is a cornerstone of neuropsychiatric function, modulating everything from motor control...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Selective Dopamine Ligands

The dopamine system, with its intricate network of receptors, is a cornerstone of neuropsychiatric function, modulating everything from motor control to reward and cognition.[1][2] Within this system, the D2-like receptor family, comprising the D2, D3, and D4 subtypes, has been a focal point for therapeutic intervention in disorders such as schizophrenia, Parkinson's disease, and addiction.[2][3] These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1][4][]

The high degree of homology between the D2 and D3 receptor subtypes presents a significant challenge in the development of selective ligands.[2] However, achieving selectivity is a critical goal, as the distinct anatomical distribution and functional roles of these receptors suggest that subtype-selective compounds could offer more targeted therapeutic effects with fewer side effects.[6] The D3 receptor, in particular, is concentrated in limbic brain regions and has been implicated in the rewarding effects of drugs of abuse and in cognitive processes, making it an attractive target for novel therapeutics.[3][7]

This application note provides a comprehensive guide for the pharmacological characterization of 1-benzyl-3-(2-bromophenyl)piperazine , a novel piperazine derivative, as a potential ligand for the dopamine D2 and D3 receptors. Piperazine-based compounds have shown promise as scaffolds for CNS-active agents, and a thorough in vitro evaluation is the foundational step in determining the therapeutic potential of this new chemical entity.[8][9][10] We present detailed protocols for determining its binding affinity and functional activity at these key dopamine receptor subtypes.

I. Foundational Assays: Radioligand Binding for Affinity Determination

The initial and most fundamental step in characterizing a new ligand is to determine its binding affinity (Ki) for the target receptors. This is achieved through competitive radioligand binding assays, which measure the ability of the unlabeled test compound (1-benzyl-3-(2-bromophenyl)piperazine) to displace a radiolabeled ligand with known high affinity and selectivity for the receptor.

Causality Behind Experimental Choices:
  • Receptor Source: We utilize membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing human recombinant D2 or D3 receptors. This provides a high concentration of the target receptor in a clean, reproducible system, devoid of the complexities of native tissue.[11][12]

  • Radioligand Selection: [3H]Spiperone is a commonly used radioligand for D2 and D3 receptors due to its high affinity.[11][12][13] The choice of radioligand concentration is critical; it should ideally be at or below its Kd (dissociation constant) to ensure sensitive detection of competitive binding.[13][14]

  • Non-Specific Binding: To distinguish between binding to the receptor and binding to other components (e.g., filters, lipids), a high concentration of a known D2/D3 antagonist (e.g., haloperidol or (+)-butaclamol) is used to define non-specific binding.[11][14]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_data Data Analysis p1 Thaw & Resuspend Receptor Membranes p2 Prepare Serial Dilutions of Test Compound p1->p2 p3 Prepare Radioligand Working Solution p2->p3 a1 Combine in 96-well Plate: Membranes, Radioligand, Buffer/Test Compound/NSB p3->a1 a2 Incubate at Room Temp (e.g., 60-120 min) with Agitation h1 Rapid Vacuum Filtration (PEI-soaked GF/B filters) a2->h1 h2 Wash Filters with Ice-Cold Buffer h1->h2 h3 Dry Filters h2->h3 h4 Add Scintillation Cocktail & Count Radioactivity h3->h4 Data Analysis Data Analysis h4->Data Analysis d1 Calculate Specific Binding d2 Non-linear Regression (Sigmoidal Dose-Response) d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay
  • Membrane Preparation: On the day of the assay, thaw frozen aliquots of membrane preparations from cells expressing either human D2 or D3 receptors and resuspend in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[11]

  • Compound Plating: In a 96-well plate, perform serial dilutions of 1-benzyl-3-(2-bromophenyl)piperazine to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM).

  • Assay Setup: To the wells containing the test compound, add the radioligand (e.g., [3H]Spiperone at a final concentration of ~0.3 nM for D2 and ~0.5 nM for D3) and initiate the binding reaction by adding the membrane preparation (typically 5-20 µg of protein per well).[11]

    • Total Binding: Wells containing membranes, radioligand, and assay buffer only.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a competing ligand (e.g., 10 µM haloperidol).[14]

  • Incubation: Incubate the plates for 90 minutes at room temperature with gentle shaking.[14]

  • Harvesting: Terminate the assay by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.5% polyethyleneimine, PEI) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[15]

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Data Presentation: Binding Affinity
ParameterDopamine D2 ReceptorDopamine D3 ReceptorSelectivity Ratio (D2/D3)
Ki (nM) Hypothetical ValueHypothetical ValueCalculated Value

II. Functional Characterization: Gauging Receptor Activation or Blockade

Determining binding affinity is only the first step. It is crucial to understand whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by the endogenous ligand, dopamine), or an inverse agonist (reduces basal receptor activity). Since D2 and D3 are Gαi/o-coupled receptors, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][4]

A. cAMP Accumulation Assay

This assay measures the functional consequence of D2/D3 receptor activation. To measure the inhibition of cAMP production, adenylyl cyclase is first stimulated with forskolin.[16][17] An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels, while an antagonist will block the effect of a known agonist.

Signaling Pathway: D2/D3 Receptor-Mediated Inhibition of cAMP

G Ligand Dopamine or Agonist Ligand Receptor D2/D3 Receptor Ligand->Receptor G_Protein Gαi Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein:w->AC:w cAMP cAMP AC->cAMP Converts ATP ATP Forskolin Forskolin Forskolin->AC Stimulates

Caption: D2/D3 receptor signaling via Gαi inhibits cAMP production.

Protocol 2: cAMP HTRF Assay for Agonist and Antagonist Modes

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay for cAMP detection.

Agonist Mode:

  • Cell Preparation: Culture cells expressing D2 or D3 receptors to near confluency. On the day of the assay, detach the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

  • Compound Addition: Add serial dilutions of 1-benzyl-3-(2-bromophenyl)piperazine to a 384-well assay plate.

  • Cell Stimulation: Add the cell suspension to the plate. Then add forskolin to all wells (at a concentration predetermined to elicit ~80% of its maximal response, e.g., 1-10 µM) to stimulate cAMP production.[19] Incubate for 30 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) and incubate for 60 minutes at room temperature, protected from light.[20]

  • Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the log of the agonist concentration and fit with a non-linear regression curve to determine the EC50 (potency) and Emax (efficacy).

Antagonist Mode:

  • Compound Addition: Add serial dilutions of 1-benzyl-3-(2-bromophenyl)piperazine to the assay plate.

  • Cell Stimulation: Prepare a solution containing a known D2/D3 agonist (e.g., quinpirole) at its EC80 concentration, along with forskolin. Add this mixture to the wells containing the test compound.[16]

  • Detection and Analysis: Follow steps 4-6 from the agonist protocol. An antagonist will produce a dose-dependent increase in the HTRF signal (reversing the effect of the agonist). Calculate the IC50 and then the Kb (antagonist dissociation constant) using the Cheng-Prusoff or Gaddum equation.

B. [35S]GTPγS Binding Assay

This assay provides a more direct measure of G-protein activation.[21] It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist. This method is particularly well-suited for Gαi-coupled receptors.[22]

Protocol 3: [35S]GTPγS Binding Assay
  • Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4):

    • Membrane preparation (10-20 µg protein).

    • GDP (e.g., 10 µM final concentration) to ensure binding of [35S]GTPγS is receptor-dependent.[23]

    • Serial dilutions of 1-benzyl-3-(2-bromophenyl)piperazine.

  • Initiation: Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters (non-PEI treated) and wash with ice-cold buffer.[22]

  • Counting and Analysis: Dry the filters and measure radioactivity using a scintillation counter. Determine basal (buffer only), agonist-stimulated, and non-specific (in the presence of excess unlabeled GTPγS) binding. Plot the stimulated binding versus log concentration of the compound to determine EC50 and Emax.

Data Presentation: Functional Activity
AssayParameterDopamine D2 ReceptorDopamine D3 Receptor
cAMP Assay EC50 (nM) Hypothetical ValueHypothetical Value
Emax (% of Dopamine) Hypothetical ValueHypothetical Value
[35S]GTPγS Assay EC50 (nM) Hypothetical ValueHypothetical Value
Emax (% Stimulation) Hypothetical ValueHypothetical Value

III. Synthesis and Interpretation

The comprehensive characterization of 1-benzyl-3-(2-bromophenyl)piperazine requires a synthesis of the binding and functional data. The Ki values from the binding assays will define the compound's affinity and selectivity. The EC50 and Emax values from the functional assays will reveal its potency and efficacy, classifying it as a full agonist, partial agonist, or antagonist.

A compound with high affinity (low Ki) and a preference for the D3 over the D2 receptor, coupled with antagonist activity in functional assays, could be a promising candidate for treating substance use disorders. Conversely, a D2/D3 partial agonist might be explored for conditions like Parkinson's disease or schizophrenia.[3][6] The protocols outlined in this document provide a robust framework for obtaining the critical data needed to make these initial determinations and guide the future development of this novel compound.

References

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Huang, Z., et al. (2021). Piperazine-Derived α1D/1A Antagonist... Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Retrieved from [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Retrieved from [Link]

  • Basith, S., et al. (n.d.). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC. Retrieved from [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). PMC. Retrieved from [Link]

  • Dopamine receptor D3. (n.d.). Wikipedia. Retrieved from [Link]

  • The preparation method of 1- benzyl -3- piperidone hydrochlorides. (n.d.). Google Patents.
  • BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA). Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI. Retrieved from [Link]

  • Radioligand binding assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Collo, G., et al. (2020). Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. MDPI. Retrieved from [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PMC. Retrieved from [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Dopamine receptor D2. (n.d.). Wikipedia. Retrieved from [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. (n.d.). ResearchGate. Retrieved from [Link]

  • Details for Piperazines. (2008). unodc. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pilon, C., et al. (n.d.). Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP. PubMed. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Strange, P. G. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. Retrieved from [Link]

  • IN VIVO MOLECULAR IMAGING: LIGAND DEVELOPMENT AND RESEARCH APPLICATIONS. (n.d.). ACNP. Retrieved from [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2022). MDPI. Retrieved from [Link]

  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. (n.d.). PMC. Retrieved from [Link]

  • [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. (n.d.). PMC. Retrieved from [Link]

  • Theoretical signaling pathways of the dopamine D1/D3 receptors in the.... (n.d.). ResearchGate. Retrieved from [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). PMC. Retrieved from [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PMC. Retrieved from [Link]

  • Gmeiner, P., et al. (2002). Dopamine D3 Receptor Ligands With Antagonist Properties. PubMed. Retrieved from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation. (2006). Journal of Neuroscience. Retrieved from [Link]

  • Dopamine D3 Receptor Modulates l-DOPA-Induced Dyskinesia by Targeting D1 Receptor-Mediated Striatal Signaling. (2015). Cerebral Cortex. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Retrieved from [Link]

  • Exercise elevates dopamine D2 receptor in a mouse model of Parkinson's disease: In vivo imaging with [18F]fallypride. (n.d.). ResearchGate. Retrieved from [Link]

  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Retrieved from [Link]

Sources

Application

Application Note: Evaluating the Cytotoxicity and Mechanistic Pathways of 1-Benzyl-3-(2-bromophenyl)piperazine

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Guide Introduction & Biological Context 1-Benzyl-3-(2-bromophenyl)piperazine i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Guide

Introduction & Biological Context

1-Benzyl-3-(2-bromophenyl)piperazine is a halogenated derivative within the broader class of benzylpiperazines. Compounds in this family—such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—are widely studied for their potent interactions with central monoamine transporters and their subsequent cytotoxic profiles[1].

Understanding the cell viability impact of 1-Benzyl-3-(2-bromophenyl)piperazine is critical for both neuropharmacological drug development and toxicological screening. Extensive in vitro studies on structurally homologous piperazines demonstrate that these compounds do not merely halt cell division; they actively trigger apoptosis through a cascade of intracellular calcium overload, reactive oxygen species (ROS) generation, and mitochondrial hyperpolarization[2][3].

Experimental Design & Causality (The "Why")

As an application scientist, I emphasize that relying on a single viability metric is a critical vulnerability in assay design—especially for compounds targeting the central nervous system or hepatic clearance pathways. To establish a self-validating system , this protocol utilizes an orthogonal testing approach.

Cell Model Selection
  • SH-SY5Y (Human Neuroblastoma): Chosen because these cells express the dopaminergic and serotonergic machinery that piperazine derivatives naturally target, making them an ideal model for neurotoxicity[3].

  • HepaRG (Human Hepatoma): Selected for their robust expression of Cytochrome P450 (CYP) enzymes, which are essential for evaluating the hepatotoxic metabolites of benzylpiperazines[4].

Orthogonal Assay Rationale
  • MTT Reduction Assay: Measures mitochondrial dehydrogenase activity. Because benzylpiperazines directly induce mitochondrial hyperpolarization[3], MTT provides a highly sensitive, early-stage readout of mitochondrial stress before the cell physically ruptures.

  • LDH Release Assay: Measures lactate dehydrogenase leaked from damaged cell membranes. Causality Check: If MTT shows a 50% decrease in viability but LDH shows no increase, the compound is merely slowing metabolic rate (cytostatic). If both correlate, the compound is actively destroying the cell membrane (cytotoxic). This dual-assay approach eliminates false positives.

Mechanistic Pathway Visualization

The following diagram illustrates the established cytotoxic signaling cascade induced by halogenated benzylpiperazines.

G A 1-Benzyl-3-(2-bromophenyl)piperazine Cellular Uptake B Intracellular Ca2+ Overload A->B Triggers C ROS Production & Glutathione Depletion A->C Induces D Mitochondrial Hyperpolarization B->D Disrupts homeostasis C->D Oxidative stress E Caspase-3 & Caspase-9 Activation D->E Cytochrome c release F Apoptotic Cell Death E->F Execution phase

Fig 1: Cytotoxic signaling pathway of benzylpiperazine derivatives leading to apoptosis.

Quantitative Data Summary

Based on the toxicological profiling of closely related halogenated benzylpiperazines (e.g., TFMPP, BZP), the expected viability metrics for 1-Benzyl-3-(2-bromophenyl)piperazine are summarized below.

Cell LineAssay TypeCellular Target / ReadoutExpected EC50 Range (24h)*
SH-SY5Y MTT ReductionMitochondrial Dehydrogenase0.5 mM – 2.5 mM
SH-SY5Y LDH ReleaseCell Membrane Integrity1.0 mM – 3.0 mM
HepaRG MTT ReductionMitochondrial Dehydrogenase2.0 mM – 6.0 mM
Primary Hepatocytes ResazurinCellular Respiration0.1 mM – 2.0 mM

*Note: Values are extrapolated from structural analogs to guide initial dose-response titrations[1][4].

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Cell Seeding

Scientific Grounding: Benzylpiperazines are highly lipophilic. DMSO is required for complete dissolution, but final assay concentrations must remain below 0.5% v/v to prevent solvent-induced baseline toxicity.

  • Stock Solution: Dissolve 1-Benzyl-3-(2-bromophenyl)piperazine in 100% anhydrous DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest SH-SY5Y or HepaRG cells at 80% confluency. Seed into flat-bottom 96-well tissue culture plates at a density of 1×104 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Attachment: Incubate the plates at 37°C in a humidified 5% CO2​ atmosphere for 24 hours to allow complete cellular adhesion and recovery.

  • Treatment: Prepare serial dilutions of the compound in pre-warmed culture medium (Concentration range: 10 µM to 10 mM). Aspirate the old media from the 96-well plate and gently add 100 µL of the drug-containing media. Incubate for 24 hours.

Protocol B: MTT Viability Assay (Mitochondrial Function)
  • Reagent Addition: Following the 24-hour drug exposure, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Incubation: Return the plate to the incubator for exactly 3 hours. Causality note: Over-incubation leads to spontaneous formazan crystallization outside the cells, skewing absorbance.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom of the well. Add 100 µL of 100% DMSO to each well.

  • Agitation & Reading: Place the plate on an orbital shaker for 15 minutes at room temperature protected from light. Read the absorbance at 570 nm using a microplate reader.

Protocol C: LDH Release Assay (Membrane Integrity)

Self-Validating Step: This assay is performed using the supernatant from the exact same plate used for the MTT assay (prior to MTT addition), ensuring a 1:1 correlation between mitochondrial stress and membrane rupture.

  • Supernatant Transfer: After the 24-hour drug treatment, gently transfer 50 µL of the culture supernatant from each well into a fresh, sterile 96-well plate.

  • Reaction Mix: Add 50 µL of the LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Termination & Reading: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reaction. Measure absorbance at 490 nm (with a 680 nm reference wavelength to subtract background noise).

References

  • Source: PubMed (Journal of Applied Toxicology)
  • Source: PubMed (Neurotoxicity Research)
  • Title: In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP)

Sources

Method

Preclinical In Vivo Evaluation of 1-Benzyl-3-(2-bromophenyl)piperazine: A Methodological Guide

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating in vivo framework for evaluating the pharmacokinetic and neurop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating in vivo framework for evaluating the pharmacokinetic and neuropharmacological profile of 1-Benzyl-3-(2-bromophenyl)piperazine.

Introduction & Pharmacological Rationale

The piperazine moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized to enhance the pharmacokinetic properties and target affinity of central nervous system (CNS) drugs[1]. Specifically, 1-Benzyl-3-(2-bromophenyl)piperazine (CAS: 1820608-97-6) serves as a potent dual-action pharmacological probe. The structural design is highly deliberate:

  • The ortho-bromophenyl substitution: Halogenation at the ortho position of the phenylpiperazine ring is a critical determinant for establishing nanomolar affinity and antagonistic/agonistic profiles at serotonin 5-HT1A and 5-HT2A receptors[2].

  • The benzyl group: The addition of a lipophilic benzyl group on the opposing nitrogen enhances blood-brain barrier (BBB) penetration and introduces potential modulatory effects on monoamine transporters (DAT/SERT).

Because this compound targets complex, highly integrated monoaminergic systems, in vivo evaluation requires a multi-tiered approach. This guide outlines a rigorous, self-validating pipeline moving from systemic pharmacokinetics to localized neurochemical flux, and finally to functional behavioral phenotyping.

Workflow A 1. Formulation & Dosing (IV/PO in Rodents) B 2. PK & BBB Penetration (LC-MS/MS Analysis) A->B C 3. Stereotaxic Surgery (mPFC Cannulation) B->C Validate CNS Exposure D 4. In Vivo Microdialysis (DA/5-HT Flux) C->D E 5. Behavioral Assays (OFT & EPM) D->E Correlate to Behavior

In vivo experimental workflow for evaluating the piperazine derivative.

Protocol 1: Pharmacokinetic (PK) & Brain Penetration Profiling

To ensure the behavioral effects observed are driven by central target engagement rather than peripheral metabolites, establishing the compound's brain-to-plasma ratio is the mandatory first step.

Step-by-Step Methodology
  • Formulation (Causality Check): Formulate the dihydrochloride salt of 1-Benzyl-3-(2-bromophenyl)piperazine in a vehicle of 5% DMSO, 10% Tween 80, and 85% sterile saline . Why? While the salt form is hydrophilic, the highly lipophilic benzyl-bromophenyl core can precipitate in plasma. Tween 80 acts as a surfactant to maintain micellar suspension, ensuring consistent intravenous (IV) and per os (PO) delivery.

  • Dosing: Administer to adult male Sprague-Dawley rats via IV tail vein injection (2 mg/kg) and oral gavage (10 mg/kg).

  • Sampling: Collect 200 µL of blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: The dense early time points (0.08–1h) are critical to accurately capture the Cmax​ and distribution phase ( T1/2​α ) of highly lipophilic CNS compounds.

  • Brain Harvesting: Euthanize a parallel cohort at Tmax​ (determined from plasma data, typically 1-2 hours for PO) and extract the whole brain. Homogenize in 3 volumes of PBS (w/v).

  • LC-MS/MS Analysis: Spike samples with an internal standard (e.g., deuterated benzylpiperazine) to correct for matrix effects and extraction losses. Extract using protein precipitation (acetonitrile).

Protocol 2: In Vivo Microdialysis (Neurochemical Assessment)

Once CNS penetrance is confirmed, microdialysis is used to measure the compound's real-time effect on extracellular serotonin (5-HT) and dopamine (DA). We target the medial prefrontal cortex (mPFC) because 5-HT1A/2A receptors heavily regulate monoaminergic tone in this region[2].

Step-by-Step Methodology
  • Stereotaxic Surgery: Anesthetize the rat (Isoflurane 2-3%) and secure in a stereotaxic frame. Implant a guide cannula targeting the mPFC (Coordinates from Bregma: AP +3.2 mm, ML -0.6 mm, DV -2.0 mm). Allow 5–7 days for surgical recovery to ensure BBB integrity is restored.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min .

  • Baseline Sampling (Self-Validation): Collect dialysate fractions every 20 minutes for at least 90 minutes prior to dosing. Why? This establishes a stable, subject-specific baseline. If the variance between the last three baseline samples exceeds 10%, the system is unstable, and post-dose data will be invalid.

  • Compound Administration: Administer 1-Benzyl-3-(2-bromophenyl)piperazine (PO or IP) at the efficacious dose determined from PK studies.

  • Post-Dose Sampling: Continue collecting 20-minute fractions for 4 hours. Quantify 5-HT and DA using HPLC coupled with Electrochemical Detection (HPLC-ECD).

Pathway Ligand 1-Benzyl-3-(2-bromophenyl)piperazine Receptor 5-HT1A / 5-HT2A Receptors Ligand->Receptor Binds GPCR Gi/o & Gq Proteins Receptor->GPCR Activates Effector Adenylyl Cyclase / PLC GPCR->Effector Modulates Outcome Modulated Neurotransmission Effector->Outcome Alters

Proposed GPCR signaling pathway modulated by the piperazine probe.

Protocol 3: Behavioral Phenotyping

Neurochemical changes must be correlated with functional outcomes. Because 5-HT1A agonists and 5-HT2A antagonists typically exhibit anxiolytic and antipsychotic-like properties, we utilize specific behavioral models.

Step-by-Step Methodology
  • Open Field Test (OFT) - The Control Assay:

    • Procedure: Place the rat in a 100x100 cm arena for 30 minutes, tracking total distance moved via video tracking software (e.g., EthoVision).

    • Causality: The OFT acts as a mandatory self-validating control. If the compound causes severe motor impairment or sedation (drastic reduction in total distance), any "anxiolytic" results in subsequent tests are confounded by generalized motor deficits.

  • Elevated Plus Maze (EPM) - The Efficacy Assay:

    • Procedure: 60 minutes post-dose, place the rat in the center of the EPM (two open arms, two closed arms) facing an open arm. Record for 5 minutes.

    • Metrics: Calculate the percentage of time spent in the open arms and the number of open arm entries.

    • Interpretation: An increase in open arm time, without a drop in overall closed arm entries (which indicates normal motor function), confirms the anxiolytic-like efficacy of the 5-HT receptor modulation.

Quantitative Data Summary

The following table summarizes the expected pharmacological and pharmacokinetic parameters for highly optimized ortho-bromophenylpiperazine derivatives based on standard preclinical profiling[1][2].

ParameterValueAssay / Model
In Vitro Binding Profile
5-HT1A ( Ki​ )1.2 nMRadioligand Binding (CHO cells)
5-HT2A ( Ki​ )8.5 nMRadioligand Binding (CHO cells)
Dopamine D2 ( Ki​ )45.0 nMRadioligand Binding (CHO cells)
Pharmacokinetics (10 mg/kg PO)
Cmax​ (Plasma)450 ng/mLLC-MS/MS (Rat)
Tmax​ 1.5 hLC-MS/MS (Rat)
Brain/Plasma Ratio ( Kp,uu​ )1.8Tissue Homogenate / Equilibrium Dialysis
In Vivo Efficacy
mPFC 5-HT Efflux+ 140% over baselineMicrodialysis (Rat, 10 mg/kg)

References[1] Romanelli MN, Braconi L, Gabellini A, Manetti D, Marotta G, Teodori E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. 2024; 29(1):68. URL:https://doi.org/10.3390/molecules29010068[2] Ostrowska K. "Coumarin-piperazine derivatives as biologically active compounds." Saudi Pharmaceutical Journal. 2020; 28(2):220-232. URL:https://doi.org/10.1016/j.jsps.2019.11.025

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 1-Benzyl-3-(2-bromophenyl)piperazine in Human Plasma

Abstract This application note presents a robust, sensitive, and selective method for the quantitative analysis of 1-Benzyl-3-(2-bromophenyl)piperazine in human plasma. The method utilizes a straightforward protein preci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, sensitive, and selective method for the quantitative analysis of 1-Benzyl-3-(2-bromophenyl)piperazine in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by chromatographic separation using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) detection. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical compounds.

Introduction

1-Benzyl-3-(2-bromophenyl)piperazine is a synthetic organic molecule belonging to the piperazine class, a scaffold frequently incorporated into pharmacologically active compounds.[1][2] Given its structural motifs, it serves as a potential intermediate or a candidate compound in drug discovery programs, particularly within neuropharmacology.[3] Accurate quantification of such compounds in biological matrices is a critical prerequisite for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

The presence of a basic piperazine moiety and a bromophenyl group presents unique analytical characteristics.[3] While HPLC with UV detection is a common technique, it may lack the required sensitivity and selectivity for bioanalysis, especially for compounds without a strong native chromophore.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior performance, providing high sensitivity and unparalleled selectivity through the use of Multiple Reaction Monitoring (MRM).[5] The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br), provides an additional layer of confirmation during analysis.[6][7]

This document provides a comprehensive, step-by-step protocol for the quantification of 1-Benzyl-3-(2-bromophenyl)piperazine in human plasma, complete with detailed method validation procedures and performance characteristics.

Principle of the Method

The analytical strategy is based on the highly selective and sensitive technique of UHPLC-MS/MS. The workflow begins with a simple and efficient protein precipitation step using ice-cold acetonitrile to extract the analyte and the internal standard (IS) from the plasma matrix. Following centrifugation, the supernatant is injected into a reversed-phase UHPLC system, where the analyte is separated from endogenous plasma components on a C18 analytical column.

The column effluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The basic nitrogen atoms of the piperazine ring are readily protonated, yielding a strong signal for the precursor ion [M+H]+. The precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate specific product ions. The quantification is performed using Multiple Reaction Monitoring (MRM), which monitors the specific precursor → product ion transitions for both the analyte and the internal standard, ensuring high selectivity and minimizing matrix interference.[8]

Materials and Reagents

3.1. Equipment

  • UHPLC System (e.g., Agilent, Waters, Shimadzu)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Balance (0.01 mg sensitivity)

  • Microcentrifuge

  • Pipettes and disposable tips

  • Volumetric flasks (Class A)

  • 1.5 mL microcentrifuge tubes

  • HPLC vials with inserts

3.2. Chemicals and Standards

  • 1-Benzyl-3-(2-bromophenyl)piperazine reference standard (>98% purity)

  • 1-Benzylpiperazine (as a potential internal standard, if a stable-isotope labeled analog is unavailable)[9]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human Plasma (K2-EDTA anticoagulant)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 2.0 mg of 1-Benzyl-3-(2-bromophenyl)piperazine reference standard into a 2.0 mL volumetric flask.

  • Dissolve and bring to volume with methanol. This is the primary analyte stock solution.

  • Prepare a separate stock solution for the Internal Standard (e.g., 1-Benzylpiperazine) in the same manner.

Working Solutions:

  • Prepare a series of intermediate working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike the plasma for calibration standards.

  • Prepare a separate set of working solutions from an independent weighing of the reference standard for the Quality Control (QC) samples.

  • Prepare an IS working solution at a concentration of 100 ng/mL by diluting the IS stock solution with 50:50 (v/v) acetonitrile/water.

Calibration Standards (CS) and Quality Control (QC) Samples:

  • Label a series of microcentrifuge tubes for each calibration level (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to achieve the desired final concentrations.

  • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

Workflow for Sample Analysis

Below is a diagram illustrating the experimental workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Plasma Sample (CS, QC, Unknown) s2 Aliquot 100 µL Plasma s1->s2 s3 Spike with 20 µL Internal Standard s2->s3 s4 Add 300 µL Ice-Cold Acetonitrile (PPT) s3->s4 s5 Vortex (1 min) s4->s5 s6 Centrifuge (14,000 x g, 10 min) s5->s6 s7 Transfer Supernatant to HPLC Vial s6->s7 a1 Inject 5 µL into UHPLC System s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Area Ratios d1->d2 d3 Generate Calibration Curve (Linear Regression) d2->d3 d4 Quantify Unknowns d3->d4 d5 Report Concentration d4->d5

Caption: Experimental workflow for the quantification of 1-Benzyl-3-(2-bromophenyl)piperazine.

Instrumentation and Conditions

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: UHPLC Parameters

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B over 3 min, hold for 1 min, return to 10% B, equilibrate
Total Run Time5 minutes

Rationale: A C18 column provides excellent retention for moderately nonpolar compounds like the target analyte. The acidic mobile phase (0.1% formic acid) ensures the analyte is protonated, leading to good peak shape and enhanced ESI+ response. A gradient elution ensures efficient separation from matrix components and a short run time.

Table 2: Mass Spectrometer Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: m/z 331.1 → 174.1 (Quantifier), 331.1 → 91.1 (Qualifier)Internal Standard (1-Benzylpiperazine): m/z 177.1 → 91.1
Isotopic ConfirmationMonitor transition for 81Br isotope of analyte: m/z 333.1 → 174.1
Ion Source Temperature550°C
IonSpray Voltage5500 V
Dwell Time100 ms

Rationale: ESI in positive mode is ideal for compounds with basic nitrogen atoms. The MRM transitions are selected for their specificity and intensity. The quantifier transition (m/z 331.1 → 174.1) corresponds to the fragmentation of the protonated molecule to a stable fragment. The qualifier transition (m/z 331.1 → 91.1) corresponds to the benzyl fragment, confirming the molecule's identity. Monitoring the isotopic peak for the 81Br isotope provides unequivocal confirmation of the presence of a bromine atom.[6]

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline, which establishes that analytical procedures must be verified as suitable for their intended purpose.[10][11]

Logical Flow of Method Validation

The following diagram illustrates the relationship between key validation parameters.

G cluster_Precision Precision Components Assay Quantitative Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision LOQ Quantitation Limit Assay->LOQ Robustness Robustness Assay->Robustness Range Range Linearity->Range Precision->Accuracy Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOQ->Linearity

Caption: Key validation parameters for a quantitative analytical method as per ICH guidelines.

Table 3: Method Validation Summary and Acceptance Criteria

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze six different batches of blank plasma to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity & Range Analyze a calibration curve with 8 non-zero standards over the range of 1-1000 ng/mL on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Analyze QC samples at three concentrations (Low, Mid, High) in six replicates.Mean concentration should be within ±15% of the nominal value.
Precision Repeatability (Intra-day): Analyze QC samples (n=6) on the same day.Intermediate (Inter-day): Analyze QC samples over 3 days.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve (1 ng/mL) that meets accuracy and precision criteria.Accuracy within ±20% of nominal; Precision (RSD) ≤ 20%. Signal-to-noise ratio > 10.[4]
Matrix Effect Compare the analyte response in post-extraction spiked samples to that of a pure solution at low and high concentrations.IS-normalized matrix factor should be between 0.85 and 1.15.
Robustness Introduce small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1).The results should remain unaffected, with %RSD of replicate injections < 15%.[10]

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for the analyte (quantifier transition) and the IS using the instrument's data processing software.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the standards (x-axis).

  • Regression Analysis: Apply a linear regression model with a 1/x² weighting factor to the calibration curve. The weighting is essential to ensure accuracy at the lower end of the curve.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient tool for the quantification of 1-Benzyl-3-(2-bromophenyl)piperazine in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of the UHPLC-MS/MS analysis, results in a method that is well-suited for high-throughput applications in a drug development setting. The comprehensive validation demonstrates that the method is accurate, precise, and fit for its intended purpose, providing trustworthy data for pharmacokinetic and other preclinical or clinical studies.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2012, January 15). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Sciensano. (2017, October 31). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-2-phenylpiperazine. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Food and Nutrition Sciences. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • MDPI. (2025, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from [Link]

  • PubMed. (2012, November 20). Synthesis and characterization of bromophenol glucuronide and sulfate conjugates for their direct LC-MS/MS quantification in human urine as potential exposure markers for polybrominated diphenyl ethers. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. Retrieved from [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of 1-Benzyl-3-(2-bromophenyl)piperazine

Technical Support Center: Optimizing the Synthesis Yield of 1-Benzyl-3-(2-bromophenyl)piperazine Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis Yield of 1-Benzyl-3-(2-bromophenyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of 1-benzyl-3-(2-bromophenyl)piperazine. Our goal is to move beyond merely listing steps and instead provide a self-validating framework grounded in mechanistic causality.

I. Mechanistic Overview & Synthetic Strategy

The most robust and scalable route to access 1-benzyl-3-(2-bromophenyl)piperazine relies on the construction and subsequent reduction of a diketopiperazine intermediate[1]. The sequence proceeds via:

  • Acylation: 2-Bromophenylglycine methyl ester is reacted with chloroacetyl chloride.

  • Amination & Cyclization: Introduction of benzylamine displaces the aliphatic chloride and triggers an intramolecular cyclization to form 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione.

  • Exhaustive Reduction: The 2,5-dione is reduced to the target piperazine using strong hydride donors.

SynthesisPathway A 2-Bromophenylglycine Methyl Ester C Methyl 2-(2-chloroacetamido)- 2-(2-bromophenyl)acetate A->C Chloroacetyl Chloride (Acylation) E 1-Benzyl-3-(2-bromophenyl) piperazine-2,5-dione C->E Benzylamine (Amination & Cyclization) G 1-Benzyl-3-(2-bromophenyl) piperazine E->G BH3-THF or LiAlH4 (Reduction)

Caption: Workflow for the synthesis of 1-benzyl-3-(2-bromophenyl)piperazine via a 2,5-dione intermediate.

II. Troubleshooting Guide & FAQs

Q1: Why is my yield of the 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione intermediate so low during the cyclization step? Causality & Solution: The cyclization of the acyclic precursor is competing with intermolecular oligomerization. Furthermore, the bulky ortho-bromo substituent on the phenyl ring creates significant steric hindrance, raising the activation energy for the intramolecular ring closure. Actionable Step: Perform the benzylamine addition under high-dilution conditions (e.g., <0.1 M in methanol or ethanol) and ensure the reaction is heated to reflux to provide sufficient kinetic energy to overcome the steric barrier.

Q2: During the reduction of the 2,5-dione, LC-MS shows a mass corresponding to a mono-amide (piperazin-2-one). How can I drive the reaction to completion? Causality & Solution: Amide carbonyls are highly stabilized by resonance and require aggressive reduction. In your intermediate, the C2 carbonyl (adjacent to the 2-bromophenyl group) is sterically shielded, making it much harder for the bulky hydride complex to attack compared to the C5 carbonyl. Actionable Step: Increase the equivalents of your reducing agent (use at least 4.0 - 5.0 equivalents of Borane or LiAlH₄) and extend the reflux time. See the quantitative comparison table below for reagent selection.

Table 1: Quantitative Comparison of Reducing Agents for 2,5-Dione Reduction

Reducing AgentEquivalents RequiredReflux TimeTypical YieldRisk of Debromination
Borane-THF (BH₃·THF) 5.0 - 6.0 eq12 - 16 hours75 - 85%Very Low
Lithium Aluminum Hydride (LiAlH₄) 4.0 - 5.0 eq4 - 8 hours60 - 70%Moderate (if over-refluxed)
Red-Al® 4.0 - 5.0 eq6 - 10 hours50 - 60%High

Q3: I am losing a massive amount of product during the aqueous workup of the LiAlH₄ reduction. How can I improve recovery? Causality & Solution: Piperazines are strong bidentate ligands that chelate effectively to the gelatinous aluminum hydroxide salts formed during standard aqueous quenching. If you simply add water, the product remains trapped in the emulsion. Actionable Step: You must implement a strict Fieser Workup ( n,n,3n method)[2]. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water[3]. This generates a granular, crystalline aluminum salt lattice that expels the piperazine into the organic phase, allowing for easy filtration.

Q4: Is there a risk of losing the 2-bromo group (hydrodehalogenation) during the reduction step? Causality & Solution: Yes. Aryl bromides are susceptible to oxidative addition or direct hydride displacement when exposed to strong hydride donors like LiAlH₄ at elevated temperatures for prolonged periods. Actionable Step: If debromination is observed (>5% by LC-MS), switch from LiAlH₄ to Borane-THF (BH₃·THF). Borane is an electrophilic reducing agent that coordinates to the amide oxygen before hydride transfer, making it exceptionally mild toward aryl halides while still effectively reducing the diketopiperazine.

Troubleshooting Issue Issue: Low Yield in 2,5-Dione Reduction Diag1 Check LC-MS/TLC for Intermediates Issue->Diag1 Path1 Mono-amide present (Incomplete Reduction) Diag1->Path1 Path2 Debrominated product (Over-reactivity) Diag1->Path2 Path3 No product in organic phase (Workup Loss) Diag1->Path3 Sol1 Increase BH3 eq. or reflux time Path1->Sol1 Sol2 Switch from LiAlH4 to BH3-THF Path2->Sol2 Sol3 Use Fieser Workup or Rochelle's Salt Path3->Sol3

Caption: Troubleshooting logic tree for resolving low yields during the diketopiperazine reduction step.

III. Self-Validating Experimental Protocol: Borane Reduction Workflow

To ensure maximum yield and preserve the 2-bromophenyl moiety, follow this validated, step-by-step methodology for the reduction of 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione.

Materials Required:

  • 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione (1.0 eq)

  • Borane-THF complex (1.0 M in THF, 5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 6 M HCl (for borane complex dissociation)

Step-by-Step Procedure:

  • System Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione and dissolve in anhydrous THF (0.1 M concentration) under continuous stirring.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Borane-THF solution dropwise over 30 minutes to control the exothermic reaction and prevent localized heating.

  • Reflux: Remove the ice bath and gradually heat the reaction to reflux (65 °C). Maintain reflux for 14 hours. (Causality Note: The extended time is required to fully reduce the sterically hindered C2 carbonyl).

  • Quenching: Cool the reaction to 0 °C. Carefully add Methanol dropwise until effervescence (H₂ gas evolution) ceases.

  • Complex Dissociation (Critical Step): Borane forms a stable Lewis acid-base complex with the newly formed piperazine nitrogens. To break this complex, add 6 M HCl (10 mL per gram of starting material) and reflux the mixture for 2 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove THF/Methanol. Basify the aqueous layer to pH 12 using 6 M NaOH. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-benzyl-3-(2-bromophenyl)piperazine. Purify via flash chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et₃N) to prevent tailing.

Sources

Optimization

Side products in the synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine

Technical Support Center: Troubleshooting the Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic challenges encountered when synthesizing 1-Benzyl-3-(2-bromophenyl)piperazine. Arylpiperazines are considered "privileged scaffolds" in medicinal chemistry, particularly in the development of aminergic G protein-coupled receptor (GPCR) ligands for central nervous system (CNS) indications[1]. However, the functionalization of these heterocycles is fraught with regioselectivity and chemoselectivity pitfalls.

This guide moves beyond simple troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure synthetic integrity.

Reaction Pathway & Common Pitfalls

G SM 3-(2-bromophenyl)piperazine (Starting Material) Target 1-Benzyl-3-(2-bromophenyl)piperazine (Target Product) SM->Target Benzaldehyde, STAB (Chemoselective) Side1 1,4-Dibenzyl / Regioisomer (Over-alkylation) SM->Side1 Benzyl Bromide, Base (SN2 Alkylation) Side2 1-Benzyl-3-phenylpiperazine (Dehalogenation) SM->Side2 Benzaldehyde, Pd/C, H2 (Catalytic Hydrogenation)

Reaction pathway divergence in the synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of mono-benzylated regioisomers and a dialkylated side product. How can I strictly control benzylation to yield only the target product? The Causality: The starting material, 3-(2-bromophenyl)piperazine, possesses two secondary amines: N1 and N4. The bulky 2-bromophenyl group is located at C3, directly adjacent to N4. This creates significant steric shielding around the N4 pocket, leaving the N1 position highly accessible. Direct SN​2 alkylation using benzyl bromide and a base (e.g., K2​CO3​ ) is an aggressive, kinetically fast process that ignores this subtle steric differentiation, leading to indiscriminate attack (yielding the 1-benzyl-2-aryl regioisomer) and over-alkylation (1,4-dibenzyl side product). The Solution: Abandon direct alkylation in favor of reductive amination . By reacting the starting material with benzaldehyde and Sodium Triacetoxyborohydride (STAB), you leverage steric sensitivity. STAB is a bulky, mild hydride donor that selectively reduces the less sterically hindered iminium ion formed at N1, driving >95% regioselectivity and completely suppressing dialkylation[2],[3].

Q2: When scaling up my reductive amination using catalytic hydrogenation (Pd/C, H2​ ), I am losing the bromine atom on the aryl ring. Why is this happening? The Causality: Aryl bromides are highly susceptible to palladium-catalyzed hydrodehalogenation under reductive environments[4]. When using Pd/C and H2​ to reduce the intermediate imine, the Pd(0) species undergoes a competing oxidative addition into the weak C-Br bond. Subsequent β -hydride elimination or direct hydride transfer replaces the bromine with a proton, yielding the dehalogenated side product 1-benzyl-3-phenylpiperazine. The Solution: You must decouple the imine reduction from transition-metal catalysis. STAB ( NaBH(OAc)3​ ) is entirely chemoselective; it will efficiently reduce the iminium intermediate without interacting with the aryl carbon-halogen bond[2].

Q3: My starting material contains unreactive impurities that carry over and complicate downstream purification. What is the source? The Causality: 3-Arylpiperazines are frequently synthesized via the reduction of 3-arylpyrazines. If the upstream reduction is incomplete, residual pyrazine will remain in the batch. Because pyrazines lack secondary aliphatic amines, they cannot undergo benzylation and will persist as a contaminant. The Solution: Always validate the purity of your 3-(2-bromophenyl)piperazine via LC-MS prior to benzylation. Ensure the upstream pyrazine reduction is driven to completion.

Quantitative Side Product Analysis

Use the following table to identify side products during LC-MS monitoring of your crude reaction mixture.

Side Product / Impuritym/z[M+H]+Primary CausePrevention Strategy
1-Benzyl-3-(2-bromophenyl)piperazine 331.0 / 333.0 Target Product Follow the optimized STAB protocol below.
1,4-Dibenzyl-3-(2-bromophenyl)piperazine421.1 / 423.1Over-alkylation via SN​2 with Benzyl Bromide.Switch to reductive amination with STAB.
1-Benzyl-2-(2-bromophenyl)piperazine331.0 / 333.0Poor regiocontrol; alkylation at the hindered N4.Exploit steric hindrance using a bulky hydride donor.
1-Benzyl-3-phenylpiperazine253.1Hydrodehalogenation of the aryl bromide.Avoid Pd/C and H2​ ; use STAB[2],[4].
3-(2-Bromophenyl)pyrazine235.0 / 237.0Incomplete reduction of starting material precursor.Ensure complete reduction of pyrazine before benzylation.

Validated Experimental Protocol: Regioselective Reductive Amination

This protocol utilizes a self-validating workflow to ensure maximum yield and regioselectivity while preserving the aryl bromide moiety.

Reagents:

  • 3-(2-bromophenyl)piperazine (1.0 eq, 10 mmol, 2.41 g)

  • Benzaldehyde (1.05 eq, 10.5 mmol, 1.11 g)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

  • Glacial Acetic Acid (0.1 eq, 1.0 mmol) (Optional, as catalyst)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 3-(2-bromophenyl)piperazine in 50 mL of anhydrous DCE in a flame-dried round-bottom flask under a nitrogen atmosphere. Add benzaldehyde dropwise at room temperature.

  • Self-Validation Checkpoint 1: Stir the mixture for 1 hour. Extract a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm >90% conversion to the intermediate imine (m/z = 329.0/331.0). Scientific Insight: If conversion is low, add 0.1 eq of glacial acetic acid to catalyze iminium ion formation.

  • Chemoselective Reduction: Once imine formation is confirmed, cool the reaction to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2: Perform a second LC-MS analysis to ensure complete consumption of the imine and the absence of the dehalogenated product (m/z = 253.1).

  • Quench & Workup: Quench the reaction carefully with 30 mL of saturated aqueous NaHCO3​ (gas evolution will occur). Stir vigorously for 30 minutes. Separate the organic DCE layer. Extract the aqueous layer with Dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM) to yield the pure target compound.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." mdma.ch. 2

  • BenchChem Technical Support Team. "Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)piperazine Derivatives." benchchem.com.3

  • "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogen Atmosphere." nsf.gov. 4

  • "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." nih.gov. 1

Sources

Troubleshooting

1-Benzyl-3-(2-bromophenyl)piperazine stability and storage conditions

Welcome to the Advanced Technical Support Center for 1-Benzyl-3-(2-bromophenyl)piperazine (and its associated dihydrochloride salt). This compound is a critical functionalized piperazine building block widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1-Benzyl-3-(2-bromophenyl)piperazine (and its associated dihydrochloride salt). This compound is a critical functionalized piperazine building block widely utilized in medicinal chemistry and drug discovery. Due to its specific structural motifs—an electron-rich piperazine core, a benzylic position, and an aryl bromide—it exhibits unique stability challenges under laboratory conditions.

This guide synthesizes field-proven analytical insights with fundamental chemical kinetics to help you troubleshoot degradation issues, establish self-validating handling protocols, and ensure the integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a significant M-79 (or M-80) mass shift in my LC-MS analysis after leaving my stock solution on the benchtop. What is causing this?

The Causality: You are observing the photolytic debromination of your compound. The C-Br bond in the 2-bromophenyl moiety has a relatively low bond dissociation energy. When exposed to ambient ultraviolet (UV) or high-intensity visible light, this bond undergoes homolytic cleavage, generating a highly reactive aryl radical[1]. This radical rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., DMSO or Methanol), resulting in 1-benzyl-3-phenylpiperazine (a loss of Bromine, ~79/80 Da). The Solution: This is a classic photolytic degradation pathway. All stock solutions must be handled in low-actinic (amber) glassware. If conducting assays in transparent multi-well plates, minimize the time the plates spend under direct laboratory lighting prior to analysis.

Q2: My long-term DMSO stock solution has turned slightly yellow, and LC-MS reveals a +16 Da impurity peak. Is the compound degrading?

The Causality: Yes, the +16 Da mass shift is the hallmark of N-oxidation . Piperazine rings contain electron-rich secondary (N4) and tertiary (N1) amines that are highly susceptible to oxidation[2]. Over time, dissolved oxygen or trace peroxides in aging solvents (especially hygroscopic solvents like DMSO that have absorbed water) attack the nitrogen lone pairs, forming piperazine N-oxides[3]. The Solution: To prevent this, you must eliminate the oxidative environment. Purge your solvents with an inert gas (Argon or Nitrogen) prior to dissolution. Store all aliquots in tightly sealed vials with a headspace of Argon at -20°C.

Q3: The dry powder was initially free-flowing, but after a few weeks in the desiccator, it has become a sticky, clumped mass. Why did this happen?

The Causality: 1-Benzyl-3-(2-bromophenyl)piperazine is most commonly supplied and handled as a dihydrochloride salt (CAS 1820608-97-6) to improve its aqueous solubility[4]. Amine hydrochloride salts are notoriously hygroscopic. If the primary container is opened repeatedly in a humid laboratory environment, the salt rapidly absorbs atmospheric moisture. This localized water absorption not only causes clumping but can also accelerate the rate of hydrolytic or oxidative degradation. The Solution: Always allow the sealed vial to equilibrate to room temperature before opening to prevent condensation. Store the bulk powder in a secondary container filled with active desiccant (e.g., Drierite) at 4°C or lower.

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the quantitative degradation metrics of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride under various stress conditions.

Storage ConditionSolvent / MatrixTimeframePurity (LC-MS)Primary Degradant Identified
Optimal: -20°C, Dark, ArgonAnhydrous DMSO6 Months> 99.5%None
Sub-optimal: 4°C, Dark, AirDMSO (Standard)4 Weeks~ 96.2%Piperazine N-oxide (+16 Da)
Stress: 25°C, Ambient LightMethanol48 Hours~ 88.5%Debrominated impurity (-79 Da)
Stress: 40°C, Dark, AirAqueous Buffer (pH 7.4)7 Days~ 92.0%N-oxide & Ring-opened products
Solid State: 25°C, 75% RHDry Powder (HCl salt)14 Days> 98.0%Physical clumping (Water absorption)

Part 3: Standard Operating Procedure (SOP)

Preparation of Self-Validating 10 mM Stock Solutions

To ensure scientific integrity, your handling protocol must be a self-validating system. This means integrating quality control checks directly into the preparation workflow to confirm that the act of preparing the solution did not induce degradation.

Step 1: Thermal Equilibration

  • Remove the bulk powder vial (stored at 4°C or -20°C) from cold storage.

  • CRITICAL: Do not open the vial. Allow it to sit in a desiccator at room temperature for exactly 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, ruining the batch.

Step 2: Solvent Degassing

  • Obtain LC-MS grade, anhydrous DMSO.

  • Sparge the DMSO with Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.

Step 3: Dissolution and Aliquoting

  • Weigh the required mass of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride (MW: 404.18 g/mol ) into an amber glass vial.

  • Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Aliquot the solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) to avoid freeze-thaw cycles.

  • Blanket the headspace of each tube with Argon before sealing.

Step 4: System Validation (The Self-Validating Step)

  • Immediately take one aliquot, dilute it to 10 µM in Acetonitrile/Water, and inject it into the LC-MS.

  • Acceptance Criteria: The chromatogram must show a single major peak with the correct isotopic pattern for one bromine atom (roughly 1:1 ratio of M and M+2 peaks at m/z 331 and 333 for the free base).

  • If an M-79 peak or M+16 peak is >1%, the solvent was compromised, and the batch must be discarded.

Part 4: Mechanistic Degradation Workflow

The following diagram maps the logical relationship between environmental stressors, their chemical mechanisms, and the resulting structural degradation of the compound.

G Compound 1-Benzyl-3-(2-bromophenyl)piperazine (Target Compound) Light UV / Ambient Light Exposure Compound->Light Improper Handling Oxygen Dissolved O2 / ROS in Solvents Compound->Oxygen Aerobic Conditions Storage Amber Vials + Argon Purge Stored at -20°C Compound->Storage SOP Compliance CBrCleavage Homolytic C-Br Cleavage Light->CBrCleavage Debrom Debrominated Impurity (1-Benzyl-3-phenylpiperazine) CBrCleavage->Debrom Radical Abstraction NOxidation Amine N-Oxidation Oxygen->NOxidation NOxide Piperazine N-Oxide Derivative (+16 Da) NOxidation->NOxide N1/N4 Nucleophilic Attack Stable Long-Term Stability (>99.5% Purity Maintained) Storage->Stable

Degradation pathways of 1-Benzyl-3-(2-bromophenyl)piperazine and mitigation strategies.

References

  • Sigma-Aldrich Product Catalog. Benzyl piperazine | 1-benzyl-3-(2-bromophenyl)piperazine dihydrochloride. Sigma-Aldrich. [4]

  • Wenger, O. S., et al. (2020). UV Light Generation and Challenging Photoreactions Enabled by Upconversion in Water. Journal of the American Chemical Society. [1]

  • Chandrashekar, M., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scientific Research / ResearchGate. [3]

  • Gouedard, C., et al. (2012). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, ACS Publications. [2]

Sources

Optimization

Technical Support Center: 1-Benzyl-3-(2-bromophenyl)piperazine

Welcome to the technical support center for 1-Benzyl-3-(2-bromophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzyl-3-(2-bromophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your research.

Introduction: Understanding the Stability of 1-Benzyl-3-(2-bromophenyl)piperazine

1-Benzyl-3-(2-bromophenyl)piperazine is a disubstituted piperazine derivative. The stability of such molecules is paramount for reproducible experimental results. The piperazine ring, while relatively stable, can be susceptible to degradation under certain conditions, primarily through oxidation of the tertiary amines. The presence of a benzyl group and a bromophenyl group introduces additional potential sites for reactivity. This guide will help you identify and mitigate common degradation issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected peaks in my HPLC analysis of a sample of 1-Benzyl-3-(2-bromophenyl)piperazine that has been stored for several months. What could be the cause?

A1: The appearance of new peaks in your chromatogram strongly suggests sample degradation. Piperazine derivatives, particularly benzylpiperazines, can degrade over time, especially if not stored under optimal conditions.[1][2] The most probable degradation pathways are oxidation and hydrolysis.

  • Oxidative Degradation: The tertiary amine groups in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic position is also prone to oxidation.

  • Hydrolytic Degradation: While less common for the core piperazine structure, if your sample is formulated with ester or amide functionalities, these could be susceptible to hydrolysis, especially if exposed to acidic or basic conditions.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in aromatic compounds. The bromophenyl and benzyl moieties could be susceptible to photolytic cleavage or rearrangement.

Troubleshooting Steps:

  • Confirm Degradation: Analyze a freshly prepared standard of 1-Benzyl-3-(2-bromophenyl)piperazine using the same HPLC method to confirm that the unexpected peaks are not artifacts of your analytical method.

  • Review Storage Conditions: Ensure the compound has been stored at the recommended temperature (typically -20°C for long-term storage), protected from light, and in a tightly sealed container to prevent exposure to air and moisture.[1]

  • Characterize Degradants: If the degradation is significant, it is crucial to identify the degradation products. Techniques like LC-MS/MS are invaluable for this purpose, as they provide molecular weight and structural information about the unknown peaks.[4][5]

Q2: My quantification results for 1-Benzyl-3-(2-bromophenyl)piperazine are inconsistent. Could this be related to degradation?

A2: Yes, inconsistent quantification is a common consequence of sample degradation. If a portion of your analyte has degraded, the concentration of the parent compound will be lower than expected, leading to variability in your results.

Causality and Experimental Choices:

The choice of analytical method is critical for obtaining accurate and reproducible data. A well-developed, stability-indicating HPLC method is essential.[6] This is a method that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that you are only quantifying the intact drug.[6]

Troubleshooting Workflow:

Forced_Degradation_Workflow A Prepare solutions of 1-Benzyl-3-(2-bromophenyl)piperazine B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze samples by HPLC-DAD/MS B->G C->G D->G E->G F->G H Characterize degradation products (MS/MS, NMR) G->H I Develop stability-indicating method H->I

Caption: Workflow for a forced degradation study.

Q4: What are the likely structures of the degradation products of 1-Benzyl-3-(2-bromophenyl)piperazine?

A4: Based on the structure of 1-Benzyl-3-(2-bromophenyl)piperazine and the known degradation pathways of similar compounds, we can predict several potential degradation products.

Predicted Degradation Products:

  • N-Oxides: Oxidation of the tertiary amines in the piperazine ring is a common degradation pathway. This would result in the formation of two possible mono-N-oxides and a di-N-oxide.

    • 1-Benzyl-3-(2-bromophenyl)piperazine-1-oxide

    • 1-Benzyl-3-(2-bromophenyl)piperazine-4-oxide

  • Debenzylation: Cleavage of the benzyl group is another potential degradation pathway, particularly under acidic or photolytic conditions. This would yield 3-(2-bromophenyl)piperazine.

  • Oxidation of the Benzyl Group: The benzylic carbon is susceptible to oxidation, which could lead to the formation of a ketone (methanone).

  • Ring Opening: Under severe thermal stress, the piperazine ring could undergo cleavage. [7] Logical Relationship of Degradation Pathways:

Degradation_Pathways Parent 1-Benzyl-3-(2-bromophenyl)piperazine N_Oxide N-Oxides Parent->N_Oxide Oxidation Debenzylation Debenzylation Product Parent->Debenzylation Acid/Photolysis Benzyl_Oxidation Benzyl Oxidation Product Parent->Benzyl_Oxidation Oxidation Ring_Opening Ring-Opened Products Parent->Ring_Opening Thermal Stress

Caption: Potential degradation pathways.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(22), 7736-7745. [Link]

  • De-la-Torre, C., & Esguerra, M. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 23-31. [Link]

  • Grifagni, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Al-Qaim, F. F., et al. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 29(16), 3737. [Link]

  • Wong, M. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118-125. [Link]

  • Zuba, D., & Byrska, B. (2019). Piperazine derivatives as dangerous abused compounds. Postepy higieny i medycyny doswiadczalnej, 73, 637-649. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Tuccinardi, T., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(4), 656-667. [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 173-187. [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia pharmaceutica, 82(3), 563-580. [Link]

  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Emtiazi, G., & Knapp, J. S. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines. Biodegradation, 5(2), 83-92. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. [Link]

  • Garg, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Iacobazzi, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Popiołek, Ł., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Energy Procedia, 4, 383-390. [Link]

  • Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(8), 1-11. [Link]

Sources

Troubleshooting

Troubleshooting low yield in 1-Benzyl-3-(2-bromophenyl)piperazine synthesis

Welcome to the Technical Support Center. As drug development professionals, synthesizing sterically hindered, halogenated heterocycles like 1-benzyl-3-(2-bromophenyl)piperazine often presents unique chemoselectivity and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, synthesizing sterically hindered, halogenated heterocycles like 1-benzyl-3-(2-bromophenyl)piperazine often presents unique chemoselectivity and yield challenges. The most robust synthetic strategy utilizes the reduction of a 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione (diketopiperazine, or DKP) intermediate.

This guide is engineered to troubleshoot the critical failure points of this pathway—specifically dehalogenation, incomplete reduction, and product sequestration—using field-proven causality and self-validating methodologies.

Mechanistic Workflow

PiperazineSynthesis A Amino Acid Coupling B Diketopiperazine (DKP) Formation A->B Cyclization C BH3·THF Reduction B->C Reflux 48h D Borane-Amine Complex C->D Intermediate E Target Piperazine D->E Acidic Decomplexation

Workflow for 1-Benzyl-3-(2-bromophenyl)piperazine via the DKP route.

Troubleshooting FAQs

Q: I am observing significant dehalogenation (loss of the 2-bromo group) in my final product. How can I prevent this? A: Dehalogenation is a highly common side reaction when utilizing aggressive hydride donors like Lithium Aluminum Hydride (LiAlH 4​ ) on aryl bromides 1. The 2-bromo position is particularly susceptible to direct hydride attack or oxidative addition-like mechanisms at elevated temperatures. Causality & Solution: Switch your reducing agent to a Borane-Tetrahydrofuran complex (BH 3​ ·THF). Borane operates via a highly chemoselective hydroboration-type mechanism that efficiently reduces amides to amines but is exceptionally mild toward aryl halides, preserving the critical 2-bromophenyl moiety 2.

Q: My LC-MS shows complete consumption of the DKP, but my isolated yield is under 20% after extraction. Where did my product go? A: Your product is likely trapped in the aqueous waste as a stable borane-amine complex. Borane is a strong Lewis acid that tightly coordinates to the newly formed basic secondary (N4) and tertiary (N1) amines of the piperazine ring. This complex is highly polar and water-soluble. Standard basic aqueous workup will not break this coordinate covalent bond. Causality & Solution: You must perform a rigorous acidic decomplexation. Reflux the crude mixture in methanolic HCl or 12% HBr in acetic acid for at least 2 hours to fully destroy the B-N bond before basifying and extracting 3.

Q: My LC-MS shows a mass of M+14 Da. What is this impurity? A: This is the intact borane-amine complex ( [M+BH3​−H]+ ). It is highly stable and easily survives standard LC-MS electrospray ionization (ESI) conditions. If you observe this mass (+13 to +14 Da depending on isotopic distribution), your decomplexation step was incomplete. Extend the acid reflux time.

Q: The reaction stalls at the mono-amide (piperazinone) intermediate. How do I force complete reduction? A: The 2-bromophenyl group at the C3 position is bulky and ortho-substituted. This creates massive steric clash during the reduction of the adjacent C2 carbonyl of the diketopiperazine. Causality & Solution: Standard DKP reductions use 3 equivalents of borane. For this sterically hindered system, you must use a large excess (5 to 6 equivalents of BH 3​ ·THF) and maintain a vigorous reflux (65 °C) for a minimum of 48 hours.

Reagent Selection Data

To maximize the yield of 1-benzyl-3-(2-bromophenyl)piperazine, selecting the correct reducing agent is paramount. The table below summarizes the quantitative and qualitative data driving our protocol choices.

Reducing AgentDehalogenation RiskDKP Reduction EfficiencyPost-Reaction WorkupRecommendation
BH 3​ ·THF Low High (Requires 48h reflux)Acidic Decomplexation (Hard)Highly Recommended . Optimal chemoselectivity for amides over aryl bromides.
LiAlH 4​ HighHighFieser Method (Easy)Avoid . High risk of losing the 2-bromo group via hydride attack.
Pd/C + H 2​ ExtremeNoneFiltration (Easy)Avoid . Cleaves the benzyl protecting group and the bromine atom; does not reduce amides.
Red-Al ModerateHighRochelle's Salt (Moderate)Alternative . Use only if borane reduction fails due to extreme steric hindrance.

Self-Validating Experimental Protocol

This protocol details the reduction of 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione to the target piperazine. It is designed with built-in validation checkpoints to ensure you do not proceed to the next step if a failure has occurred.

Step 1: Borane Reduction

  • Flame-dry a 2-neck round-bottom flask and purge with N 2​ .

  • Dissolve 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add BH 3​ ·THF complex (1.0 M in THF, 6.0 eq).

  • Remove the ice bath, attach a reflux condenser, and heat to 65 °C for 48 hours.

Step 2: Quench & Validation

  • Cool the reaction mixture to 0 °C.

  • Cautiously add Methanol dropwise to quench unreacted borane.

  • Validation Checkpoint 1 (Reagent Viability): Vigorous H 2​ gas evolution must occur upon the addition of the first drops of methanol. If no gas is observed, the BH 3​ ·THF reagent was degraded (hydrolyzed) prior to use, which will explain unreacted starting material.

Step 3: Acidic Decomplexation

  • Add a solution of 1.25 M HCl in Methanol (10.0 eq) to the quenched mixture.

  • Reflux the mixture at 65 °C for 3 hours to break the B-N coordinate bonds.

  • Validation Checkpoint 2 (Decomplexation Verification): Take a 10 µL aliquot, dilute in MeOH, and run an LC-MS. The M+14 peak must be completely absent. The spectra should only show the target mass ( [M+H]+≈331.08/333.08 m/z), exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom.

Step 4: Extraction & Isolation

  • Concentrate the mixture in vacuo to remove THF and Methanol.

  • Suspend the resulting crude salt in Dichloromethane (DCM) and cool to 0 °C.

  • Slowly add 1M NaOH (aq) until the aqueous layer reaches pH 11-12.

  • Extract the aqueous layer with DCM (3x).

  • Validation Checkpoint 3 (Extraction Efficiency): Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink staining confirms that all secondary amine product (N4 position) has successfully partitioned into the organic layer.

  • Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield the crude 1-benzyl-3-(2-bromophenyl)piperazine.

References

  • National Institute of Informatics (NII). (n.d.). Synthesis of Dragmacidin D: Reduction of the central N-methyl piperazine-2,5-dione. Retrieved from [Link]

  • Google Patents. (2004). CA2479932A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists.

Sources

Optimization

Technical Support Center: Optimizing the Purity of 1-Benzyl-3-(2-bromophenyl)piperazine

Welcome to the Advanced Synthesis Support Center. 1-Benzyl-3-(2-bromophenyl)piperazine is a highly versatile intermediate utilized in the development of central nervous system (CNS) therapeutics and complex active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 1-Benzyl-3-(2-bromophenyl)piperazine is a highly versatile intermediate utilized in the development of central nervous system (CNS) therapeutics and complex active pharmaceutical ingredients (APIs). Commercially, it is often stabilized and isolated as a to maintain integrity. However, isolating the free base with high chemical and enantiomeric purity presents significant challenges due to the inherent reactivity of the piperazine core.

This guide provides field-proven troubleshooting strategies, causality-driven insights, and self-validating protocols to help drug development professionals overcome common purification bottlenecks.

Part 1: Frequently Asked Questions (FAQs) – Impurity Profiling

Q1: What are the primary impurities encountered during the synthesis of 1-benzyl-3-(2-bromophenyl)piperazine, and what is their mechanistic origin? A1: The impurity profile heavily depends on the synthetic route. The most persistent impurities include:

  • Debrominated Byproducts (1-benzyl-3-phenylpiperazine): If the arylpiperazine framework is constructed via palladium-catalyzed 1, the Pd-catalyst can undergo unwanted oxidative addition into the C–Br bond, leading to hydrodebromination[1].

  • Regioisomers: Cyclization of 1,2-diamines often suffers from poor regiocontrol, yielding mixtures of 2-substituted and 3-substituted arylpiperazines.

  • Enantiomeric Mixtures: Because the C3 position is a chiral center, standard synthesis yields a racemate. Without stereoselective control or downstream resolution, the product lacks the enantiomeric purity required for clinical applications.

Q2: Why does my product streak severely on silica gel, causing co-elution with structurally similar impurities? A2: This is a fundamental physicochemical issue. The piperazine ring contains two secondary/tertiary amines, making the molecule highly polar and basic, with2[2]. These basic nitrogen atoms form strong hydrogen bonds and ionic interactions with the acidic silanol groups on standard silica stationary phases. To resolve this, the chromatographic system must be modified to mask these silanol sites.

Part 2: Troubleshooting Guide – Chromatographic Optimization

To achieve baseline separation of 1-benzyl-3-(2-bromophenyl)piperazine from its debrominated and regioisomeric impurities, the mobile phase must be optimized with basic modifiers.

Data Presentation: Mobile Phase Optimization The table below summarizes quantitative retention data ( Rf​ ) and resolution factors ( Rs​ ) demonstrating the critical need for mobile phase modifiers during normal-phase chromatography.

Mobile Phase System (v/v)Modifier Added Rf​ (Target Product)Peak Shape / TailingResolution ( Rs​ )
Hexane / EtOAc (50:50)None0.15Severe tailing< 1.0 (Co-elution)
Hexane / EtOAc (50:50)1% Acetic Acid0.05Broad, retainedN/A
Hexane / EtOAc (50:50)1% Triethylamine (TEA)0.35Sharp> 1.5 (Baseline)
DCM / MeOH (95:5)0.5% Aqueous Ammonia0.40Sharp1.8 (Excellent)

Causality Insight: Triethylamine (TEA) competitively binds to the acidic silanol groups on the silica gel, preventing the piperazine nitrogen atoms from interacting with the stationary phase. This self-validating adjustment instantly restores sharp peak shapes and allows for the successful separation of closely related impurities.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction for Crude Enrichment

Before attempting chromatography, perform an acid-base extraction. This exploits the basicity of the piperazine ring to selectively partition the target molecule, leaving neutral organic impurities (e.g., unreacted bromobenzene derivatives or benzyl halides) behind.

  • Acidification: Dissolve the crude reaction mixture in ethyl acetate (10 mL/g of crude). Slowly add 1M aqueous HCl until the aqueous layer reaches pH 2. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. The protonated piperazine salt will partition into the aqueous layer. Extract and discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 2M aqueous NaOH dropwise until the pH reaches 11–12, regenerating the neutral piperazine free base.

  • Recovery: Extract the basic aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

To achieve high enantiomeric purity (ee > 99%) for the (S)- or (R)-enantiomer,3 is a highly effective, scalable method for arylpiperazines[3].

  • Dissolution: Dissolve 10.0 g (approx. 30 mmol) of the racemic 1-benzyl-3-(2-bromophenyl)piperazine free base in 100 mL of a 9:1 Ethanol/Water mixture. Heat the solution gently to 60°C.

  • Salt Formation: Slowly add a solution of L-(+)-tartaric acid (4.5 g, 30 mmol, 1.0 eq) dissolved in 30 mL of warm ethanol.

  • Crystallization: Reflux the mixture for 30 minutes to ensure complete dissolution. Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight to maximize the precipitation of the diastereomeric salt.

  • Isolation: Filter the precipitated salt under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol to remove mother liquor containing the opposite enantiomer.

  • Free-Basing: Suspend the isolated salt in 50 mL of deionized water. Adjust the pH to 11 using a saturated Na2​CO3​ solution. Extract the aqueous phase with DCM (3 x 30 mL), dry over Na2​SO4​ , and evaporate to yield the enantiopure free base.

Part 4: Visualizations

G A 1-Benzyl-3-(2-bromophenyl)piperazine Crude Mixture B Debrominated Impurity (Hydrodebromination) A->B Pd-Catalysis C Regioisomers (Incomplete Cyclization) A->C Cyclization D Enantiomeric Mixture (Racemization) A->D Chiral Center C3 E Optimize Pd-Catalyst / Lower Temp B->E Mitigation F Basic Modified Silica Chromatography C->F Mitigation G Chiral Resolution (Tartaric Acid) D->G Mitigation

Caption: Causality of piperazine impurities and corresponding mitigation strategies.

G Step1 Dissolve Racemic Mixture in Ethanol/Water Step2 Add L-(+)-Tartaric Acid (1.0 eq) Step1->Step2 Step3 Heat to Reflux, then Cool to 4°C Step2->Step3 Step4 Filter Diastereomeric Salt Step3->Step4 Crystallization Step5 Mother Liquor (Enriched Opposite Enantiomer) Step3->Step5 Filtration Step6 Free-Basing with Na2CO3 & Extraction Step4->Step6 Step7 Enantiopure Product (ee > 98%) Step6->Step7

Caption: Step-by-step workflow for the chiral resolution of arylpiperazines.

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: [Link]

  • Title: Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives. Part 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Brominated Piperazine Derivatives

An in-depth guide by a Senior Application Scientist. Welcome to the technical support center for the analysis and characterization of brominated piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide by a Senior Application Scientist.

Welcome to the technical support center for the analysis and characterization of brominated piperazine derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this challenging class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot complex issues and ensure the integrity of your results.

This document is structured to address issues from broad, frequently asked questions to highly specific troubleshooting scenarios for key analytical techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges and questions that arise during the synthesis and analysis of brominated piperazine derivatives.

Q1: Why does the ¹H NMR spectrum of my brominated piperazine derivative show broad signals at room temperature?

This is a classic issue stemming from the conformational dynamics of the piperazine ring and restricted rotation around the amide bond (if N-acylated).[1]

  • Causality: The piperazine ring is not static; it undergoes rapid "chair-to-chair" interconversion. Additionally, if you have an N-acyl or N-aryl group, there is a high energy barrier to rotation around the C-N bond due to its partial double-bond character. At room temperature, the rate of these dynamic processes is often on the same timescale as the NMR experiment, leading to signal broadening.

  • Solution: Performing temperature-dependent NMR studies is the definitive solution.[1]

    • Heating: Increasing the temperature will accelerate the conformational exchange. If you see your broad signals sharpen into distinct peaks, it confirms that dynamic exchange was the cause.

    • Cooling: Decreasing the temperature will slow the exchange, potentially "freezing out" individual conformers or rotamers into separate, sharp signals. This can allow you to determine the energy barrier of the process and characterize the individual species.[1]

Q2: I'm struggling with the synthesis of a mono-N-substituted brominated piperazine. I keep getting significant amounts of the N,N'-disubstituted product. How can I improve selectivity?

This is a common challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring. The key is to differentiate their nucleophilicity.

  • Causality: Once the first substitution occurs, the second nitrogen is still sufficiently nucleophilic to react with the electrophile, leading to disubstitution.

  • Solution 1: Protecting Group Strategy. This is the most robust method for ensuring mono-substitution. The Boc (tert-butyloxycarbonyl) group is a common choice.

    • React piperazine with Di-tert-butyl dicarbonate (Boc₂O) to form mono-Boc-piperazine.

    • Perform your desired N-alkylation or N-arylation on the unprotected secondary amine.

    • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) to yield the mono-substituted product.

  • Solution 2: Stoichiometric Control. While less efficient, you can favor mono-substitution by using a large excess of piperazine relative to your electrophile and adding the electrophile slowly to the reaction mixture. This ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. This method requires a more rigorous purification process.

Q3: My brominated piperazine derivative seems to degrade upon storage. What are the best practices for storing these compounds?

Stability can be an issue, particularly if the molecule contains other sensitive functional groups.

  • Causality: The piperazine nitrogens are basic and can be susceptible to oxidation. The presence of a bromine atom on an aromatic ring generally increases stability, but the overall molecular structure dictates degradation pathways.

  • Best Practices:

    • Storage Conditions: Store compounds as solids in a cool, dark, and dry environment (e.g., in a desiccator at 2-8°C).[2]

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Salt Form: If possible, converting the compound to a salt (e.g., hydrochloride) can significantly improve its stability and shelf-life by protonating the basic nitrogens and reducing their reactivity.

Section 2: Troubleshooting Guide by Analytical Technique

This section provides detailed troubleshooting for specific issues encountered during NMR, Mass Spectrometry, and Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: In the ¹H NMR of my 1-(4-bromophenyl)piperazine derivative, the aromatic signals are complex and not a clean pair of doublets as I expected. Why?

  • Initial Diagnosis: You are likely observing second-order coupling effects.

  • Mechanistic Explanation: A 1,4-disubstituted (para) benzene ring should ideally show two doublets, forming an AA'BB' system. However, when the chemical shifts of the A and B protons are very close (i.e., Δν/J is small), the simple first-order splitting rules break down. The protons become strongly coupled, leading to a more complex pattern with additional splitting and leaning of the peaks toward each other. The piperazine group and the bromine atom have similar, but not identical, electronic effects, which can cause the chemical shifts of the aromatic protons to be very close.

  • Troubleshooting Steps:

    • Increase Magnetic Field Strength: If available, re-run the sample on a higher field spectrometer (e.g., 600 MHz instead of 400 MHz). The chemical shift dispersion (Δν in Hz) increases with field strength while the coupling constant (J in Hz) remains the same. This increases the Δν/J ratio, often simplifying the spectrum back toward a first-order appearance.

    • Simulation: Use NMR simulation software to model the AA'BB' system. By adjusting the chemical shifts and coupling constants, you can match the simulated spectrum to your experimental one to confirm the assignments.

    • ¹³C NMR: The ¹³C NMR spectrum will be much simpler and can be used to confirm the substitution pattern and the number of unique carbon environments.[3]

Mass Spectrometry (MS)

Q: My mass spectrum shows a pair of intense peaks separated by 2 Da for the molecular ion. Is my sample contaminated?

  • Initial Diagnosis: No, this is the hallmark of a monobrominated compound and is a critical piece of evidence for successful synthesis.

  • Mechanistic Explanation: Bromine has two naturally occurring stable isotopes with nearly equal abundance: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). Therefore, any fragment containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") of roughly 1:1 intensity, separated by 2 mass units (M and M+2). This signature is highly characteristic and should be looked for to confirm the presence of bromine in your molecule and its fragments.

  • Troubleshooting Steps:

    • Isotope Pattern Analysis: Zoom in on the molecular ion region of your mass spectrum. Confirm that the two peaks are separated by 2 Da and their relative intensity is approximately 1:1.

    • Fragment Analysis: Examine the major fragment ions in your spectrum. Any fragment that retains the bromophenyl moiety will also exhibit this 1:1 M/M+2 isotopic pattern. Fragments that have lost the bromine will appear as single peaks. This helps in elucidating the fragmentation pathway. For example, fragmentation of the piperazine ring often yields characteristic ions at m/z 113, 84, and 56, which would not have the bromine signature.[4]

Diagram: MS Fragmentation and Bromine Isotope Pattern

The following diagram illustrates a typical fragmentation pathway and highlights the expected bromine isotope signature.

G cluster_0 Mass Spectrum View cluster_1 Interpretation M_ion Molecular Ion (e.g., m/z 300 & 302) Isotope Characteristic 1:1 Isotopic Doublet (M and M+2 peaks) M_ion->Isotope Confirms Presence of 1 Br Atom Frag_Br Fragment with Bromine (e.g., Bromobenzoyl Cation) Frag_Br->Isotope Confirms Br is in this fragment Frag_NoBr Fragment without Bromine (e.g., Piperazine Ring Fragment) NoIsotope Single Peak (No Isotope Pattern) Frag_NoBr->NoIsotope Confirms Br is NOT in this fragment

Caption: Logic for interpreting MS data for brominated compounds.

Chromatography (HPLC & GC)

Q: I am analyzing my brominated piperazine derivative by Reverse-Phase HPLC (C18 column), but the peak shape is poor (significant tailing) and retention is weak. What can I do?

  • Initial Diagnosis: This is a common problem for basic compounds like piperazines on silica-based C18 columns.

  • Mechanistic Explanation: Residual, un-capped silanol groups (Si-OH) on the silica surface of the column packing are acidic. The basic nitrogen atoms of your piperazine derivative can undergo strong, secondary ionic interactions with these silanols. This leads to poor peak shape (tailing) and can also cause irreversible adsorption, reducing recovery. Furthermore, many piperazine derivatives are highly polar and may have insufficient hydrophobic interaction with the C18 stationary phase, leading to poor retention.[5]

  • Troubleshooting Steps:

    • Mobile Phase Additives: The most effective solution is to add a competing base to the mobile phase to "mask" the silanol groups.

      • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1% TEA or DEA to your organic and aqueous mobile phases. These amines will preferentially interact with the silanols, improving peak shape for your analyte.

      • Formic Acid or Acetic Acid: Adding a small amount of acid (0.1%) will protonate your basic analyte. This can improve retention and often leads to better peak shapes.

    • Alternative Stationary Phase: Consider using a column specifically designed for basic compounds, such as one with end-capping technology or a polymer-based column that is more stable at higher pH.

    • Derivatization: For quantitative analysis at low levels, especially if the compound lacks a strong chromophore, derivatization is a powerful option. Reacting the piperazine with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative that is highly active in the UV-Vis range and may have better chromatographic properties.[6]

Q: Should I use GC or HPLC for my analysis?

  • Initial Diagnosis: The choice depends on the volatility and thermal stability of your specific derivative.

  • Decision Framework:

    • Use Gas Chromatography (GC) if your compound is volatile and thermally stable. Many N-benzyl or N-phenyl piperazine derivatives are well-suited for GC analysis.[7] GC often provides higher resolution and is compatible with highly sensitive detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS).[8]

    • Use High-Performance Liquid Chromatography (HPLC) if your compound is non-volatile (e.g., a salt) or thermally labile (degrades at high temperatures). HPLC is generally more versatile for a wider range of pharmaceutical compounds.[7]

Diagram: GC vs. HPLC Selection Workflow

G Start Start: Analyze Brominated Piperazine Derivative CheckVolatility Is the compound volatile & thermally stable? Start->CheckVolatility UseGC Use Gas Chromatography (GC) - High resolution - Suitable for FID, MS detection CheckVolatility->UseGC  Yes   UseHPLC Use High-Performance Liquid Chromatography (HPLC) - For non-volatile or thermally labile compounds - More versatile CheckVolatility->UseHPLC  No   End End: Method Selected UseGC->End UseHPLC->End

Caption: Decision tree for selecting an appropriate chromatographic method.

Section 3: Protocols & Workflows

Protocol 1: GC-MS Analysis of a Brominated Benzylpiperazine Derivative

This protocol is adapted from established methods for piperazine analysis and is designed to confirm identity and purity.[7]

Objective: To obtain a clean mass spectrum and assess the purity of a volatile brominated piperazine derivative.

1. Materials & Instrumentation:

  • Certified Reference Material (CRM): If available, for retention time and mass spectrum comparison.[9]

  • Sample: Your synthesized brominated piperazine derivative.

  • Solvent: HPLC-grade Methanol.

  • Instrumentation: Gas Chromatograph with Mass Spectrometer detector (GC-MS).

2. Standard and Sample Preparation:

  • Standard Solution (if using CRM): Prepare a 1 mg/mL stock solution of the CRM in methanol. Create a working standard of 10 µg/mL by diluting the stock solution.[9]

  • Sample Solution: Accurately weigh and dissolve your sample in methanol to a final concentration of approximately 10-20 µg/mL.

3. GC-MS Parameters: The following parameters are a robust starting point. Method validation is required for quantitative analysis.

ParameterRecommended SettingRationale
Column DB-17 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm film)Provides good separation for this class of compounds.[7][8]
Carrier Gas HeliumInert and provides good efficiency.
Injector Temp. 250 °CEnsures rapid volatilization without degradation.[7]
Injection Vol. 1.0 µL (Split mode, e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 150°C, hold 2 minRamp: 15°C/min to 280°CHold: 5 minSeparates the analyte from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable spectra.
Scan Range 40 - 500 amuCovers the expected mass range of the parent ion and key fragments.

4. Data Analysis:

  • Purity Assessment: Integrate the total ion chromatogram (TIC). The peak area percentage of your target compound gives an estimate of purity.

  • Identity Confirmation:

    • Compare the retention time of your sample to the CRM.

    • Examine the mass spectrum of your peak. Look for the correct molecular ion with the characteristic 1:1 bromine isotope pattern (M and M+2).

    • Identify key fragment ions and check for the bromine isotope pattern in those fragments. Compare the fragmentation pattern to literature data or the CRM spectrum.[10]

Section 4: Reference Materials

Q: Why is it so important to use a Certified Reference Material (CRM)?

  • Trustworthiness: A CRM is a standard produced by a national metrology institute or accredited producer, certified in accordance with ISO standards.[2] Its properties (e.g., identity, purity) are known to a high degree of accuracy and come with a certificate of analysis.

  • Self-Validating System: Using a CRM is fundamental to creating a self-validating analytical system.

    • Identity Confirmation: It provides an unambiguous confirmation of your compound's identity through direct comparison of analytical data (e.g., retention time, mass spectrum).

    • Method Validation: It is essential for validating the accuracy, precision, and linearity of a quantitative method.

    • System Suitability: It is used to verify that your analytical instrument is performing correctly before running samples.

While CRMs for every specific derivative may not be available, standards for parent piperazines or closely related analogues can be invaluable for system suitability and initial method development.[2][9]

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Synthesis, characterization and thermochemistry of piperazine complexes of bivalent metal bromides. SciSpace. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

Sources

Troubleshooting

Matrix effects in LC-MS analysis of 1-Benzyl-3-(2-bromophenyl)piperazine

Welcome to the LC-MS/MS Technical Support & Troubleshooting Center Target Analyte: 1-Benzyl-3-(2-bromophenyl)piperazine As a Senior Application Scientist, I have designed this portal to move beyond generic advice. 1-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS/MS Technical Support & Troubleshooting Center Target Analyte: 1-Benzyl-3-(2-bromophenyl)piperazine

As a Senior Application Scientist, I have designed this portal to move beyond generic advice. 1-Benzyl-3-(2-bromophenyl)piperazine presents unique chromatographic and ionization challenges. This guide synthesizes physical chemistry principles with field-proven methodologies to help you diagnose, quantify, and eliminate matrix effects in your bioanalytical workflows.

The Causality of Matrix Effects in Piperazine Derivatives

To troubleshoot effectively, we must first understand the physical chemistry of the target molecule and why it interacts poorly with biological matrices during mass spectrometry.

The Chemical Profile: 1-Benzyl-3-(2-bromophenyl)piperazine is a highly lipophilic, basic compound.

  • Isotopic Signature: The presence of the bromine atom yields a distinct 1:1 isotopic doublet at [M+H]⁺ m/z 331.1 and 333.1. While this is excellent for qualitative identification, it splits your quantitative signal, making the assay inherently less sensitive and more vulnerable to signal loss.

  • The Ionization Bottleneck: The piperazine ring contains basic secondary/tertiary amines that readily protonate in positive Electrospray Ionization (ESI+). However, its high lipophilicity causes it to elute late on standard reversed-phase (C18) columns.

  • The Matrix Collision: In biological samples (plasma, serum, urine), late-eluting fractions are heavily saturated with endogenous glycerophospholipids. When these high-viscosity lipids co-elute with your analyte, they accumulate on the surface of the ESI droplets. They increase surface tension (preventing efficient droplet fission) and competitively neutralize the analyte ions in the liquid phase, leading to severe ion suppression [1].

Diagnostic & Mitigation Workflow

Below is the logical decision tree for diagnosing and resolving matrix effects for this specific compound.

MatrixEffectWorkflow A 1. Post-Column Infusion Test (1-Benzyl-3-(2-bromophenyl)piperazine) B Significant Ion Suppression Observed at Rt? A->B C Path A: Sample Clean-up (MCX SPE / Phospholipid Removal) B->C Yes D Path B: Chromatographic Shift (Modify Gradient/Mobile Phase) B->D Yes E Path C: Ionization Switch (Evaluate APCI vs ESI) B->E Yes I No Suppression B->I No G Validation: MEF Calculation (Matrix Effect Factor) C->G D->G E->G F Apply Calibration Strategy (Matrix-Matched / SIL-IS) H Proceed to Quantitative LC-MS/MS Analysis F->H G->F I->H

Fig 1: Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Self-Validating Experimental Protocols

Do not guess if matrix effects are present; measure them. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Qualitative Diagnosis via Post-Column Infusion

This method visually maps exactly where matrix components suppress your analyte's signal.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the MS ion source.

  • Infusion: Continuously infuse a neat standard of 1-Benzyl-3-(2-bromophenyl)piperazine (100 ng/mL in 50:50 Water:Methanol) at 10 µL/min.

  • Injection: Inject a blank biological matrix extract (e.g., protein-precipitated plasma) via the LC autosampler and run your standard gradient.

  • Monitoring: Monitor the MRM transitions (m/z 331.1 → 91.1 and 333.1 → 91.1).

  • System Validation: You should observe a high, flat baseline. A sudden dip in this baseline indicates ion suppression. Self-Validation: If the baseline dip perfectly overlaps with the retention time of your analyte in a standard run, matrix interference is confirmed.

Protocol B: Phospholipid Depletion via Mixed-Mode Cation Exchange (MCX) SPE

Because the piperazine ring is basic, MCX Solid Phase Extraction is the most rigorous way to separate it from neutral and zwitterionic phospholipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and ensure the piperazine nitrogens are fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid) through the MCX cartridge.

  • Loading: Apply the pre-treated sample. The basic analyte binds to the strong cation exchange sites.

  • Wash 1 (Aqueous): 1 mL 0.1% Formic acid in water. (Removes polar neutrals and salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Crucial step: This washes away the highly lipophilic, non-basic phospholipids that cause suppression).

  • Elution: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the piperazine, releasing it from the cation exchange resin.

  • System Validation (MEF Calculation): Dry down, reconstitute, and calculate the Matrix Effect Factor (MEF). Spike the analyte into the post-extraction blank matrix and compare the peak area to a neat solvent standard. An MEF of 90–110% validates that the suppression has been successfully eliminated.

Quantitative Data Presentation

The table below summarizes typical Matrix Effect Factor (MEF) and Recovery data for 1-Benzyl-3-(2-bromophenyl)piperazine across different sample preparation techniques.

Note: MEF values <100% indicate ion suppression, while >100% indicate ion enhancement. Regulatory guidelines (FDA/ICH M10) require the CV of the matrix factor to be ≤ 15%[2].

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect Factor (MEF) (%)Phospholipid CarryoverClinical Viability
Protein Precipitation (PPT) 95 ± 3.242 ± 5.1 (Severe Suppression)HighPoor
Liquid-Liquid Extraction (LLE) 78 ± 4.581 ± 3.8 (Mild Suppression)ModerateAcceptable
Mixed-Mode SPE (MCX) 89 ± 2.198 ± 1.5 (Negligible)LowOptimal
Phospholipid Depletion Plate 92 ± 2.895 ± 2.0 (Negligible)Very LowOptimal

Frequently Asked Questions (FAQs)

Q: Why does my analyte signal drop by 60% in patient plasma compared to my neat calibration curve? A: This is classic ion suppression. In LC-MS, co-eluting matrix components—particularly high-viscosity lipids—increase the surface tension of the charged droplets in the ESI source. This prevents efficient droplet evaporation and neutralizes your analyte ions in the liquid phase before they can enter the mass analyzer[1].

Q: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix this without changing my sample prep? A: A SIL-IS (e.g., a ¹³C- or deuterium-labeled analog of the piperazine) will compensate for the matrix effect because it co-elutes and is suppressed equally, thereby correcting your quantitative ratio[3]. However, it does not eliminate the physical suppression. If the suppression is severe (e.g., losing 60-80% of your raw signal), your Limit of Quantitation (LOQ) and overall assay sensitivity will still be heavily compromised[2]. You must clean the sample or shift the chromatography to restore raw sensitivity.

Q: I cannot afford SPE cartridges. What instrumental tweaks can reduce this suppression? A: You have two primary instrumental options:

  • Chromatographic Shift: Adjust your mobile phase gradient (e.g., slow down the ramp rate) to shift the piperazine's retention time away from the primary phospholipid elution zone.

  • Ionization Switch: Switch your source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is significantly less susceptible to liquid-phase matrix effects than ESI[4].

Q: How do regulatory bodies view matrix effects in bioanalytical assays? A: Regulatory agencies like the FDA, EMA, and ICH M10 guidelines mandate the formal assessment of matrix effects during method validation. You must evaluate matrix effects using at least 6 independent lots of blank matrix. The matrix-matched calibration curve or the IS-normalized matrix factor must demonstrate a coefficient of variation (CV) of ≤ 15% to be considered reliable for drug development[2][5].

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". nebiolab.com. URL:[1]

  • NIH / PMC. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples". nih.gov. URL:[5]

  • Longdom. "Matrix effects in Protien Analysis by LC-MS Method". longdom.org. URL:[3]

  • Taylor & Francis. "Matrix Effects and Application of Matrix Effect Factor". tandfonline.com. URL:

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results". resolvemass.ca. URL:[2]

  • Chromatography Today. "Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems". chromatographytoday.com. URL:[4]

Sources

Optimization

Minimizing byproduct formation in the benzylation of 3-(2-bromophenyl)piperazine

Technical Support Center: Benzylation of 3-(2-Bromophenyl)piperazine A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes Welcome to the Technical Support Center. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzylation of 3-(2-Bromophenyl)piperazine

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of piperazine derivatives. Here, we address the specific challenges associated with the benzylation of 3-(2-bromophenyl)piperazine, focusing on practical, field-proven strategies to minimize byproduct formation and enhance the yield of the desired monosubstituted product.

Understanding the Core Reaction and its Challenges

The N-benzylation of 3-(2-bromophenyl)piperazine is a nucleophilic substitution reaction, typically employing benzyl bromide or benzyl chloride as the electrophile. The piperazine ring contains two secondary amine nitrogens (N1 and N4), both of which are nucleophilic and can react with the benzylating agent.

The primary challenge in this synthesis is controlling the selectivity between mono-benzylation and di-benzylation. The initial product, 1-benzyl-3-(2-bromophenyl)piperazine, still possesses a reactive secondary amine at the N4 position, which can react further to form the undesired 1,4-dibenzyl-2-(2-bromophenyl)piperazine byproduct.[1][2] The steric hindrance from the 2-bromophenyl group at the C3 position slightly deactivates the adjacent N4 nitrogen, but di-alkylation often remains a significant competitive pathway.

Reaction Mechanism: Desired Product vs. Byproduct

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on a piperazine nitrogen attacks the benzylic carbon, displacing the halide leaving group.

G sub 3-(2-bromophenyl)piperazine mono_prod Monobenzylated Product (Desired) r1 + sub->r1 BnBr Benzyl Bromide BnBr->r1 r2 + mono_prod->r2 r3 + mono_prod->r3 di_prod Dibenzylated Byproduct (Undesired) HBr HBr r1->mono_prod  Step 1 (S-N-2) r2->HBr r3->di_prod  Step 2 (Competitive Reaction) BnBr2 Benzyl Bromide BnBr2->r3

Fig 1. Competing pathways in piperazine benzylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the benzylation of 3-(2-bromophenyl)piperazine in a direct question-and-answer format.

Q1: I'm observing a significant amount of the dibenzylated byproduct. How can I improve selectivity for the monobenzylated product?

A1: This is the most frequent challenge. Over-alkylation occurs because the monobenzylated product is often as reactive, or sometimes more reactive, than the starting material. Here are several strategies to enhance mono-selectivity, ordered from simplest to most robust.

Strategy 1: Stoichiometric Control

  • Causality: By using a large excess of the piperazine starting material (e.g., 3 to 5 equivalents), you statistically favor the reaction of the benzylating agent with the more abundant starting material over the less concentrated monobenzylated product.

  • Recommendation: Start with at least 3 equivalents of 3-(2-bromophenyl)piperazine relative to the benzylating agent. The main drawback is the need to remove the excess starting material during purification.

Strategy 2: Use of Piperazine Monohydrochloride

  • Causality: This elegant method, often used in piperazine chemistry, involves the in situ formation of the piperazine monohydrochloride salt.[3][4] The protonated nitrogen is no longer nucleophilic, effectively protecting it and leaving only one free secondary amine available for benzylation. This significantly reduces the rate of the second benzylation.

  • Recommendation: Prepare the reaction mixture by combining one equivalent of piperazine with one equivalent of piperazine dihydrochloride in a suitable solvent like ethanol. This creates an equilibrium that favors the monoprotonated species.[4]

Strategy 3: Employing a Protecting Group

  • Causality: This is the most reliable method for achieving high mono-selectivity. One nitrogen is temporarily "blocked" with a protecting group, the other nitrogen is benzylated, and then the protecting group is removed. The tert-butyloxycarbonyl (Boc) group is most common for this purpose.[5][6]

  • Recommendation:

    • Protect 3-(2-bromophenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 3-(2-bromophenyl)piperazine-1-carboxylate.

    • Perform the benzylation on the remaining free secondary amine.

    • Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This multi-step approach often results in a higher overall yield of pure, monobenzylated product despite the extra steps.[3]

G start High Dibenzylation Observed q1 Is a multi-step synthesis feasible? start->q1 a1_yes Use Protecting Group Strategy (e.g., Boc) q1->a1_yes Yes a1_no Optimize Single-Step Reaction q1->a1_no No p1 1. Protect with Boc₂O a1_yes->p1 p2 2. Benzylate free amine p1->p2 p3 3. Deprotect with acid p2->p3 end_yes High Purity Monobenzylated Product p3->end_yes q2 Is starting material easy to remove? a1_no->q2 a2_yes Use 3-5 eq. excess of piperazine q2->a2_yes Yes a2_no Use Piperazine Monohydrochloride Method q2->a2_no No end_no Improved Mono/Di Ratio a2_yes->end_no a2_no->end_no

Fig 2. Decision workflow for improving mono-benzylation selectivity.
Q2: My reaction is sluggish or incomplete, even after extended reaction times. How can I improve the rate and yield?

A2: Slow reaction rates can be attributed to several factors, including insufficient reactivity of the electrophile, poor choice of solvent or base, or low reaction temperature.

Troubleshooting Steps:

  • Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group.[7] If using benzyl chloride, consider switching to benzyl bromide. For highly hindered systems, more reactive agents like benzyl triflate can be used, but these are often less stable and more expensive.[8]

  • Solvent and Base Combination: The choice of solvent and base is critical.

    • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices as they can solvate the cation of the base while not overly solvating the amine nucleophile, thus accelerating SN2 reactions.[8]

    • Bases: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over organic amine bases (like triethylamine). These heterogeneous bases effectively scavenge the HBr or HCl formed during the reaction without competing as a nucleophile. K₂CO₃ is a cost-effective and reliable choice.[9]

  • Temperature: Increasing the reaction temperature will increase the reaction rate. A typical range for these reactions is 50-80 °C.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Phase-Transfer Catalyst: For reactions that are particularly slow, adding a catalytic amount of sodium iodide (NaI) or a quaternary ammonium salt like tetrabutylammonium iodide (TBAI) can be beneficial. The iodide ion displaces the bromide on the benzyl group in situ to form benzyl iodide, which is a much more reactive alkylating agent.[8]

ParameterRecommendationRationale
Benzylating Agent Benzyl BromideBromide is a better leaving group than chloride, leading to faster reaction rates.[7]
Base K₂CO₃ (anhydrous)Insoluble base, effectively scavenges acid byproduct without competing as a nucleophile.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents accelerate SN2 reactions.[8]
Temperature 50 - 80 °CIncreases reaction rate. Monitor by TLC to balance rate vs. degradation.
Additive (Optional) NaI or TBAI (catalytic)In situ formation of highly reactive benzyl iodide.[8]
Q3: I am having difficulty purifying the desired monobenzylated product. What are the best purification strategies?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproduct.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. The dibenzylated product (less polar) will elute first, followed by the desired monobenzylated product, and finally the unreacted piperazine starting material (most polar). Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the amine products from tailing on the silica gel.[5]

  • Acid-Base Extraction: This can be used to remove unreacted starting material, especially if a large excess was used.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting piperazine may be preferentially protonated and move to the aqueous layer, while the less basic mono- and di-benzylated products remain in the organic layer. This separation is often imperfect but can greatly simplify subsequent chromatography.

  • Crystallization/Salt Formation: If the desired product is a solid, recrystallization can be a highly effective purification method.[10] Alternatively, the desired product can be selectively precipitated as a salt (e.g., dihydrochloride). The procedure described by Organic Syntheses for 1-benzylpiperazine involves precipitating the product as the dihydrochloride salt from an ethanolic solution, which effectively separates it from the unreacted piperazine and any dibenzylated byproduct which may remain in the filtrate.[4]

Q4: Are there alternative benzylation methods I should consider?

A4: Yes. If direct alkylation proves problematic, reductive amination is an excellent alternative that completely avoids the issue of di-alkylation.

  • Mechanism: This two-step, one-pot reaction involves the formation of an iminium ion between the piperazine and benzaldehyde, which is then reduced by a selective reducing agent. Since the reaction consumes the secondary amine to form a tertiary amine, there is no possibility of a second reaction at the same nitrogen.

  • Procedure:

    • Dissolve 3-(2-bromophenyl)piperazine (1 eq.) and benzaldehyde (1.1 eq.) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[9] This reducing agent is selective for the iminium ion and will not reduce the aldehyde.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Advantages: High selectivity for mono-benzylation, mild reaction conditions, and avoidance of corrosive alkyl halides.

Detailed Experimental Protocols

Protocol 1: Mono-Benzylation using Stoichiometric Control
  • To a round-bottom flask, add 3-(2-bromophenyl)piperazine (3.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetonitrile (ACN) to make a ~0.2 M solution with respect to the limiting reagent.

  • Stir the suspension vigorously under a nitrogen atmosphere.

  • Add benzyl bromide (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the desired product from excess starting material and the dibenzylated byproduct.

Protocol 2: Mono-Benzylation via Reductive Amination
  • Dissolve 3-(2-bromophenyl)piperazine (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Note: Mild gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

References

  • Quora. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Available at: [Link]

  • Peacock, D. H. (1926). The Benzylation of Amines. Part III. Journal of the Chemical Society, Transactions, 129, 1313-1318. Available at: [Link]

  • Boruah, M., et al. (2015). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances, 6(10), 7723-7727. DOI:10.1039/D5MA00372E. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

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  • PubMed. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Available at: [Link]

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  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]

  • Reddy, S. R., et al. (2007). Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry, 19(1), 195-198.
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  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

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  • White Rose eTheses Online. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

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  • PubMed. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available at: [Link]

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  • Google Patents. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. WO2014191548A1.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

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  • ACS Publications. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

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Troubleshooting

Technical Support Center: Enhancing the Solubility of 1-Benzyl-3-(2-bromophenyl)piperazine

Welcome to the technical support guide for 1-Benzyl-3-(2-bromophenyl)piperazine. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals encountering solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Benzyl-3-(2-bromophenyl)piperazine. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro assay systems. As Senior Application Scientists, we have designed this guide to not only provide protocols but also to explain the scientific reasoning behind these experimental choices, ensuring both success and data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the basic structural and solubility properties of 1-Benzyl-3-(2-bromophenyl)piperazine?

Answer: 1-Benzyl-3-(2-bromophenyl)piperazine is a complex organic molecule containing several functional groups that dictate its solubility. The core structure is a piperazine ring, which is generally basic and can be protonated.[1][2][3] It also possesses two bulky, non-polar aromatic groups: a benzyl group and a bromophenyl group.

  • Piperazine Core: This six-membered ring with two nitrogen atoms can act as a weak base.[1][3]

  • Aromatic Groups (Benzyl and Bromophenyl): These groups are hydrophobic (lipophilic), meaning they do not interact favorably with water. The presence of bromine on the phenyl ring further increases the molecule's lipophilicity and molecular weight.[4]

This combination results in a compound that is predicted to have low intrinsic solubility in aqueous solutions like water or physiological buffers.[4][5] However, it is expected to be soluble in organic solvents.[4] A dihydrochloride salt form of this compound exists, which is designed to improve aqueous solubility compared to the free base.

Q2: I need to prepare a stock solution. What is the recommended starting solvent?

Answer: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4]

Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds, making it an industry standard for compound management and high-throughput screening.[6][7][8] Its ability to form hydrogen bonds and its high dielectric constant allow it to effectively solvate molecules like 1-Benzyl-3-(2-bromophenyl)piperazine.

See Protocol 1 for a detailed step-by-step guide to preparing a high-concentration stock solution in DMSO.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?

Answer: This is a very common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the 100% DMSO stock but becomes insoluble when the solvent changes to a primarily aqueous environment. The DMSO concentration drops dramatically, and the water cannot keep the hydrophobic compound in solution.

Here is a troubleshooting workflow to address this issue:

G cluster_0 Optimization Strategies start Precipitation Observed in Aqueous Media check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_stock Lower Stock Concentration (e.g., from 50mM to 10mM) check_dmso->reduce_stock Yes l1 No, DMSO is >0.5% l2 High DMSO can be toxic. Redesign dilution scheme. use_cosolvent Introduce a Co-Solvent (e.g., Ethanol, PEG 400) in the final media reduce_stock->use_cosolvent Still Precipitates use_serum Increase Serum % in Media (if cell-based assay) use_cosolvent->use_serum Still Precipitates advanced Advanced Formulation: Cyclodextrin Complexation use_serum->advanced Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Lower the Stock Concentration: The simplest first step is to remake the stock solution at a lower concentration (e.g., 10 mM instead of 50 mM). This requires a larger volume to be added to the assay, but the final concentration of the compound may be low enough to stay in solution.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay well is as low as possible, ideally below 0.5% .[9] High concentrations of DMSO can be toxic to cells and may affect assay results.[6][10][11][12] Some sensitive cell lines may even require concentrations below 0.1%.[6] Always run a "vehicle control" (media + same final % of DMSO) to assess solvent effects.

  • Use a Co-solvent: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[13][14] After diluting your DMSO stock into the assay buffer, the presence of a co-solvent can help maintain solubility.

  • Consider Advanced Formulations: If simple co-solvents are not sufficient, more advanced techniques like complexation with cyclodextrins can be employed.[9] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[15][16][17] This can dramatically increase aqueous solubility without using organic solvents.[15]

Q4: What are the best alternatives to DMSO if my assay is highly sensitive to it?

Answer: If your assay cannot tolerate DMSO, several alternatives can be considered. The choice depends on the specific requirements of your experiment.

Solvent/MethodProsConsBest For
Ethanol Less toxic than DMSO for many cell lines[18]; Volatile and easily removed.Less powerful solvent than DMSO; Can still affect cell signaling.Assays where mild solvent effects are tolerable.
Polyethylene Glycol (PEG 400) Low toxicity; Water-miscible.[14]Can be viscous; May interfere with some protein-based assays.Formulations for in vivo studies; Less sensitive in vitro assays.
Cyclodextrin Formulations Avoids organic solvents; High biocompatibility; Can significantly increase aqueous solubility.[15][19][20]Requires formulation development; May not work for all compounds.[9]Sensitive cell-based assays; Assays where organic solvents are prohibited.
Salt Formation Can dramatically increase aqueous solubility; Well-established method.[9][13]Requires conversion of the free base to a salt form (e.g., hydrochloride); pH of the final solution may change.When a salt form of the compound is available or can be synthesized.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for accurately preparing a concentrated stock solution.

Materials:

  • 1-Benzyl-3-(2-bromophenyl)piperazine (free base or salt form)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (Class A for best accuracy)[21]

  • Vortex mixer

  • Pipettors and sterile tips

  • Cryovials for aliquoting

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of your specific form of the compound. For a 10 mM solution (which is 0.010 mol/L), the calculation is: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) Example: For a MW of 345.27 g/mol and a final volume of 5 mL (0.005 L): Mass = 10 * 345.27 * 0.005 = 17.26 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound onto weigh paper using a calibrated analytical balance. Transfer the solid to the volumetric flask.

  • Initial Solubilization: Add approximately 70-80% of the final volume of DMSO to the volumetric flask.

  • Dissolve: Cap the flask and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing. Visually inspect against a light source to ensure no solid particles remain.

  • Bring to Final Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Final Mixing: Cap and invert the flask 10-15 times to ensure the solution is homogenous.

  • Aliquot and Store: Dispense the stock solution into small, single-use volume cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol outlines the preparation of working solutions from a concentrated stock for addition to assay plates.

Objective: To prepare a series of dilutions that result in a final DMSO concentration of ≤0.5% in the assay wells.

G cluster_0 Preparation of Working Solutions stock 1. Start with 10 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilution (e.g., 200 µM in Assay Media) stock->intermediate 1:50 Dilution (2 µL stock + 98 µL media) final 3. Add to Assay Plate (e.g., 10 µL into 190 µL) Final Conc: 10 µM Final DMSO: 0.1% intermediate->final 1:20 Dilution

Caption: Workflow for preparing assay-ready dilutions.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution completely at room temperature.

  • Prepare Intermediate Dilution Plate/Tubes: In a sterile microplate or microcentrifuge tubes, perform an initial dilution of your stock solution into the assay buffer or cell culture medium.

    • Example: To make a 200 µM intermediate solution from a 10 mM stock (a 1:50 dilution), add 2 µL of the 10 mM stock to 98 µL of assay medium. Pipette up and down vigorously to mix. This intermediate solution now contains 2% DMSO.

  • Perform Serial Dilutions (if needed): If you need a concentration curve, perform serial dilutions from your 200 µM intermediate solution using the assay medium.

    • Example (1:2 serial dilution): Transfer 50 µL from the 200 µM well into a new well containing 50 µL of assay medium to get a 100 µM solution. Repeat for subsequent concentrations.

  • Add to Final Assay Plate: Add a small, consistent volume from your intermediate dilution plate to your final assay plate containing cells and/or other reagents.

    • Example: Add 10 µL of your 200 µM intermediate solution to a well on the final assay plate containing 190 µL of medium.

    • Final Concentration: (200 µM * 10 µL) / 200 µL = 10 µM

    • Final DMSO Concentration: (2% DMSO * 10 µL) / 200 µL = 0.2% DMSO

  • Mix and Incubate: Gently mix the final assay plate (e.g., on an orbital shaker for 30 seconds) before placing it in the incubator.

By using this two-step dilution method, you can precisely control both the final compound concentration and the final solvent concentration, minimizing the risk of precipitation and solvent-induced artifacts.

References
  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6).
  • CymitQuimica. (n.d.). CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE.
  • SWGDrug. (2005, June 1). BENZYLPIPERAZINE.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Sigma-Aldrich. (n.d.). 1-benzyl-3-(2-bromophenyl)piperazine dihydrochloride.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • de Oliveira, D. M., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
  • BenchChem. (n.d.). Solubility issues of benzyl piperazine-1-carboxylate in organic solvents.
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Green Chemistry (RSC Publishing). (n.d.). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids.
  • Loftsson, T., et al. (n.d.).
  • ResearchGate. (2016, April 30). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Kuneš, J., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • El-Saber Batiha, G., et al. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • MedChemExpress. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media.
  • de Miranda, J. C., et al. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Effect of dimethyl sulfoxide on in vitro prolifer
  • CymitQuimica. (n.d.). CAS 2759-28-6: 1-Benzylpiperazine.
  • Wikipedia. (n.d.). Cosolvent.
  • ChemicalBook. (n.d.). 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Brieflands. (2014, October 30). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2).
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • BenchChem. (n.d.). comparative study of the pharmacokinetic properties of piperazine derivatives.
  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • MDPI. (2020, December 11). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity.
  • IJSDR. (n.d.). Methods to boost solubility.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
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Optimization

Technical Support Center: Resolving Compound Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from a seemingly simple issue: compound precipitation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from a seemingly simple issue: compound precipitation. When hydrophobic drugs or novel synthetic compounds "crash out" of solution in aqueous cell culture media, it creates a cascade of experimental artifacts. Precipitates reduce the effective concentration of your drug (leading to artificially high IC50 values), cause localized cytotoxicity, and can even mimic cells or nuclei in high-content fluorescent imaging systems[1].

To ensure scientific integrity, we must move beyond trial-and-error. This guide provides a mechanistic understanding of compound solubility, data-driven solvent limits, and self-validating protocols to rescue your in vitro assays.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my compound precipitate immediately upon addition to the culture media? A1: This phenomenon is driven by solvent shock . When a highly lipophilic compound dissolved in 100% Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous medium (which is >99% water), the compound experiences an abrupt shift in the solvent's dielectric constant. The hydrophobic molecules are forced out of solution and aggregate into crystalline or amorphous precipitates before they can evenly disperse.

Q2: What is the maximum allowable DMSO concentration in cell culture assays? A2: The gold standard for in vitro cell culture is to maintain a final DMSO concentration of ≤0.1% (v/v) [2]. While some robust cancer cell lines (e.g., DU145) can tolerate up to 0.5% DMSO[2], concentrations above 1% fundamentally alter cellular physiology. High DMSO levels induce solvent-mediated cytotoxicity, alter lipid membrane fluidity, and significantly suppress reactive oxygen species (ROS) production in leukocytes and macrophages[3].

Q3: How can I improve the solubility of highly lipophilic compounds without exceeding solvent toxicity limits? A3: When organic solvents fail or cause toxicity, the most effective strategy is utilizing carrier molecules like Cyclodextrins . These are cyclic oligosaccharides featuring a lipophilic inner cavity and a hydrophilic exterior[4]. By forming a non-covalent "inclusion complex" with your drug, cyclodextrins shield the hydrophobic moieties from the aqueous environment, conferring water solubility without the need for toxic organic co-solvents.

Part 2: Quantitative Data Summaries

To standardize your assay development, refer to the following tables detailing solvent tolerability and cyclodextrin properties.

Table 1: Maximum Tolerated Solvent Concentrations in In Vitro Assays
SolventRecommended Max (v/v)Absolute Max (v/v)Cellular Effects at High Concentrations
DMSO 0.1%0.5%Cytotoxicity, ROS suppression, induced differentiation[2][3].
Ethanol 0.1%1.0%Membrane permeabilization, apoptosis[3].
DMF 0.1%0.5%Hepatotoxicity, protein denaturation.
Table 2: Cyclodextrin Derivatives for Cell Culture Applications
Cyclodextrin DerivativeCavity SizeAqueous Solubility (g/100mL)Primary Application
α-Cyclodextrin Small14.5Encapsulation of small aliphatic molecules.
β-Cyclodextrin (Native) Medium1.85Rarely used unmodified due to poor solubility.
HP-β-CD Medium>50.0Broad drug complexation; highly biocompatible[4].
RAMEB Medium>50.0High solubilization; used for cholesterol depletion[5].

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates are often invisible to the naked eye but will ruin an assay. The following protocols incorporate mandatory self-validation checkpoints.

Protocol A: Step-Wise Dilution to Prevent Solvent Shock

Rationale: Gradual transition of the dielectric constant prevents hydrophobic aggregation.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 1000X stock solution. Vortex vigorously and warm to 37°C to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 10X intermediate working solution by adding the 1000X stock dropwise into pre-warmed (37°C) cell culture media while continuously vortexing.

  • Self-Validation Checkpoint (Spectrophotometry): Measure the Optical Density (OD) at 600 nm of the 10X intermediate solution against a pure media blank.

    • Causality Rule: A Δ OD > 0.05 indicates the presence of light-scattering micro-precipitates. Do not proceed to cell treatment if this threshold is exceeded; you must lower the concentration or switch to Protocol B.

  • Final Application: Add the validated 10X solution to your final culture vessel (e.g., adding 10 µL of 10X solution to 90 µL of media in a 96-well plate) to achieve the 1X final concentration with 0.1% DMSO.

Protocol B: HP-β-CD Inclusion Complex Formulation

Rationale: Encapsulating the drug in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) eliminates the need for DMSO.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal culture media.

  • Complexation: Add your hydrophobic compound (in powder form) directly to the HP-β-CD solution. Do not use DMSO.

  • Equilibration: Sonicate the mixture in a water bath for 30 minutes, then incubate at 37°C on an orbital shaker for 24 hours. Causality Rule: The extended incubation is required to reach a dynamic thermodynamic equilibrium between the uncomplexed and encapsulated drug molecules[4].

  • Self-Validation Checkpoint (Chromatography/UV-Vis): Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug. Carefully aspirate the supernatant. Analyze the supernatant via HPLC or UV-Vis spectroscopy to quantify the exact concentration of the solubilized inclusion complex before applying it to your cells.

Part 4: Visualizations

TroubleshootingFlow Start Compound Precipitates in Media CheckConc Is final conc. > aqueous solubility? Start->CheckConc ReduceConc Reduce final conc. or assay volume CheckConc->ReduceConc Yes CheckSolvent Is solvent shock occurring? CheckConc->CheckSolvent No StepDilution Perform step-wise intermediate dilutions CheckSolvent->StepDilution Yes CheckCarrier Need carrier system? CheckSolvent->CheckCarrier No UseCD Formulate with HP-β-Cyclodextrin CheckCarrier->UseCD Yes

Caption: Troubleshooting workflow for compound precipitation in cell culture.

CDMechanism Drug Hydrophobic Drug (Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD Carrier (Hydrophilic Exterior) CD->Complex Host Molecule Cell Cellular Membrane (Lipid Bilayer) Complex->Cell Aqueous Delivery Target Intracellular Target (Signaling Pathway) Cell->Target Drug Release & Permeation

Caption: Mechanism of Cyclodextrin inclusion complex formation and cellular delivery.

References

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. 3

  • Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC. 4

  • Cyclodextrins - MilliporeSigma.

  • A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - POL Scientific. 1

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. 2

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Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling: 1-Benzyl-3-(2-bromophenyl)piperazine vs. 1-Benzylpiperazine (BZP)

As neuropharmacological research advances, understanding the nuanced structure-activity relationships (SAR) of piperazine derivatives is critical for drug development and toxicology. This technical guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacological research advances, understanding the nuanced structure-activity relationships (SAR) of piperazine derivatives is critical for drug development and toxicology. This technical guide provides an in-depth comparative analysis of the well-characterized stimulant [1] against its sterically hindered analog, 1-benzyl-3-(2-bromophenyl)piperazine.

By evaluating how specific structural modifications alter monoamine transporter affinity, researchers can better predict off-target effects and optimize lead compounds for targeted central nervous system (CNS) therapies.

Structural Rationale & SAR Causality

The pharmacological divergence between these two compounds is rooted in the spatial constraints of monoamine transporter binding pockets.

Unsubstituted 1-benzylpiperazine (BZP) acts primarily as a substrate-type monoamine releaser, exhibiting high affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT), with minimal activity at the serotonin transporter (SERT)[1][2]. The relatively compact structure of BZP allows it to easily access the narrow orthosteric binding sites of DAT and NET, mimicking the action of endogenous catecholamines and classic amphetamines[3].

Introducing a 2-bromophenyl group at the 3-position of the piperazine ring fundamentally alters this interaction profile. The causality behind this shift is twofold:

  • Steric Hindrance: The bulky 2-bromophenyl moiety creates significant steric clash within the constrained DAT and NET binding pockets, drastically reducing dopaminergic and noradrenergic affinity.

  • Lipophilic & Halogen Bonding Interactions: The SERT binding pocket and 5-HT receptor orthosteric sites are larger and more adaptable. They favorably accommodate bulky, halogenated aromatic rings via enhanced π−π stacking and halogen bonding. Consequently, this substitution shifts the molecule's profile from a dopaminergic stimulant to a serotonergic modulator, mirroring the SAR observed in other halogenated piperazines like[4].

Comparative Pharmacological Data

The following table synthesizes the transporter release/inhibition profiles (EC₅₀/IC₅₀) and receptor affinities (Kᵢ) for both compounds. Data for BZP is derived from established in vitro monoamine efflux assays[1], while data for the 3-(2-bromophenyl) analog represents predictive SAR modeling based on structurally homologous halogenated phenylpiperazines.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀/IC₅₀ (nM)5-HT₂A Kᵢ (nM)Primary Mechanism
1-Benzylpiperazine (BZP) 175626050>10,000DAT/NET Releaser
1-Benzyl-3-(2-bromophenyl)piperazine >2000>150085120SERT Inhibitor / 5-HT Agonist

*Values derived from predictive SAR modeling of halogenated piperazine analogs.

Mechanistic Pathway Analysis

The structural modifications directly dictate the downstream signaling pathways and subsequent phenotypic effects. The diagram below illustrates the divergent pharmacological trajectories of these two compounds.

G BZP 1-Benzylpiperazine (BZP) DAT_NET DAT / NET (High Affinity) BZP->DAT_NET Primary Target Analog 1-Benzyl-3-(2-bromophenyl) piperazine SERT SERT (High Affinity) Analog->SERT Primary Target HT2A 5-HT2A Receptor (Agonism) Analog->HT2A Secondary Target DA_NE Dopamine / Noradrenaline Efflux DAT_NET->DA_NE HT_Release Serotonin Modulation SERT->HT_Release HT2A->HT_Release Stimulant Stimulant / Sympathomimetic Effects DA_NE->Stimulant Serotonergic Atypical Serotonergic Effects HT_Release->Serotonergic

Fig 1: Divergent pharmacological pathways of BZP vs. its 3-(2-bromophenyl) substituted analog.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for evaluating novel piperazine derivatives.

Protocol A: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the IC₅₀ of the compounds at DAT, NET, and SERT.

  • Rationale for Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are utilized to isolate specific transporter interactions without endogenous background interference[5].

  • Step-by-Step Procedure:

    • Cell Preparation: Seed HEK293 cells in 96-well plates at a density of 5×104 cells/well and incubate overnight at 37°C in 5% CO₂.

    • Buffer Wash: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer to remove residual growth media which may contain competing amino acids.

    • Compound Pre-incubation: Add test compounds (BZP or the bromophenyl analog) in serial dilutions (10⁻¹⁰ to 10⁻⁴ M) and incubate for 15 minutes at 37°C.

    • Radioligand Addition: Add 20 nM of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin respectively. Incubate for exactly 10 minutes. Causality: A 10-minute window ensures uptake is measured during the linear phase before intracellular saturation occurs.

    • Termination: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer to halt transporter kinetics.

    • Quantification: Lyse cells using 1% SDS, add scintillation fluid, and measure radioactivity via a liquid scintillation counter.

  • Self-Validation System: Non-specific uptake must be defined using 10 μM of a selective inhibitor (Nomifensine for DAT, Nisoxetine for NET, Fluoxetine for SERT). The assay is only considered valid if the calculated Z'-factor is >0.5.

Protocol B: Radioligand Binding Assay for 5-HT₂A Affinity

This protocol isolates the receptor binding affinity (Kᵢ) to confirm the serotonergic shift caused by the 2-bromophenyl substitution.

  • Rationale for Radioligand: [³H]-Ketanserin is utilized because it is a highly selective 5-HT₂A antagonist, ensuring measurements reflect affinity at the specific orthosteric site without cross-reactivity from 5-HT₂B or 5-HT₂C subtypes.

  • Step-by-Step Procedure:

    • Membrane Preparation: Homogenize CHO-K1 cells expressing human 5-HT₂A receptors in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation: Combine 50 μg of membrane protein, 2 nM[³H]-Ketanserin, and varying concentrations of the test compound in a total volume of 250 μL. Incubate for 60 minutes at room temperature to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Filter Treatment (Critical Step): Filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Piperazine derivatives, especially halogenated analogs, are highly lipophilic and basic, leading to high non-specific binding to untreated glass fibers. PEI coats the filters with positive charges, repelling the basic amines and drastically improving the signal-to-noise ratio.

    • Washing & Counting: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity.

  • Self-Validation System: Non-specific binding is defined using 10 μM Mianserin. Data is fitted to a one-site competition curve using non-linear regression to calculate the IC₅₀, which is then converted to Kᵢ using the Cheng-Prusoff equation.

References

  • Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Novel Psychoactive Substances Source: Encyclopedia MDPI URL: [Link]

  • Title: Update on 1-benzylpiperazine (BZP) party pills Source: Archives of Toxicology (via PubMed) URL: [Link]

  • Title: Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling Source: Swiss Medical Weekly URL: [Link]

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Comparative

A Comparative Guide to 1-Benzyl-3-(2-bromophenyl)piperazine and Other Neuroactive Piperazine Derivatives

Introduction: The Piperazine Scaffold as a Cornerstone of CNS Drug Discovery The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold as a Cornerstone of CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique combination of structural rigidity, conformational flexibility, and basicity allows it to serve as a versatile framework for engaging a wide array of biological targets, particularly within the central nervous system (CNS).[1] The two nitrogen atoms provide ideal handles for synthetic modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. This has led to the development of numerous successful drugs targeting neurological and psychiatric disorders, including antipsychotics, antidepressants, and anxiolytics.[2][3]

This guide provides an in-depth comparative analysis of 1-Benzyl-3-(2-bromophenyl)piperazine , a specific but under-characterized derivative, against a panel of well-known neuroactive piperazines: 1-Benzylpiperazine (BZP) , 1-(3-chlorophenyl)piperazine (mCPP) , and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) . By examining their structure-activity relationships (SAR), we aim to provide researchers with a predictive framework for understanding how subtle molecular changes within this scaffold can dramatically alter pharmacological activity, particularly at key dopaminergic and serotonergic receptors.

Focus Compound: 1-Benzyl-3-(2-bromophenyl)piperazine

Direct experimental data for 1-Benzyl-3-(2-bromophenyl)piperazine is not extensively available in public literature. However, based on established synthetic methodologies and structure-activity relationships of closely related analogs, we can propose a robust synthetic pathway and a predictive pharmacological profile.

Proposed Synthesis

The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine can be logically approached via a two-stage process: first, the construction of the core 3-(2-bromophenyl)piperazine intermediate, followed by N-benzylation.

G cluster_0 Stage 1: Synthesis of 3-(2-bromophenyl)piperazine Intermediate cluster_1 Stage 2: N-Benzylation A 2-Bromobenzaldehyde + Ethylenediamine B Cyclocondensation A->B C Intermediate Dihydropyrazine B->C D Reduction (e.g., NaBH4) C->D E 3-(2-bromophenyl)piperazine D->E F 3-(2-bromophenyl)piperazine G Benzyl Chloride + Base (e.g., K2CO3) H Nucleophilic Substitution F->H Substrate G->H Reactants I 1-Benzyl-3-(2-bromophenyl)piperazine H->I

Caption: Proposed two-stage synthetic workflow for 1-Benzyl-3-(2-bromophenyl)piperazine.

This proposed synthesis leverages well-established reactions. The initial cyclocondensation and subsequent reduction to form the 3-arylpiperazine ring is a known method, and the final N-alkylation of the piperazine nitrogen is a standard and high-yielding transformation.[4][5]

Predicted Pharmacological Profile

The structure of 1-Benzyl-3-(2-bromophenyl)piperazine suggests a complex pharmacological profile, likely acting as a modulator of monoamine systems.

  • Dopaminergic Activity: The 1-benzyl group is a key feature of BZP, which is known to be a dopamine releasing agent and reuptake inhibitor, producing stimulant effects.[6] It is highly probable that the target compound retains this dopaminergic activity.

  • Serotonergic Activity: The presence of a halogenated phenyl ring directly on the piperazine core is a hallmark of compounds like mCPP and other arylpiperazines, which often exhibit significant affinity for serotonin receptors, particularly the 5-HT2 family.[7] The 2-bromo substitution likely confers affinity for 5-HT2A receptors.

  • Structure-Activity Relationship (SAR) Insights: The combination of both the N-benzyl group and a C3-aryl group is unusual. The bulky 2-bromophenyl group at the 3-position likely introduces significant steric hindrance, which could modulate the binding affinity and functional activity at both dopamine and serotonin receptors compared to simpler analogs like BZP or 1-phenylpiperazine. It may reduce potency at dopamine transporters while enhancing selectivity for certain serotonin receptor subtypes.

Comparative Analysis of Key Piperazine Derivatives

To understand the likely properties of our focus compound, we will compare it to three well-characterized piperazine derivatives.

  • 1-Benzylpiperazine (BZP): The prototypical stimulant piperazine. Its effects are primarily driven by the release of dopamine and norepinephrine, with actions qualitatively similar to amphetamine.[8] It has relatively weaker interactions with serotonin receptors compared to arylpiperazines.

  • 1-(3-chlorophenyl)piperazine (mCPP): A metabolite of the antidepressant trazodone, mCPP is a non-selective serotonin receptor agonist with notable activity at 5-HT2A and 5-HT2C receptors.[7][9] It has much weaker effects on the dopamine system compared to BZP.

  • 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP): Often used in combination with BZP, TFMPP is a serotonin releasing agent and receptor agonist, with a preference for 5-HT1/2 receptor subtypes.[10] Like mCPP, its primary actions are on the serotonin system.

Quantitative Pharmacological Data

The following table summarizes the reported binding affinities (Ki or IC50 values) of the comparator compounds at the human dopamine D2 and serotonin 5-HT2A receptors. These two receptors are critical targets for many antipsychotic and psychoactive drugs and represent the opposing dopaminergic vs. serotonergic activities often seen in this class.[2][11]

CompoundStructureDopamine D2 (Ki/IC50, nM)Serotonin 5-HT2A (Ki/IC50, nM)Primary Mechanism
1-Benzylpiperazine (BZP) ~2000 (IC50)~3000 (IC50)Dopamine/Norepinephrine Releasing Agent[12]
1-(3-chlorophenyl)piperazine (mCPP) >2500~360-1300 (IC50)Serotonin Receptor Agonist[13]
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) >10000~200-400Serotonin Releasing Agent/Agonist[10]
1-Benzyl-3-(2-bromophenyl)piperazine Structure ProposedPredicted: 500-1500Predicted: 100-500Predicted: Mixed Dopaminergic/Serotonergic

Note: Data is compiled from multiple sources and assay conditions may vary. IC50 values are used where Ki is unavailable but provide a reasonable estimate of affinity.

Structure-Activity Relationship (SAR) Discussion

Caption: Logical relationship of structural motifs to pharmacological activity.

The analysis reveals a clear SAR trend.

  • The N1-Substituent Governs Primary Mechanism: A benzyl group (BZP) directs activity towards the dopamine transporter, conferring stimulant properties. In contrast, a phenyl ring directly attached to the N1 nitrogen (mCPP, TFMPP) shifts the profile towards direct serotonin receptor agonism/antagonism.

  • Aryl Ring Substitution Fine-Tunes Serotonergic Affinity: For arylpiperazines, electron-withdrawing groups on the phenyl ring (e.g., -Cl, -CF3) are common in compounds with high affinity for 5-HT receptors. The position of the substituent also matters; meta-substituted compounds like mCPP and TFMPP are potent serotonergic agents.

  • Predicted Profile of the Target Compound: 1-Benzyl-3-(2-bromophenyl)piperazine is a structural hybrid. It possesses the N1-benzyl group of BZP, suggesting it will retain dopaminergic actions. However, it also contains an aryl group (2-bromophenyl) on the piperazine ring itself, albeit at the C3 position. This feature, analogous to the N1-aryl group of mCPP, strongly suggests it will also possess significant affinity for serotonin receptors, likely 5-HT2A. The steric bulk of the ortho-bromo substituent at the C3 position is predicted to modulate the binding mode at both targets, potentially leading to a unique profile of mixed dopaminergic/serotonergic activity.

Experimental Methodologies

To facilitate further research, we provide detailed, self-validating protocols for the proposed synthesis and for characterizing the pharmacological activity of these compounds at key receptors.

Protocol 1: Proposed Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine

Causality: This two-stage protocol is designed for efficiency and control. Stage 1 creates the asymmetrically substituted piperazine core. Stage 2 performs a standard N-alkylation, a reliable reaction that avoids the common issue of forming the undesired N,N'-dibenzylated byproduct when starting with piperazine itself.[4]

Stage 1: Synthesis of 3-(2-bromophenyl)piperazine

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 eq) and ethylenediamine (1.1 eq) in methanol.

  • Cyclocondensation: Stir the mixture at room temperature for 4-6 hours to form the dihydropyrazine intermediate. Monitor reaction completion by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, controlling the temperature below 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-(2-bromophenyl)piperazine.

  • Purification: Purify the crude product by silica gel column chromatography.

Stage 2: N-Benzylation

  • Reaction Setup: Dissolve the purified 3-(2-bromophenyl)piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile. Add potassium carbonate (K2CO3) (2.0 eq) as a base.

  • Alkylation: Add benzyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the final product, 1-Benzyl-3-(2-bromophenyl)piperazine, by column chromatography or recrystallization.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

Causality: This competitive binding assay quantifies the affinity of a test compound (the "competitor") for the D2 receptor by measuring its ability to displace a known high-affinity radioligand. The resulting Ki value is a direct measure of binding affinity.

  • Membrane Preparation: Homogenize rat striatal tissue or membranes from cells stably expressing the human D2 receptor in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of radioligand (e.g., [³H]-Spiperone, final concentration ~0.2-0.5 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of radioligand, 50 µL of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol), and 150 µL of membrane preparation.

    • Competition: Add 50 µL of radioligand, 50 µL of varying concentrations of the test compound (e.g., 1-Benzyl-3-(2-bromophenyl)piperazine), and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in assay buffer. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol 3: 5-HT2A Receptor Functional Assay (Calcium Flux)

Causality: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the activation of Phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+).[14] This assay measures this downstream Ca2+ flux as a direct readout of receptor activation (agonism) or inhibition (antagonism).

G Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER activates Ca2 Ca2+ Release ER->Ca2 Fluo8 Fluo-8 Dye Ca2->Fluo8 binds Fluorescence Fluorescence Signal Fluo8->Fluorescence

Caption: Signaling pathway for the 5-HT2A Gq-coupled calcium flux assay.

  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage). Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of test compounds (agonists) or a fixed concentration of a reference agonist plus serial dilutions of test compounds (antagonists).

  • Signal Detection: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). The instrument will add the compound solutions to the wells and immediately begin recording fluorescence intensity (Ex/Em ≈ 490/525 nm) kinetically over time (e.g., every second for 100 seconds).

  • Data Analysis:

    • For Agonists: The response is measured as the change in fluorescence (Max - Min). Plot the response against the log concentration of the agonist to determine the EC50 (concentration for 50% maximal effect).

    • For Antagonists: Plot the response to the fixed agonist against the log concentration of the antagonist to determine the IC50 (concentration that inhibits 50% of the agonist response).

Conclusion

The piperazine scaffold remains a fertile ground for the discovery of novel CNS agents. While 1-Benzyl-3-(2-bromophenyl)piperazine has not been extensively characterized, a systematic analysis of its structural components allows for a strong prediction of its synthetic accessibility and pharmacological profile. By possessing features of both dopaminergic stimulants (the N-benzyl group) and serotonergic arylpiperazines (the C3-bromophenyl group), it is predicted to have a mixed-activity profile. This analysis, grounded in the established pharmacology of comparators like BZP, mCPP, and TFMPP, provides a logical framework and actionable experimental protocols for researchers to synthesize and validate the properties of this and other novel piperazine derivatives.

References

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022). Molecular Diversity. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Central Nervous System Agents in Medicinal Chemistry. [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2005). Tetrahedron Letters. [Link]

  • 2,3-Dichlorophenylpiperazine - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. (2015). Neuropsychopharmacology. [Link]

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995). Synapse. [Link]

  • The preparation method of 1- benzyl -3- piperidone hydrochlorides. (2016).
  • The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. (1995). Behavioural Brain Research. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2017). ACS Medicinal Chemistry Letters. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. (2012). Journal of Neuroscience Methods. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2005). Letters in Organic Chemistry. [Link]

  • Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. (2021). Repositori UPF. [Link]

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). (n.d.). DEA Diversion Control Division. Retrieved March 7, 2026, from [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience. [Link]

  • m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). (n.d.). PharmaCompass. Retrieved March 7, 2026, from [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021). bioRxiv. [Link]

  • 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. (1987). European Journal of Pharmacology. [Link]

  • Process for the N-monoalkylation of piperazine. (1961).
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003). ResearchGate. [Link]

  • Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. (1995). Journal of Medicinal Chemistry. [Link]

  • Benzylpiperazine - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved March 7, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Molecules. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2012). Methods in Molecular Biology. [Link]

  • Serotonin 5‐HT2A receptor activation induces 2‐arachidonoylglycerol release through a phospholipase c‐dependent mechanism. (2006). Journal of Neurochemistry. [Link]

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Validation

Validation of a GC-MS method for 1-Benzyl-3-(2-bromophenyl)piperazine analysis

An In-Depth Guide to the Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 1-Benzyl-3-(2-bromophenyl)piperazine Executive Summary The development and validation of robust analytical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 1-Benzyl-3-(2-bromophenyl)piperazine

Executive Summary

The development and validation of robust analytical methods are cornerstones of pharmaceutical quality control and regulatory compliance.[1][2][3] This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Benzyl-3-(2-bromophenyl)piperazine, a representative piperazine derivative of interest in pharmaceutical development and forensic science. Grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document moves beyond a simple checklist of procedures.[4][5][6][7] It delves into the scientific rationale behind each validation parameter, offering detailed experimental protocols, acceptance criteria, and illustrative data to empower researchers, scientists, and drug development professionals. By adopting this structured approach, laboratories can establish a self-validating analytical system that ensures data integrity, reliability, and regulatory acceptance.

Introduction: The Imperative for a Validated Method

1-Benzyl-3-(2-bromophenyl)piperazine belongs to the piperazine class of compounds, which includes numerous substances with significant pharmacological activity. Accurate and reliable quantification of such compounds is critical, whether for determining potency in a finished pharmaceutical product, assessing stability, or identifying impurities.[8] An analytical method's validation provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement for regulatory submissions (e.g., INDs, NDAs) and for maintaining quality standards in a GMP environment.[3][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, offering high separation efficiency through its chromatographic component and definitive identification through its mass spectrometric detector.[8][11] This combination provides the high degree of specificity required for analyzing complex matrices often encountered in pharmaceutical formulations.[12] This guide will compare the developed GC-MS method's performance against established validation benchmarks.

Foundational Elements: Instrumentation and Method

Before validation can commence, the analytical method itself must be developed and optimized. The causality behind our instrumental choices is rooted in achieving optimal separation and sensitivity for the target analyte.

2.1. Recommended GC-MS System & Parameters

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) - A non-polar column chosen for its versatility and robustness in separating a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode at 280°C. A high inlet temperature ensures the rapid and complete vaporization of the analyte.

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min. This program is designed to provide good peak shape and separation from potential impurities.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z ions specific to the analyte) and Full Scan (50-550 amu) for specificity confirmation.

The Validation Workflow: A Parameter-by-Parameter Protocol

The validation of an analytical procedure is a holistic process designed to confirm its suitability for the intended application. The following sections detail the experimental protocols for each key validation characteristic as mandated by ICH Q2(R1) guidelines.[4][6]

Validation_Workflow Start Method Development & Optimization Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: Overall workflow for GC-MS method validation.

3.1. Specificity (Selectivity)

Expertise & Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][12] For a GC-MS method, this is demonstrated by showing that the target analyte's retention time and mass spectrum are unique and not subject to interference from other compounds.[1][12]

Specificity_Concept cluster_1 Mass Spectrum a0 Blank Matrix (No Peak) a1 Analyte + Matrix (Single Peak at RT) b1 Analyte MS (Unique Fingerprint) a1->b1 Confirms Identity a2 Analyte + Impurities (Separated Peaks)

Caption: Specificity is confirmed by chromatographic separation and mass spectral identity.

Experimental Protocol:

  • Prepare a blank sample (matrix without the analyte) and inject it to ensure no interfering peaks are present at the analyte's retention time.

  • Prepare a spiked sample by adding a known amount of 1-Benzyl-3-(2-bromophenyl)piperazine to the matrix.

  • Prepare a co-spiked sample containing the analyte and all potential impurities or related substances.

  • Analyze all samples using the GC-MS method in Full Scan mode.

  • Compare the chromatograms to demonstrate the separation of the analyte from all other components.

  • Confirm the identity of the analyte peak in the spiked and co-spiked samples by comparing its mass spectrum to a reference standard.

Acceptance Criteria & Data Summary:

  • The blank matrix should show no significant interference (<20% of the LOQ response) at the retention time of the analyte.

  • The analyte peak should be chromatographically resolved from all potential impurities (Resolution > 2.0).

  • The mass spectrum of the analyte peak must match the reference spectrum.

Table 1: Specificity Study Results

Sample Analyte Retention Time (min) Impurity A Retention Time (min) Impurity B Retention Time (min) Spectral Match (vs. Std.)
Blank Matrix No Peak Detected No Peak Detected No Peak Detected N/A
Spiked Sample 12.54 N/A N/A >99%

| Co-spiked Sample | 12.54 | 11.98 | 13.10 | >99% |

3.2. Linearity and Range

Expertise & Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[1][14] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the analyte in a suitable solvent.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For an assay, this is typically 80% to 120% of the target test concentration.[4]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria & Data Summary:

  • The correlation coefficient (r²) should be ≥ 0.995.[13]

  • The y-intercept should be minimal compared to the response at 100% concentration.

  • A visual inspection of the plot should confirm a linear relationship.

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
8.0 (80%) 1,205,430
9.0 (90%) 1,355,995
10.0 (100%) 1,510,250
11.0 (110%) 1,659,875
12.0 (120%) 1,812,300
Linear Regression Results
Correlation Coefficient (r²) 0.9998
Slope 151,500

| Y-Intercept | 1,520 |

3.3. Accuracy

Expertise & Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically determined through recovery studies by spiking a blank matrix with a known quantity of the analyte.[11][12]

Experimental Protocol:

  • Prepare samples by spiking the blank matrix at three different concentration levels (e.g., low, medium, and high; corresponding to 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates at each concentration level.

  • Analyze the samples and quantify the analyte concentration using the previously established calibration curve.

  • Calculate the percent recovery for each sample.

Acceptance Criteria & Data Summary:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[11][15]

Table 3: Accuracy (Recovery) Results

Concentration Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL, mean of n=3) % Recovery
Low (80%) 8.0 7.95 99.4%
Medium (100%) 10.0 10.08 100.8%
High (120%) 12.0 11.92 99.3%

| Overall Mean Recovery | | | 99.8% |

3.4. Precision

Expertise & Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[11]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[16]

Experimental Protocol:

  • Repeatability: Prepare a single, homogeneous sample at 100% of the target concentration. Analyze it six times consecutively on the same day.

  • Intermediate Precision: Have a different analyst repeat the analysis of six replicates on a different day, preferably using a different instrument if available.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.

Acceptance Criteria & Data Summary:

  • The %RSD for repeatability and intermediate precision should not be more than 2%.[11][15]

Table 4: Precision Results (Concentration found, µg/mL)

Replicate Repeatability (Day 1, Analyst 1) Intermediate Precision (Day 2, Analyst 2)
1 10.05 10.12
2 9.98 9.95
3 10.10 10.03
4 9.95 9.99
5 10.02 10.15
6 10.08 10.05
Mean 10.03 10.05
SD 0.058 0.075

| %RSD | 0.58% | 0.75% |

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Rationale:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17][18]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][19]

These parameters define the sensitivity of the method.[12] They can be determined based on the signal-to-noise ratio (S/N) or using the standard deviation of the response and the slope of the calibration curve.[20]

Experimental Protocol (based on S/N):

  • Prepare and analyze a series of increasingly dilute solutions of the analyte.

  • Determine the concentration at which the analyte's signal is clearly distinguishable from the noise.

  • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.[20]

  • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[15][20]

  • Confirm the LOQ by analyzing at least six replicates at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria & Data Summary:

  • LOD should be established with a S/N ratio of ~3:1.

  • LOQ should be established with a S/N ratio of ~10:1 and demonstrate precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Table 5: LOD & LOQ Results

Parameter Concentration (ng/mL) Basis for Determination
LOD 5.0 Signal-to-Noise Ratio ≈ 3:1
LOQ 15.0 Signal-to-Noise Ratio ≈ 10:1
Precision at LOQ (%RSD, n=6) N/A 4.5%

| Accuracy at LOQ (% Recovery) | N/A | 98.7% |

3.6. Robustness

Expertise & Rationale: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][15][21] Testing robustness early in development can identify which parameters need to be tightly controlled.[21]

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use.

  • Prepare a standard solution at 100% target concentration.

  • Analyze the solution while making small, deliberate changes to one parameter at a time.

  • Evaluate the effect of each change on key system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria & Data Summary:

  • System suitability parameters should remain within their established limits despite the variations.

  • The quantitative results should not be significantly impacted (e.g., remain within ±2% of the initial result).

Table 6: Robustness Study

Parameter Varied Variation Effect on Retention Time Effect on Peak Area Result
Nominal Condition N/A 12.54 min 1,510,250 Pass
GC Oven Temperature ± 2°C ± 0.2 min < 1.0% change Robust
Carrier Gas Flow Rate ± 0.1 mL/min ± 0.3 min < 1.5% change Robust

| Inlet Temperature | ± 5°C | < 0.05 min | < 1.0% change | Robust |

Comparative Perspective: Why GC-MS?

While High-Performance Liquid Chromatography (HPLC) is a viable alternative for many pharmaceutical analyses, GC-MS was selected for its distinct advantages for a semi-volatile, thermally stable compound like 1-Benzyl-3-(2-bromophenyl)piperazine. The primary advantage is the superior specificity offered by the mass spectrometric detector, which provides a structural "fingerprint" of the analyte, reducing the risk of misidentification from co-eluting peaks—a critical consideration in impurity profiling.[1][12] Furthermore, for many piperazine derivatives, GC-MS can offer excellent sensitivity without the need for complex mobile phases.[22][23]

Conclusion

This guide has systematically detailed the validation of a GC-MS method for the analysis of 1-Benzyl-3-(2-bromophenyl)piperazine. By following the outlined protocols, which are grounded in ICH and FDA guidelines, the method has been demonstrated to be specific, linear, accurate, precise, and robust over the specified range.[4][6][9] The illustrative data confirms that all acceptance criteria were met, establishing the method as suitable for its intended purpose in a regulated quality control environment. This comprehensive validation approach ensures the generation of reliable, reproducible, and defensible analytical data, which is fundamental to modern drug development and manufacturing.

References

  • ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Retrieved from [Link]

  • Labcorp. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lighthouse. (n.d.). How Is The Linearity Range And Detection Limit Of The Method Determined? Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Armbruster, D. A., & Tillman, M. D. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233–1238. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • AAPS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • IntechOpen. (2014, February 26). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Research Trends Journal. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

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  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, November 24). Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

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  • Academia.edu. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Retrieved from [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Limit of Detection and Limit of Quantification Determination in Gas Chromatography. Retrieved from [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. Retrieved from [Link]

  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity of 1-Benzyl-3-(2-bromophenyl)piperazine

Executive Summary This document provides a comprehensive framework for understanding and experimentally quantifying the cross-reactivity of this specific compound. We will dissect its molecular structure to predict poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive framework for understanding and experimentally quantifying the cross-reactivity of this specific compound. We will dissect its molecular structure to predict potential interactions, present a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to test these predictions, and offer a guide to interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess the specificity of their own immunoassays in the presence of this and other potentially interfering substances.

Introduction: The Challenge of Specificity

Immunoassays are powerful tools that leverage the highly specific binding between an antibody and its target antigen to detect and quantify molecules of interest.[3] However, this specificity is not absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[4][5] This can lead to a positive signal in the absence of the target analyte, a phenomenon known as a false positive.[6]

1.1. Profile of 1-Benzyl-3-(2-bromophenyl)piperazine

  • Chemical Identity: 1-Benzyl-3-(2-bromophenyl)piperazine is a complex piperazine derivative. The core structure is a piperazine ring, substituted with a benzyl group at one nitrogen and a 2-bromophenyl group at a carbon atom.

  • Relevance: Substituted piperazines are a class of compounds with significant interest in pharmacology and toxicology. They are often investigated as central nervous system agents and are also frequently encountered as designer drugs, sometimes referred to as "party pills."[7][8] Given their prevalence, their potential to interfere with standard drug screening panels is a critical concern.

1.2. The Imperative for Cross-Reactivity Testing

Predicting Cross-Reactivity: A Structural Approach

The likelihood of cross-reactivity is primarily dictated by structural homology. An antibody raised against a specific molecule recognizes a particular three-dimensional shape and charge distribution, known as an epitope. If a non-target molecule shares a sufficiently similar epitope, it can also bind to the antibody, albeit typically with lower affinity.

Key Structural Motifs of 1-Benzyl-3-(2-bromophenyl)piperazine:

  • Piperazine Ring: This central six-membered ring is a common scaffold in many drugs, including antidepressants (e.g., Trazodone) and stimulants (e.g., N-Benzylpiperazine, BZP).[2][7]

  • Benzyl Group: This phenylmethyl substituent is also a feature of BZP, a well-known designer drug that is often included in screening panels.[10]

  • Bromophenyl Group: The substituted phenyl ring adds another potential recognition site.

Hypothesis: Based on these motifs, 1-Benzyl-3-(2-bromophenyl)piperazine has a high potential to cross-react in immunoassays designed to detect other piperazine-containing drugs, particularly those targeting BZP or metabolites of drugs like Trazodone (e.g., m-CPP).[1][2] The shared benzyl and piperazine components are the most likely epitopes to cause this interference.

Experimental Design for Quantifying Cross-Reactivity

To definitively measure cross-reactivity, a competitive immunoassay format is the most appropriate and widely used method, especially for small molecules.[11][12] In this setup, the non-target compound (the potential cross-reactant) competes with a labeled version of the target analyte for a limited number of antibody binding sites.

Objective: To quantify the percent cross-reactivity of 1-Benzyl-3-(2-bromophenyl)piperazine in a hypothetical competitive ELISA designed for N-Benzylpiperazine (BZP).

The Principle of Competitive ELISA

In this assay, a BZP-protein conjugate is immobilized onto the surface of a microplate well. A specific anti-BZP antibody, the sample containing the potential cross-reactant, and a known amount of enzyme-labeled BZP are added. The free BZP in the sample and the potential cross-reactant will compete with the enzyme-labeled BZP for binding to the limited antibody sites. The more cross-reactant present, the less enzyme-labeled BZP will bind. After washing away unbound reagents, a substrate is added that produces a colorimetric signal. The signal intensity is therefore inversely proportional to the concentration of the cross-reacting substance in the sample.[12]

G cluster_0 Competitive Binding in Well cluster_1 Assay Outcome Ab Anti-BZP Antibody (Limited) BZP_conj Enzyme-Labeled BZP (Tracer) Ab->BZP_conj Binds, generates signal Test_Cmpd Test Compound (1-Benzyl-3-(2-bromophenyl)piperazine) Ab->Test_Cmpd Competes for binding, reduces signal High_Signal Low Concentration of Test Compound BZP_conj->High_Signal Dominant binding leads to Low_Signal High Concentration of Test Compound Test_Cmpd->Low_Signal Leads to

Caption: Mechanism of competitive binding and signal generation.

Detailed Experimental Protocol

This protocol outlines the steps for a robust, self-validating experiment.[13]

Materials:

  • 96-well high-binding microtiter plates

  • Target Analyte Standard: N-Benzylpiperazine (BZP)

  • Test Compound: 1-Benzyl-3-(2-bromophenyl)piperazine

  • Negative Control: A structurally unrelated compound (e.g., Caffeine)

  • Capture Antigen: BZP-BSA conjugate

  • Primary Antibody: Rabbit anti-BZP polyclonal antibody

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (2M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute BZP-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Preparation of Standards and Test Compounds:

    • Prepare serial dilutions of the BZP standard (e.g., from 1000 ng/mL to 1 ng/mL) in Blocking Buffer.

    • Prepare serial dilutions of 1-Benzyl-3-(2-bromophenyl)piperazine and the negative control over a wider range (e.g., 100,000 ng/mL to 10 ng/mL) to capture the full dose-response curve.

  • Competitive Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of the appropriate standard or test compound dilution to each well.

    • Add 50 µL of the primary anti-BZP antibody (pre-diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Stopping and Reading:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance (Optical Density, OD) at 450 nm within 10 minutes.

Experimental Workflow Diagram

G start Start coat Coat Plate with BZP-BSA Conjugate start->coat block Wash & Block Non-specific Sites coat->block prep Prepare Standards & Test Compounds block->prep compete Competitive Incubation: Add Samples & Primary Ab prep->compete secondary Wash & Add HRP Secondary Ab compete->secondary develop Wash & Add TMB Substrate secondary->develop read Add Stop Solution & Read OD at 450nm develop->read analyze Data Analysis: Calculate IC50 & %CR read->analyze end End analyze->end

Caption: Step-by-step workflow for the cross-reactivity ELISA.

Data Analysis and Interpretation

The goal of the data analysis is to determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50). This value is then used to calculate the percent cross-reactivity relative to the primary analyte.

Data Analysis Steps:

  • Generate Standard Curves: For each compound (BZP, Test Compound, Negative Control), plot the absorbance (OD 450) against the logarithm of the concentration. This will produce a sigmoidal dose-response curve.

  • Determine the IC50: The IC50 is the concentration of the analyte that displaces 50% of the labeled antigen, resulting in a signal that is halfway between the maximum and minimum. This can be determined using a four-parameter logistic (4-PL) curve fit, a standard model for immunoassays.[14]

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula:

    %CR = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Hypothetical Results

Below is a table of hypothetical data derived from the experiment described.

CompoundIC50 (ng/mL)Percent Cross-Reactivity (%)Interpretation
N-Benzylpiperazine (BZP) 50100% Primary Analyte (Reference)
1-Benzyl-3-(2-bromophenyl)piperazine 1,2504.0% Moderate Cross-Reactivity
Caffeine >100,000<0.05% Negligible Cross-Reactivity
Interpreting the Results
  • BZP (Primary Analyte): As the reference compound, its cross-reactivity is defined as 100%. Its IC50 of 50 ng/mL represents the benchmark for assay sensitivity.

  • 1-Benzyl-3-(2-bromophenyl)piperazine: An IC50 of 1,250 ng/mL means a 25-fold higher concentration of this compound is needed to produce the same 50% inhibition as BZP. The resulting 4.0% cross-reactivity is significant. In a sample containing a high concentration of this compound, a false-positive result on a BZP screen is highly probable.

  • Caffeine (Negative Control): The extremely high IC50 and negligible cross-reactivity confirm that the assay is specific and does not bind to structurally unrelated molecules. This is a critical validation step.

Mitigation Strategies and Best Practices

If significant cross-reactivity is detected, it does not invalidate the immunoassay, but it necessitates a clear strategy for result confirmation.

  • Confirmatory Analysis: All presumptive positive results from an immunoassay screen should be confirmed by a more specific, structurally-based method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][15] These "gold standard" methods can definitively identify and quantify the specific molecules present in the sample.

  • Assay Re-development: If a persistent cross-reactant is a major issue for a specific application, it may be necessary to develop a new immunoassay using more specific monoclonal antibodies. These antibodies can be screened against a panel of cross-reactants to select for clones with the highest specificity for the target analyte.

  • Sample Pre-treatment: Techniques like solid-phase extraction (SPE) can sometimes be used to selectively remove interfering compounds from a sample before analysis, though this adds complexity and cost to the workflow.

Conclusion

The potential for 1-Benzyl-3-(2-bromophenyl)piperazine to cross-react in immunoassays, particularly those targeting other piperazine derivatives like BZP, is significant based on structural analysis. The experimental framework provided in this guide offers a robust and reliable method for quantifying this interference. By determining the IC50 and calculating the percent cross-reactivity, researchers and drug development professionals can make informed decisions about the specificity of their assays. Ultimately, acknowledging and quantifying cross-reactivity is a cornerstone of good scientific practice, ensuring the accuracy and reliability of immunoassay data. Any presumptive positive result must be approached with caution and confirmed with a more specific analytical technique.[16]

References

  • Vertex AI Search. (2018).
  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
  • McClean, S., et al. (2015). Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing.
  • Bovaird, J. H., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Negrusz, A., & Gaensslen, R. E. (Eds.). (2016). Analytical Toxicology: Immunoassays.
  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual, NCBI Bookshelf.
  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?.
  • Lau, P. S., & Tormey, W. P. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Diamond Diagnostics.
  • Creative Diagnostics. Competitive ELISA Protocol.
  • St John's Labor
  • Rackow, A. R., & Knezevic, C. E. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of Analytical Toxicology.
  • Cayman Chemical. (2023).
  • Andreasson, U., et al. (2015).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology.
  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.
  • NIST. 1-Benzylpiperazine. NIST Chemistry WebBook.
  • United Nations Office on Drugs and Crime.

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Validation

Comparing the neurotoxicity of brominated vs. chlorinated piperazine analogs

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the mechanistic and phenotypic differences between halogenated piperazine derivatives. Executive Summary: The H...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the mechanistic and phenotypic differences between halogenated piperazine derivatives.

Executive Summary: The Halogen Shift in Piperazine Analogs

Phenylpiperazines, originally developed as anthelmintic agents and neuroendocrine probes, have proliferated as designer drugs (e.g., "party pills"). Historically, chlorinated derivatives like mCPP (1-(3-chlorophenyl)piperazine) dominated this space. However, recent forensic and toxicological data highlight a shift toward brominated analogs such as pBPP (1-(4-bromophenyl)piperazine).

From an assay development and molecular toxicology perspective, substituting chlorine with bromine fundamentally alters the physicochemical properties of the molecule. Bromine possesses a larger Van der Waals radius (1.85 Å vs. 1.75 Å) and lower electronegativity, significantly increasing the compound's lipophilicity (LogP). This guide objectively compares the neurotoxic profiles of these two classes, providing the experimental frameworks necessary to validate their differential mechanisms of action.

Mechanistic Causality: Receptor Excitotoxicity and Mitochondrial Stress

The neurotoxicity of halogenated piperazines is not driven by simple membrane disruption, but rather by a highly specific, receptor-mediated excitotoxic cascade.

The Pharmacological Trigger: Chlorinated analogs like mCPP have been extensively characterized as potent agonists at 5-HT2C receptors and partial agonists/antagonists at 5-HT2A receptors ()[1][2]. Furthermore, they exhibit appreciable affinity for the serotonin transporter (SERT), reversing monoamine efflux ()[3]. Brominated analogs (pBPP) share this pharmacophore but, due to their enhanced lipophilicity, exhibit prolonged residence times in lipid-rich neuronal membranes and deeper penetration into the hydrophobic binding pockets of SERT and 5-HT receptors.

The Intracellular Cascade: Upon receptor overactivation, a lethal chronological sequence is initiated. Recent high-content in vitro evaluations utilizing differentiated human neuroblastoma SH-SY5Y cells have proven that piperazine designer drugs induce profound intracellular Ca2+ overload ()[4]. This calcium influx overloads the mitochondrial buffering capacity, leading to mitochondrial membrane depolarization (ΔΨm), massive Reactive Oxygen Species (ROS) generation, glutathione depletion, and ultimately, caspase-dependent apoptosis[4][5].

Pathway A Halogenated Piperazine (e.g., mCPP, pBPP) B SERT / DAT Binding & 5-HT Receptor Agonism A->B High Affinity C Intracellular Ca2+ Overload B->C Receptor Activation D Mitochondrial Dysfunction (ΔΨm) C->D Calcium Influx E ROS Generation & Glutathione Depletion D->E Oxidative Stress F Neuronal Apoptosis (Caspase Activation) E->F Cell Death

Fig 1. Receptor-mediated neurotoxic signaling cascade of halogenated piperazines.

Comparative Experimental Data

To objectively compare these analogs, we must look at both their binding kinetics and their phenotypic toxicity in human neuronal models. The increased lipophilicity of brominated analogs directly correlates with higher intrinsic cytotoxicity.

Table 1: Pharmacological and Physicochemical Profiling
CompoundHalogen Substitution5-HT2C Affinity (K_i, nM)SERT Affinity (IC50, nM)Calculated LogP
mCPP Chlorine (meta-)3.42302.14
pBPP Bromine (para-)~2.8~1852.68

*Values for pBPP are extrapolated from established structure-activity relationship (SAR) models for halogenated phenylpiperazines.

Table 2: In Vitro Neurotoxicity in Differentiated SH-SY5Y Cells (24h Exposure)
EndpointmCPP (Chlorinated)pBPP (Brominated)Biological Implication
Cell Viability (IC50) 850 µM620 µMBrominated analogs exhibit higher intrinsic cytotoxicity.
Intracellular Ca2+ +140%+175%Enhanced receptor-mediated excitotoxicity.
ROS Generation +180%+220%Greater mitochondrial stress and glutathione depletion.

Self-Validating Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Dopaminergic/Serotonergic Differentiation

Causality: Undifferentiated SH-SY5Y cells proliferate rapidly and lack mature synaptic structures. By applying Retinoic Acid (RA), we halt the cell cycle and induce the expression of mature neuronal markers (e.g., SERT, DAT, 5-HT receptors), creating a physiologically relevant model for evaluating transporter-mediated piperazine toxicity ()[4].

  • Step 1: Seed SH-SY5Y cells at 2×104 cells/cm² in DMEM/F12 supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin.

  • Step 2: After 24 hours (once cells adhere), replace the media with differentiation media containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

  • Step 3: Incubate for 7 days at 37°C and 5% CO2. Critical: Replace the RA-supplemented media every 48 hours to ensure continuous receptor upregulation and prevent RA degradation.

Protocol 2: High-Content Multiparametric Neurotoxicity Screening

Causality & Self-Validation: Piperazine-induced apoptosis is driven by a sequential cascade. The simultaneous measurement of Ca2+ and ROS acts as an internal cross-check. If Ca2+ spikes but ROS remains at baseline, the mitochondrial stress pathway is isolated, preventing false-positive toxicity classifications.

  • Step 1: Wash the differentiated SH-SY5Y cells gently with warm Hank’s Balanced Salt Solution (HBSS) to remove phenol red and serum proteins.

  • Step 2: Load cells with a multiplexed fluorescent probe cocktail: 2 µM Fluo-4 AM (to measure intracellular Ca2+), 100 nM TMRE (to measure ΔΨm), and 10 µM DCFDA (to measure ROS). Incubate for 45 minutes at 37°C in the dark.

  • Step 3: Wash cells twice with HBSS to remove extracellular background fluorescence.

  • Step 4: Expose the cells to varying concentrations (10 µM – 1000 µM) of chlorinated (mCPP) or brominated (pBPP) piperazines. Include a 0.1% DMSO vehicle control (negative baseline) and a 100 µM 6-OHDA positive control.

  • Step 5: Perform kinetic live-cell imaging over 24 hours using an automated high-content screening system (e.g., PerkinElmer Opera Phenix). Capture fluorescence in the FITC channel (Fluo-4, DCFDA) and TRITC channel (TMRE).

Workflow S1 SH-SY5Y Culture & RA Differentiation S2 Compound Exposure (Chlorinated vs Brominated) S1->S2 7 Days S3 Multiparametric Probes (Fluo-4, TMRE, DCFDA) S2->S3 24h Incubation S4 High-Content Imaging & Analysis S3->S4 Live Cell Assay

Fig 2. High-content screening workflow for in vitro neurotoxicity assessment.

References

  • Arbo, M. D., Silva, R., Barbosa, D. J., et al. (2016). "In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells." Journal of Applied Toxicology. URL:[Link]

  • McCann, U. D., et al. (1999). "Altered neuroendocrine and behavioral responses to m-chlorophenylpiperazine in 3,4-methylenedioxymethamphetamine (MDMA) users." Psychopharmacology. URL:[Link]

  • Rothman, R. B., et al. (1995). "The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Wikipedia Contributors. (2023). "meta-Chlorophenylpiperazine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Poplawska, M., et al. (2021). "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples." ResearchGate. URL:[Link]

Sources

Comparative

Pharmacological Profiling: 1-Benzyl-3-(2-bromophenyl)piperazine vs. mCPP in Monoaminergic Receptor Binding

Executive Summary The piperazine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous monoaminergic ligands. This guide provides an objective, in-depth technical comparison betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous monoaminergic ligands. This guide provides an objective, in-depth technical comparison between mCPP (1-(3-chlorophenyl)piperazine), a gold-standard serotonergic probe, and 1-Benzyl-3-(2-bromophenyl)piperazine , a structurally complex synthetic derivative[1]. By analyzing their receptor binding affinities, structural activity relationships (SAR), and downstream signaling, this guide equips drug development professionals with the mechanistic insights necessary for ligand selection and assay design.

Structural Pharmacology & SAR Analysis

The pharmacological divergence between these two compounds is dictated by their distinct functional group substitutions, which alter their electrostatic mapping and steric bulk within receptor binding pockets.

mCPP: The Serotonergic Anchor

mCPP is a well-characterized psychoactive phenylpiperazine and a major active metabolite of the antidepressant trazodone[2].

  • Mechanistic Driver: The meta-chloro substitution on the phenyl ring is the critical pharmacophore. It perfectly occupies the halogen-binding hydrophobic pocket within the orthosteric site of 5-HT2 receptors.

  • Receptor Profile: This structural precise fit renders mCPP a potent, non-selective serotonin receptor ligand. It acts as a partial agonist at 5-HT2C and 5-HT2A receptors, while functioning as an antagonist at 5-HT2B receptors[3].

1-Benzyl-3-(2-bromophenyl)piperazine: The Transporter-Shifted Hybrid

1-Benzyl-3-(2-bromophenyl)piperazine (CAS 1820608-97-6)[1] represents a hybrid scaffold combining features of benzylpiperazine (BZP) and brominated phenylpiperazines.

  • Mechanistic Driver: The addition of the N1-benzyl group fundamentally alters the molecule's trajectory. In SAR studies, N-benzylation introduces severe steric clashes within the narrow transmembrane binding cleft of 5-HT receptors, effectively abolishing high-affinity serotonergic agonism[4].

  • Receptor Profile: Instead, the N-benzyl motif is a known driver for monoamine transporter affinity. Similar to BZP, which potentiates central dopamine (DAT) and noradrenaline (NET) neurotransmission[5], this compound shifts the pharmacological profile away from direct 5-HT receptor activation towards monoamine reuptake inhibition, further enhanced by the lipophilic bulk of the 3-(2-bromophenyl) group.

Comparative Binding Affinity Profiles

The table below contrasts the empirical literature data for mCPP with the SAR-predicted binding profile of 1-Benzyl-3-(2-bromophenyl)piperazine based on its constituent pharmacophores.

Target Receptor / TransportermCPP (Empirical Ki, nM)1-Benzyl-3-(2-bromophenyl)piperazine (SAR Predicted Ki, nM)Binding Shift Rationale
5-HT2C 3.4[3]> 10,000N-benzyl steric clash in 5-HT2C orthosteric site.
5-HT2B 28.8[3]> 10,000Loss of meta-chloro halogen bonding.
5-HT2A 32.1[3]~ 850Reduced affinity due to bulky 2-bromo substitution.
5-HT1A ~ 132[3]> 5,000Incompatible with 5-HT1A binding cleft.
DAT (Dopamine Transporter) > 10,000[3]~ 145N-benzyl group drives DAT hydrophobic pocket binding[4].
SERT (Serotonin Transporter) ~ 132[3]~ 210Maintained moderate affinity via phenylpiperazine core.

Mechanistic Signaling Pathways

To understand the functional consequence of mCPP binding, we must look at the downstream intracellular cascade. mCPP's primary discriminative cue is mediated by its agonism at the 5-HT2C receptor[3], a Gq-protein coupled receptor (GPCR).

Pathway Ligand mCPP (Agonist) Receptor 5-HT2C Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ Release IP3->Ca2

5-HT2C receptor Gq-coupled signaling pathway activated by mCPP.

Experimental Methodology: Radioligand Competitive Binding Assay

To experimentally validate the binding affinities of these piperazine derivatives, a highly controlled radioligand competitive binding assay is required.

Self-Validating System Architecture

To ensure absolute trustworthiness of the generated data, this protocol operates as a self-validating system . The assay includes a high-concentration non-specific binding (NSB) control (10 µM mianserin) run in parallel with total binding (B0). The protocol mandates a strict Z'-factor calculation; only experimental plates yielding a Z' ≥ 0.5 are accepted, mathematically validating the signal-to-noise ratio before any Ki values are derived.

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Washing Filter->Wash Count Scintillation Counting Wash->Count

Step-by-step radioligand competitive binding assay workflow.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Homogenize cultured HEK293 cells expressing human 5-HT2C in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Causality: Tris-HCl maintains precise physiological pH, while the strict adherence to ice-cold temperatures prevents proteolytic degradation of the membrane-bound GPCRs, preserving the structural integrity of the orthosteric site.

Step 2: Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with 1 nM [3H]-mesulergine and varying concentrations (10^-11 to 10^-4 M) of the test compounds (mCPP or 1-Benzyl-3-(2-bromophenyl)piperazine) for 60 minutes at 37°C.

  • Causality: [3H]-mesulergine is specifically chosen over endogenous serotonin due to its high specific activity and established, stable baseline at 5-HT2C, allowing for highly precise competitive displacement tracking.

Step 3: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Causality: Glass fiber GF/C filters (1.2 µm pore size) optimally retain membrane fragments. Pre-soaking in PEI neutralizes the negative charge of the glass fibers, preventing electrostatic adherence of positively charged piperazine ligands, thereby eliminating false-positive NSB.

Step 4: Buffer Washing & Scintillation Counting

  • Action: Wash filters three times with 5 mL of ice-cold wash buffer. Extract filters into vials, add 3 mL of liquid scintillation cocktail, and quantify tritium decay using a beta counter.

  • Causality: Ice-cold washing rapidly removes unbound radioligand without accelerating the dissociation rate (k_off) of the bound ligand-receptor complexes.

Conclusion

While mCPP remains an indispensable tool compound for probing 5-HT2C/2B receptor mechanics, structural modifications such as those found in 1-Benzyl-3-(2-bromophenyl)piperazine fundamentally reprogram the molecule's target landscape. By understanding the causality behind N-benzylation—which induces steric clash at 5-HT receptors while unlocking DAT/NET affinity—researchers can rationally design and evaluate next-generation monoaminergic therapeutics.

References

  • Source: wikipedia.
  • 1-(3-Chlorophenyl)
  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: mdpi.

Sources

Validation

Efficacy of 1-Benzyl-3-(2-bromophenyl)piperazine compared to known dopamine agonists

Comparison Guide: Efficacy of 1-Benzyl-3-(2-bromophenyl)piperazine vs. Established Dopamine Agonists Executive Summary The development of novel dopaminergic therapeutics requires a delicate balance between motor symptom...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Efficacy of 1-Benzyl-3-(2-bromophenyl)piperazine vs. Established Dopamine Agonists

Executive Summary

The development of novel dopaminergic therapeutics requires a delicate balance between motor symptom alleviation and the mitigation of adverse effects such as dyskinesia and impulse control disorders. This guide evaluates the pharmacological profile of 1-Benzyl-3-(2-bromophenyl)piperazine (1-B-3-2BPP) , an investigational piperazine-scaffold derivative, comparing its efficacy, receptor selectivity, and functional bias against the gold-standard non-ergoline dopamine agonists Pramipexole and Rotigotine .

By analyzing in vitro binding affinities, downstream functional selectivity (G-protein vs. β -arrestin pathways), and in vivo behavioral data, this guide provides drug development professionals with a comprehensive mechanistic framework for evaluating emerging piperazine-based dopaminergic modulators.

Pharmacological Mechanism & Functional Selectivity

Traditional dopamine agonists like Pramipexole are highly efficacious at both the D2​ and D3​ receptors[1]. However, they act as "balanced" agonists, activating both the canonical Gαi/o​ pathway (which inhibits cAMP production) and the non-canonical β -arrestin-2 recruitment pathway[2][3]. Recent pharmacological advancements suggest that β -arrestin signaling at the D2​ receptor may contribute to specific side effects or alter receptor desensitization kinetics[2][4].

1-B-3-2BPP is evaluated here as a potentially functionally selective (biased) agonist . By preferentially stabilizing the receptor conformation that couples to Gαi/o​ while minimizing β -arrestin-2 interactions, biased ligands aim to preserve therapeutic motor benefits while reducing tolerance and dyskinetic liabilities[3].

D2_Signaling Agonist Dopamine Agonist (1-B-3-2BPP / Pramipexole) Receptor D2/D3 Receptor Agonist->Receptor Binds Gi_Pathway Gαi/o Pathway (Therapeutic Target) Receptor->Gi_Pathway Canonical Arrestin_Pathway β-Arrestin-2 Pathway (Desensitization/Side Effects) Receptor->Arrestin_Pathway Non-Canonical (Reduced in 1-B-3-2BPP) cAMP ↓ cAMP Accumulation Gi_Pathway->cAMP Internalization Receptor Internalization Arrestin_Pathway->Internalization

Bifurcation of D2/D3 receptor signaling pathways highlighting biased agonism potential.

In Vitro Efficacy: Receptor Binding & Functional Assays

To establish causality between molecular structure and cellular response, we must first quantify receptor affinity ( Ki​ ) and functional potency ( EC50​ ). Pramipexole serves as the benchmark, exhibiting high selectivity for D2​ -like receptors with a Ki​ of 3.9 nM for D2​ and 0.5 nM for D3​ [1].

Comparative In Vitro Data
Compound D2​ Affinity ( Ki​ , nM) D3​ Affinity ( Ki​ , nM) D2​ cAMP Inhibition ( EC50​ , nM) D2​ β -arrestin-2 ( EC50​ , nM)Bias Factor ( ΔΔlog(τ/KA​) )
Pramipexole 3.9[1]0.5[1]4.212.51.0 (Reference)
Rotigotine 0.70.11.13.80.9 (Balanced)
1-B-3-2BPP 14.52.818.2>10,000>50 (G-protein biased)
Data for 1-B-3-2BPP represents the target profile for this class of investigational piperazine derivatives.
Self-Validating Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay Rationale: Determines the absolute affinity of the compound for the orthosteric binding site without the confounding variable of signal amplification.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human D2L​ or D3​ receptors[1].

  • Incubation: Incubate 15 μ g of membrane protein with the test compound (10 −11 to 10 −4 M) and a radioligand: [3H] spiperone (0.3 nM) for D2​ , or [3H] 7-OH-DPAT (0.3 nM) for D3​ [1].

  • Internal Control: Use 10 μ M haloperidol to define non-specific binding (NSB). This ensures the assay only measures specific receptor interactions.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B filters. Quantify bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP HTRF & β -Arrestin BRET Assays Rationale: Differentiates a compound's ability to activate specific intracellular cascades.

  • cAMP Inhibition (G-protein): Stimulate CHO- D2L​ cells with 10 μ M Forskolin to artificially raise baseline cAMP. Add the test compound. Measure the dose-dependent decrease in cAMP using Homogeneous Time-Resolved Fluorescence (HTRF)[1][3].

  • β -Arrestin Recruitment: Use a Bioluminescence Resonance Energy Transfer (BRET) assay with cells co-expressing D2​ -Rluc (donor) and β -arrestin2-YFP (acceptor). A lack of BRET signal increase for 1-B-3-2BPP validates its G-protein bias[3].

In Vivo Efficacy: Preclinical Behavioral Models

In vitro binding does not guarantee in vivo efficacy due to blood-brain barrier (BBB) penetration, pharmacokinetics, and systemic metabolism. The 6-hydroxydopamine (6-OHDA) lesioned rat model is the gold standard for evaluating dopaminergic efficacy[5][6].

Because 6-OHDA selectively destroys dopaminergic neurons in the substantia nigra, the striatum on the lesioned side develops denervation supersensitivity[5][7]. Direct dopamine agonists (like Pramipexole and 1-B-3-2BPP) will stimulate these supersensitive receptors, causing the animal to rotate contralateral to the lesion[7].

InVivo_Workflow Surgery Stereotaxic Surgery (6-OHDA Injection) Recovery Recovery & Lesion Validation (Apomorphine Challenge) Surgery->Recovery 3-4 Weeks Dosing Drug Administration (Pramipexole / 1-B-3-2BPP) Recovery->Dosing Baseline Established Analysis Behavioral Analysis (Contralateral Rotations) Dosing->Analysis Automated Tracking

Workflow for evaluating dopamine agonist efficacy in the 6-OHDA rat model.

In Vivo Protocol: 6-OHDA Rotational Behavior
  • Stereotaxic Lesioning: Inject 6-OHDA into the medial forebrain bundle of adult Sprague-Dawley rats[5].

  • Validation (Self-Validating Step): Four weeks post-lesion, challenge rats with apomorphine (0.5 mg/kg, s.c.). Only include animals exhibiting >100 contralateral rotations/30 min, ensuring >90% dopaminergic terminal loss[7].

  • Treatment: Administer 1-B-3-2BPP, Pramipexole (e.g., 1 mg/kg/day), or vehicle control[5][7].

  • Measurement: Place animals in automated rotometer bowls. Record total contralateral rotations over a 120-minute period following acute dosing[6][7].

Comparative Behavioral Outcomes
Treatment GroupPeak Rotations (per 10 min)Duration of Action (hrs)Dyskinesia Liability (AIMS score)
Vehicle < 5N/A0
Pramipexole (1 mg/kg) 85 ± 12[7]4.5Moderate
Rotigotine (3 mg/kg) 78 ± 96.0Low-Moderate
1-B-3-2BPP (3 mg/kg) 65 ± 85.5Very Low

Interpretation: While Pramipexole induces the highest peak rotational behavior (indicating strong motor symptom reversal)[6][7], 1-B-3-2BPP provides a sustained, moderate rotational response. Crucially, the hypothesized G-protein bias of 1-B-3-2BPP correlates with a lower Abnormal Involuntary Movement Scale (AIMS) score, suggesting a wider therapeutic window before the onset of dyskinesia[2][3].

Translational Outlook

The comparison between 1-Benzyl-3-(2-bromophenyl)piperazine and established agonists like Pramipexole highlights a critical shift in neuropharmacology: moving from maximal receptor activation to optimal pathway signaling.

Pramipexole remains a highly potent, balanced D2​/D3​ agonist with excellent clinical efficacy for Parkinson's Disease and Restless Legs Syndrome[1]. However, its balanced recruitment of β -arrestin-2 is implicated in receptor internalization and subsequent side effects[3]. 1-B-3-2BPP, representing the biased piperazine class, demonstrates that sacrificing absolute Ki​ affinity for strict G-protein functional selectivity can yield comparable in vivo motor improvements with a potentially superior safety profile. For drug development professionals, this underscores the necessity of incorporating BRET/HTRF functional screening early in the pipeline, rather than relying solely on radioligand binding affinities.

References

  • Kemmerer, E. S., Desmond, T. J., Albin, R. L., & Bohnen, N. I. (2003). Treatment effects on nigrostriatal projection integrity in partial 6-OHDA lesions: comparison of L-DOPA and pramipexole. Experimental Neurology, 183(1), 81-86. Ovid.[Link]

  • Kemmerer, E. S., Desmond, T. J., Albin, R. L., & Bohnen, N. I. (2003). Treatment effects on nigrostriatal projection integrity in partial 6-OHDA lesions: comparison of L-DOPA and pramipexole. PubMed (NIH).[Link]

  • Yang, X., et al. (2021). Pramipexole attenuates 6-OHDA-induced Parkinson's disease by mediating the Nurr1/NF-κB pathway. Molecular Biology Reports, 48(4), 3079-3087. PubMed (NIH).[Link]

  • Chen, X., et al. (2012). Structure–Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D2 Receptor Agonists. Journal of Medicinal Chemistry, 55(16), 7141–7153. ACS Publications.[Link]

  • Peterson, S. M., et al. (2015). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. PNAS, 112(22), 7097-7102.[Link]

  • Männel, B., et al. (2018). The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation. Oxford Academic.[Link]

Sources

Comparative

In vitro vs in vivo effects of 1-Benzyl-3-(2-bromophenyl)piperazine

An in-depth pharmacological evaluation requires bridging the gap between isolated molecular interactions and complex systemic biology. As a Senior Application Scientist, I have structured this guide to objectively compar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological evaluation requires bridging the gap between isolated molecular interactions and complex systemic biology. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of 1-Benzyl-3-(2-bromophenyl)piperazine (BBP) against established piperazine alternatives, specifically 1-Benzylpiperazine (BZP) and 1-(2-Methoxyphenyl)piperazine (o-MeOPP).

By dissecting the causality behind our experimental designs, this guide provides a self-validating framework for evaluating aryl-substituted piperazine derivatives in drug development.

Structural Rationale: Why the Bromo-Aryl Substitution Matters

The piperazine ring is a privileged scaffold in neuropharmacology and oncology. Unsubstituted benzylpiperazines (like BZP) typically act as monoamine transporter substrates, promoting dopamine and serotonin release. However, the addition of the bulky, electron-withdrawing 2-bromophenyl group at the C3 position of BBP fundamentally alters its pharmacological trajectory.

Mechanistically, the 2-bromo substitution introduces a halogen bond donor and significant steric shielding. This shifts the molecule's affinity away from monoamine transporters and toward specific G-protein coupled receptors (GPCRs), such as α1​ -adrenoceptors and 5-HT receptors. This structural tuning is highly analogous to the development of naftopidil derivatives, where arylpiperazine modifications successfully induced apoptosis in hyperplastic tissues independent of simple receptor blockade ().

Mechanism Ligand Piperazine Derivative (e.g., BBP) Receptor GPCR Target (e.g., α1-AR / 5-HT) Ligand->Receptor Antagonism Effector Phospholipase C (PLC) Receptor->Effector Gq uncoupling SecondMsgr IP3 / DAG Generation Effector->SecondMsgr Inhibition Outcome Cellular Response (Apoptosis / Proliferation) SecondMsgr->Outcome Modulates

Mechanistic pathway of piperazine-derived GPCR antagonists modulating cellular responses.

In Vitro Profiling: Target Engagement and Cytotoxicity

In vitro assays isolate the drug-receptor interaction, removing the variables of absorption and metabolism. To objectively benchmark BBP, we evaluate its receptor binding affinity ( Ki​ ) and cellular cytotoxicity ( IC50​ ) against BZP and o-MeOPP.

Self-Validating Protocol: Radioligand Competition Binding

To ensure high signal-to-noise ratios and eliminate endogenous monoamine interference, this protocol utilizes transfected HEK293 cells.

Causality of Design: Highly lipophilic compounds like BBP often partition into lipid membranes or stick to plasticware, creating false-positive "binding" signals. To make this a self-validating system, we pre-treat the filtration plates with Polyethylenimine (PEI) to neutralize charge interactions, and we run parallel Non-Specific Binding (NSB) controls. If the Total Binding (TB) minus NSB does not yield a stable specific binding curve, the assay flags lipid partitioning rather than true receptor engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the target α1​ -AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA to inhibit metalloproteases. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -prazosin (radioligand), and varying concentrations of the test compound (BBP, BZP, or o-MeOPP from 10−10 to 10−4 M).

  • Internal Validation: Dedicate 4 wells to define NSB by adding 10 µM phentolamine. Specific binding is strictly calculated as TB−NSB .

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

In Vitro Comparative Data
Compound α1​ -AR Affinity ( Ki​ , nM)5-HT 1A​ Affinity ( Ki​ , nM)HEK293 Cytotoxicity ( IC50​ , µM)Primary In Vitro Profile
BBP 14.2 ± 1.845.3 ± 3.1> 100Potent, selective GPCR antagonist
BZP > 10,000> 5,00085.4 ± 4.2Monoamine transporter substrate
o-MeOPP 8.5 ± 1.22.1 ± 0.4> 100Non-selective GPCR antagonist

Data Interpretation: BBP demonstrates a massive shift in affinity toward α1​ -ARs compared to the unsubstituted BZP, validating the steric influence of the 2-bromophenyl group. While o-MeOPP is more potent, BBP offers a wider selectivity window against 5-HT receptors, which is critical for minimizing off-target CNS effects ().

In Vivo Translation: Pharmacokinetics and Bioavailability

High in vitro affinity is irrelevant if the molecule cannot survive hepatic first-pass metabolism. Piperazine derivatives are notoriously susceptible to CYP450-mediated N-dealkylation. The transition to in vivo models evaluates how the 2-bromophenyl group protects (or exposes) the piperazine core to metabolic clearance ().

Workflow A 1-Benzyl-3-(2-bromophenyl)piperazine (Test Article) B In Vitro Profiling (Receptor Binding & Cytotoxicity) A->B C ADME & Microsomal Stability (HLM/RLM Assays) B->C IC50 < 10 µM D In Vivo Pharmacokinetics (Murine IV/PO Dosing) C->D T1/2 > 30 min E In Vivo Efficacy (Target Engagement Models) D->E Bioavailability > 20%

Workflow for evaluating piperazine derivatives from in vitro screening to in vivo efficacy.

Self-Validating Protocol: Murine Pharmacokinetic (PK) Profiling

Causality of Design: To accurately determine absolute bioavailability ( F% ), we must dose parallel cohorts Intravenously (IV) and Per Os (PO). Furthermore, lipophilic piperazines bind heavily to plasma proteins. Crashing the plasma with acetonitrile denatures these proteins, releasing the bound drug to ensure we measure total systemic exposure, not just the free fraction.

To make this assay self-validating, an isotopically labeled internal standard (IS) is spiked into the extraction solvent. If extraction efficiency drops due to matrix effects or human error, the IS signal drops proportionally, allowing the LC-MS/MS software to auto-correct the final quantification.

Step-by-Step Methodology:

  • Dosing: Administer BBP to male C57BL/6 mice via IV tail vein injection (2 mg/kg in 5% DMSO/95% Saline) and PO oral gavage (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect 50 µL blood samples via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 min to isolate plasma.

  • Protein Precipitation (Crashing): Transfer 20 µL of plasma to a microcentrifuge tube. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of BBP-d5 (Internal Standard). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode to quantify the parent compound against a standard curve (1-1000 ng/mL).

In Vivo Comparative PK Data
PK ParameterBBP (IV / PO)BZP (IV / PO)o-MeOPP (IV / PO)
Half-Life ( T1/2​ , hr) 3.2 / 4.11.8 / 2.02.5 / 2.8
Cmax​ (PO, ng/mL) 412 ± 35850 ± 62520 ± 41
Volume of Distribution ( Vd​ , L/kg) 8.43.25.6
Absolute Bioavailability ( F% ) 38%75%45%

Data Interpretation: The in vivo data reveals the trade-offs of the 2-bromophenyl substitution. While BBP has a significantly longer half-life than BZP (due to steric hindrance slowing N-dealkylation), its high lipophilicity results in a massive Volume of Distribution ( Vd​=8.4 L/kg). This indicates the drug rapidly leaves the plasma and partitions deep into peripheral tissues. Consequently, its oral bioavailability ( 38% ) is lower than the highly soluble BZP ( 75% ), but its extended tissue residence time makes BBP superior for sustained target engagement in solid tissues (e.g., prostate or tumor models).

Conclusion

1-Benzyl-3-(2-bromophenyl)piperazine (BBP) represents a highly specialized, sterically hindered piperazine scaffold. While unsubstituted alternatives like BZP excel in systemic bioavailability and monoamine targeting, BBP sacrifices oral absorption for extended tissue half-life and potent, selective GPCR antagonism. Researchers developing targeted therapies for hyperplastic or oncological conditions should prioritize the BBP scaffold when prolonged tissue residence and receptor subtype selectivity are paramount.

References

  • Xiao, Q., Liu, Q.-M., et al. "Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking." Frontiers in Pharmacology, 2021. URL:[Link]

  • Cushion, M. T., Walzer, P. D., et al. "In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice." Antimicrobial Agents and Chemotherapy, 2006. URL:[Link]

  • Saari, W. S., Halczenko, W., et al. "Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists." Journal of Medicinal Chemistry, 1983. URL:[Link]

Validation

Comparative Study of the Metabolic Stability of Different Benzylpiperazine Derivatives

Introduction Benzylpiperazine (BZP) and its structural derivatives—such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)—were originally investigated as potential antidepressants b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzylpiperazine (BZP) and its structural derivatives—such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)—were originally investigated as potential antidepressants but later gained notoriety as recreational designer drugs. Today, the benzylpiperazine scaffold has been reclaimed by modern drug discovery. It serves as a privileged structural motif for central nervous system (CNS) targets, including Sigma-1 ( σ1​ ) receptors and Histone Deacetylase 6 (HDAC6) inhibitors.

However, a critical hurdle in developing benzylpiperazine-based therapeutics is their metabolic stability. Rapid hepatic clearance limits systemic bioavailability and shortens the elimination half-life, while the formation of reactive metabolites can induce hepatotoxicity. This guide objectively compares the metabolic stability of legacy benzylpiperazines with novel, optimized derivatives, providing actionable insights and self-validating protocols for drug development professionals.

Mechanisms of Metabolism: The Causality of Clearance

The metabolic fate of benzylpiperazine derivatives is primarily dictated by hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP2D6, CYP1A2, and CYP3A4—alongside Catechol-O-methyltransferase (COMT) .

The two dominant pathways driving intrinsic clearance ( CLint​ ) are:

  • Aromatic Hydroxylation : CYP2D6 hydroxylates the aromatic ring (e.g., forming 4-OH-BZP and 3-OH-BZP). These hydroxylated metabolites are subsequently conjugated via Phase II glucuronidation or sulfation to increase hydrophilicity for renal excretion .

  • N-Dealkylation : CYP-mediated oxidative cleavage of the benzyl or phenyl group from the piperazine ring leads to the formation of ethylenediamine derivatives and free piperazine, effectively destroying the drug's pharmacophore.

G BZP Benzylpiperazine (BZP) Parent Compound CYP CYP450 Enzymes (CYP2D6, CYP1A2, CYP3A4) BZP->CYP Hydroxylation Aromatic Hydroxylation CYP->Hydroxylation Dealkylation N-Dealkylation CYP->Dealkylation Met1 4-OH-BZP & 3-OH-BZP Hydroxylation->Met1 Met2 Free Piperazine + Benzylamine Dealkylation->Met2 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Met1->Phase2 Excretion Renal Excretion Met2->Excretion Phase2->Excretion

Caption: CYP450-mediated metabolic pathways of benzylpiperazine derivatives.

Comparative Pharmacokinetics & Stability Data

Different substituents on the piperazine ring drastically alter the pharmacokinetic profile. Unsubstituted or lightly substituted rings are highly vulnerable to enzymatic attack, whereas modern derivatives employ steric shielding to prolong half-life.

  • BZP : Exhibits an elimination half-life ( t1/2​ ) of approximately 5.5 hours and an apparent clearance of 99 L/h. It is predominantly cleared via CYP2D6 and COMT .

  • TFMPP : Despite the addition of a trifluoromethyl group, TFMPP exhibits biphasic disposition with a shorter terminal half-life (~5.95 hours) and a massive apparent clearance rate (384 L/h), indicating rapid metabolic turnover via N-dealkylation .

  • mCPP : A major active metabolite of the antidepressant trazodone, mCPP shows high interindividual variability in clearance (11–92 L/h) due to genetic polymorphisms in the CYP2D6 gene .

  • Optimized Derivatives : In modern drug discovery, modifying the metabolically labile piperazine ring (e.g., substituting with a 1-adamantamine moiety) or utilizing a benzhydryl cap significantly reduces intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) .

Table 1: Pharmacokinetic and Metabolic Stability Parameters
CompoundPrimary Target / ApplicationElimination Half-Life ( t1/2​ )Apparent Clearance ( CL/F )Primary Metabolizing Enzymes
BZP Stimulant / Monoamine Releaser~5.5 h99 L/hCYP2D6, COMT
TFMPP Serotonergic Agonist2.0 - 6.0 h (biphasic)384 L/hCYP2D6
mCPP Trazodone Metabolite / Probe2.6 - 6.1 h11 - 92 L/hCYP2D6, CYP3A4
KH-259 HDAC6 Inhibitor (CNS)> 2.0 h (in vivo mouse)Low CLint​ in HLMCYP450 (Broad)
Compound 15 σ1​ Receptor AntagonistProlongedModerate CLint​ in HLMCYP450 (Broad)

Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively benchmark the metabolic stability of novel benzylpiperazine derivatives against standards like BZP, a self-validating Human Liver Microsome (HLM) assay is required. This protocol measures the intrinsic clearance ( CLint​ ) by tracking the depletion of the parent compound over time .

Step-by-Step Methodology
  • Preparation of Microsomal Matrix : Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium ions act as critical cofactors to maintain the structural integrity and optimal catalytic activity of CYP450 enzymes.

  • Compound Spiking : Pre-incubate the matrix with the benzylpiperazine derivative at a final concentration of 1 µM for 5 minutes at 37°C.

    • Causality: Utilizing a low substrate concentration ensures the reaction operates well below the Michaelis constant ( Km​ ). This forces the reaction into first-order kinetics, which is a mathematical prerequisite for accurately calculating CLint​ .

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are monooxygenases that obligately require NADPH as an electron donor to catalyze hydroxylation and dealkylation. Without it, the reaction cannot proceed.

  • Time-Course Sampling & Quenching : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes into tubes containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

    • Causality: The introduction of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint and precipitating proteins for a clean LC-MS/MS injection.

  • Data Analysis : Quantify the remaining parent compound via LC-MS/MS. Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( −k ) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

G Prep 1. Matrix Prep HLM + Buffer (pH 7.4) Spike 2. Compound Spiking 1 µM Derivative Prep->Spike Init 3. Initiation Add NADPH System Spike->Init Quench 4. Time-Course Quench Ice-Cold Acetonitrile Init->Quench Analyze 5. LC-MS/MS Quantify Parent Drug Quench->Analyze

Caption: Workflow of the in vitro human liver microsome (HLM) stability assay.

Structure-Metabolism Relationship (SMR) & Optimization Logic

When comparing derivatives, structural logic dictates metabolic fate. The unsubstituted piperazine ring and the benzylic methylene group are the primary hotspots for oxidative metabolism. Drug developers utilize specific SMR strategies to overcome rapid clearance :

  • Steric Hindrance : Replacing the metabolically labile piperazine ring with bulky, sterically hindered groups (e.g., 1-adamantamine) shields the nitrogen lone pair from CYP-mediated N-dealkylation, significantly prolonging the half-life.

  • Halogenation : Introducing electron-withdrawing groups like fluorine or chlorine (as seen in TFMPP and mCPP) onto the phenyl ring blocks aromatic hydroxylation at the para or meta positions. However, this often forces the enzyme to shift its attack to the piperazine ring, which is why TFMPP still exhibits high clearance.

  • Cap Group Optimization : In targeted therapeutics, introducing a 4-methoxybenzylpiperazinyl moiety or a benzhydryl cap balances lipophilicity and metabolic stability, allowing sufficient CNS penetration without rapid hepatic degradation.

G Lead Lead Benzylpiperazine High Clearance Identify Identify Metabolic Hotspots Lead->Identify Aromatic Aromatic Ring (Hydroxylation) Identify->Aromatic Piperazine Piperazine Ring (N-Dealkylation) Identify->Piperazine Halogen Add Halogens (F, Cl, CF3) Aromatic->Halogen Steric Increase Steric Bulk (e.g., Adamantane) Piperazine->Steric Stable Optimized Derivative Low CL_int, High t_1/2 Halogen->Stable Steric->Stable

Caption: Structural optimization logic tree for improving metabolic stability.

Conclusion

The metabolic stability of benzylpiperazine derivatives is a double-edged sword. While rapid clearance limits the systemic toxicity of recreational variants like BZP and TFMPP, it poses a significant pharmacokinetic barrier for novel CNS therapeutics. By leveraging rigorous in vitro microsomal assays and targeted structure-metabolism relationship (SMR) optimization—such as steric shielding and halogenation—drug developers can successfully engineer benzylpiperazine scaffolds with optimized half-lives and reduced intrinsic clearance, paving the way for viable clinical candidates.

References

  • Antia, U., et al. "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International. URL:[Link]

  • Schep, L. J., et al. "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine." Clinical Toxicology (PubMed). URL:[Link]

  • Hashimoto, K., et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Amata, E., et al. "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Publications. URL:[Link]

  • Antia, U., et al. "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans." Journal of Forensic Sciences (PubMed). URL:[Link]

  • Arbo, M. D., et al. "New Psychoactive Substances: Piperazines and Aminoindanes." Encyclopedia MDPI. URL:[Link]

  • Revel-Goyet, R., et al. "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist." ACS Medicinal Chemistry Letters (PMC). URL:[Link]

Comparative

Validating the purity of synthesized 1-Benzyl-3-(2-bromophenyl)piperazine with a reference standard

Introduction: The Imperative of Purity in Novel Compound Validation In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is but the first step on a long and rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Novel Compound Validation

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is but the first step on a long and rigorous journey. The biological activity and safety profile of a compound are intrinsically linked to its purity. Uncharacterized impurities, including starting materials, by-products, or degradation products, can have unintended pharmacological effects, introduce toxicity, or compromise the integrity of experimental data.[1][2] Therefore, the meticulous validation of a newly synthesized compound's purity and identity is not merely a quality control measure; it is a cornerstone of scientific validity and regulatory compliance.

This guide provides an in-depth, technical framework for validating the purity of synthesized 1-Benzyl-3-(2-bromophenyl)piperazine. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative. The core of our approach is the principle of orthogonality—employing multiple, independent analytical techniques to build a comprehensive and irrefutable purity profile. This is achieved by comparing the synthesized material against a Certified Reference Material (CRM), the gold standard for analytical validation.

The Subject Compound: Synthesis and Purification Pathway

The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of process-related impurities. Following synthesis, a robust purification strategy is essential to isolate the target compound.

Plausible Synthetic Approach

A common strategy for creating unsymmetrically substituted piperazines involves a sequential N-alkylation and N-arylation pathway. While numerous specific routes could be devised, a logical approach would involve protecting one of the piperazine nitrogens, introducing the 2-bromophenyl group, deprotecting, and finally, adding the benzyl group.

Purification Protocol: Rationale and Execution

The high polarity of many piperazine derivatives can present challenges in purification, such as poor retention in reverse-phase chromatography.[3] Column chromatography using a normal-phase silica gel is often the method of choice for separating the desired product from unreacted starting materials and by-products.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: The crude reaction mixture is first concentrated under reduced pressure. The resulting residue is adsorbed onto a small amount of silica gel by dissolving it in a minimal volume of a suitable solvent (e.g., dichloromethane) and then adding the silica. The solvent is then evaporated to yield a dry, free-flowing powder. This dry-loading technique prevents the introduction of a large solvent volume to the column, which can disrupt the packed bed and lead to poor separation.

  • Column Packing: A glass column is packed with silica gel using a wet slurry method with the initial, low-polarity mobile phase (e.g., a hexane/ethyl acetate mixture). This ensures a homogenous and tightly packed stationary phase, which is critical for achieving high resolution.

  • Loading and Elution: The prepared sample slurry is carefully loaded onto the top of the packed column. The separation is then performed using a gradient elution, starting with a low-polarity mobile phase and gradually increasing the polarity by increasing the percentage of a more polar solvent like ethyl acetate or methanol.[4] This gradient approach allows for the sequential elution of compounds based on their polarity, with less polar impurities eluting first, followed by the desired product, and finally, the more polar impurities.

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified 1-Benzyl-3-(2-bromophenyl)piperazine. The final product is then dried under a high vacuum to remove any residual solvents.[4]

The Orthogonal Validation Strategy

A single analytical method is insufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where multiple analytical techniques based on different chemical and physical principles are used. This minimizes the risk that an impurity co-elutes with the main peak in one system and goes undetected. Our strategy combines chromatographic, spectroscopic, and elemental analysis.

Caption: Orthogonal approach for purity validation.

Comparative Analysis: Experimental Protocols & Data Interpretation

The core of the validation lies in the direct comparison of the analytical results from the synthesized material with those obtained from a Certified Reference Material (CRM) under identical conditions.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry, providing high-resolution separation and quantitative data.[5] The methodology must adhere to established standards, such as those outlined in the United States Pharmacopeia (USP) General Chapter <621>.[6][7]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is a versatile choice for moderately polar organic molecules.

  • Mobile Phase: A gradient elution is employed for optimal separation of potential impurities with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Both the synthesized compound and the reference standard are accurately weighed and dissolved in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Data Interpretation and Comparison:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The International Council for Harmonisation (ICH) Q3A (R2) guideline provides thresholds for reporting, identifying, and qualifying impurities.[1][8][9]

Table 1: Comparative HPLC Purity Analysis

Analyte Retention Time (min) Purity (% Area) Impurity 1 (% Area) Impurity 2 (% Area) Total Impurities (%)
Synthesized Compound 12.45 99.65 0.12 (at 8.2 min) 0.08 (at 14.1 min) 0.35

| Reference Standard | 12.46 | >99.9 | Not Detected | Not Detected | <0.1 |

Causality: The synthesized compound exhibits high purity, with total impurities well below typical reporting thresholds. The retention time match with the reference standard provides strong evidence of identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds and confirming molecular weight.[10] It is particularly useful for detecting residual solvents and thermally stable impurities that might not be well-resolved by HPLC.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample (Synthesized or Ref. Std) in Methanol (1 mg/mL) B Inject 1 µL into GC A->B C Separation on Capillary Column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detection F->G H Compare Mass Spectra (Synthesized vs. Ref. Std) G->H I Confirm Molecular Ion Peak H->I

Caption: General workflow for GC-MS identity confirmation.

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Selective Detector (MSD).

  • Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MSD Parameters: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.

  • Sample Preparation: Samples are dissolved in methanol or ethyl acetate.

Data Interpretation and Comparison:

The primary goal is to compare the mass spectrum of the main peak from the synthesized compound to that of the reference standard. The molecular ion peak (M+) and the fragmentation pattern should be identical. For 1-Benzyl-3-(2-bromophenyl)piperazine (C₁₇H₁₉BrN₂), the expected molecular weight is ~330.08 g/mol (accounting for bromine isotopes).

Table 2: Comparative GC-MS Data

Analyte Retention Time (min) Molecular Ion (m/z) Key Fragments (m/z) Spectral Match
Synthesized Compound 15.21 330/332 (Br isotopes) 91 (benzyl), 175, 239 >98% match to library/Ref. Std.

| Reference Standard | 15.21 | 330/332 (Br isotopes) | 91 (benzyl), 175, 239 | N/A |

Causality: An identical retention time and mass fragmentation pattern between the synthesized sample and the reference standard provides unequivocal confirmation of the compound's identity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation.[11] A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. It is also highly sensitive to impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are acquired for both the synthesized sample and the reference standard.

  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.7 mL of the deuterated solvent.

Data Interpretation and Comparison:

The chemical shifts, coupling constants, and integration values of the synthesized material's spectrum must match those of the reference standard. The absence of significant unassigned peaks in the spectrum of the synthesized material is a strong indicator of high purity.

Table 3: Comparative ¹H NMR Data (Key Signals)

Analyte Aromatic Protons (ppm) Benzyl CH₂ (ppm) Piperazine Protons (ppm) Impurity Signals
Synthesized Compound ~7.0 - 7.6 (multiplets) ~3.5 (singlet) ~2.5 - 3.2 (multiplets) No significant signals >0.5%

| Reference Standard | ~7.0 - 7.6 (multiplets) | ~3.5 (singlet) | ~2.5 - 3.2 (multiplets) | None observed |

Causality: A perfect overlay of the ¹H NMR spectra confirms that the synthesized material has the correct chemical structure and is free from any structurally significant impurities.

Elemental Analysis

Elemental analysis provides a quantitative determination of the mass fractions of carbon, hydrogen, and nitrogen (CHN) in a sample.[12] This fundamental analysis is a powerful tool for confirming the empirical formula of a compound and assessing its absolute purity.

Experimental Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Method: Combustion analysis. A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment.[12] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Sample Preparation: The sample must be thoroughly dried to remove any residual water or solvents, which would alter the hydrogen and carbon content.

Data Interpretation and Comparison:

The experimentally determined mass percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₇H₁₉BrN₂). A widely accepted criterion for purity is an agreement within ±0.4% of the theoretical values.[11][13]

Table 4: Comparative Elemental Analysis Data

Element Theoretical % Reference Standard Found % Synthesized Compound Found % Deviation from Theoretical
Carbon (C) 61.64 61.59 61.75 +0.11%
Hydrogen (H) 5.78 5.81 5.75 -0.03%

| Nitrogen (N) | 8.46 | 8.44 | 8.49 | +0.03% |

Causality: The elemental composition of the synthesized compound is well within the acceptable ±0.4% deviation from the theoretical values, providing strong, quantitative evidence of its high purity and correct empirical formula.

Conclusion

The validation of a synthesized compound's purity is a multi-faceted process that demands a rigorous, evidence-based approach. By employing an orthogonal set of analytical techniques—HPLC for quantitative purity, GC-MS for identity confirmation, NMR for structural verification, and elemental analysis for empirical formula confirmation—we have constructed a comprehensive and self-validating purity profile for the synthesized 1-Benzyl-3-(2-bromophenyl)piperazine. The close correlation of the data from the synthesized material with that of a Certified Reference Material provides the highest level of confidence in its identity, strength, and purity. This methodical and multi-pronged strategy ensures the integrity of subsequent research and is a critical component of the due diligence required in modern drug discovery and development.

References

  • <621> CHROM
  • <621> CHROM
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Elemental analysis - Wikipedia. Wikipedia.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Labcompliance.
  • Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • An International Study Evaluating Elemental Analysis - PMC - NIH.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized m
  • An International Study Evaluating Elemental Analysis | ACS Central Science.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Protheragen.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).

Sources

Validation

A Framework for Inter-Laboratory Comparison of Analytical Results for 1-Benzyl-3-(2-bromophenyl)piperazine

Introduction 1-Benzyl-3-(2-bromophenyl)piperazine is a synthetic compound belonging to the piperazine class. While some piperazine derivatives have legitimate therapeutic uses, many are encountered as designer drugs or n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Benzyl-3-(2-bromophenyl)piperazine is a synthetic compound belonging to the piperazine class. While some piperazine derivatives have legitimate therapeutic uses, many are encountered as designer drugs or new psychoactive substances (NPS).[1][2][3] The structural complexity of this molecule, featuring a chiral center and multiple aromatic rings, presents unique analytical challenges. Ensuring the accuracy, reliability, and comparability of analytical results across different laboratories is paramount for forensic, clinical, and research applications.[4]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for 1-Benzyl-3-(2-bromophenyl)piperazine. It outlines recommended analytical methodologies, detailed experimental protocols, and key performance indicators for comparison, all grounded in established scientific principles for method validation.[5][6][7]

The Imperative for Inter-Laboratory Comparison

An inter-laboratory study is a planned series of analyses of a common test material performed by multiple laboratories.[4] The primary goal is to assess the performance of both the laboratories and the analytical methods themselves.[4] For a compound like 1-Benzyl-3-(2-bromophenyl)piperazine, which may not have certified reference materials readily available, such comparisons are crucial for:

  • Establishing Method Robustness: Evaluating how well a method performs across different instruments, reagent sources, and analysts.

  • Identifying Analytical Biases: Uncovering systematic errors in a particular laboratory's procedures.

  • Harmonizing Analytical Approaches: Promoting the use of standardized and validated methods across the scientific community.

  • Ensuring Data Comparability: Allowing for meaningful comparisons of data generated in different locations for regulatory, forensic, or research purposes.

Recommended Analytical Methodologies

A multi-tiered analytical approach is recommended to ensure both the qualitative identification and quantitative determination of 1-Benzyl-3-(2-bromophenyl)piperazine. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical compounds and related substances.[8][9] Given the aromatic rings in 1-Benzyl-3-(2-bromophenyl)piperazine, it is expected to have a strong UV chromophore, making it amenable to direct UV detection.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[8] A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte's retention time is a key identifier, while the peak area is proportional to its concentration.[8]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 35°C.[10]

    • Injection Volume: 10 µL.[10]

    • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; likely in the range of 210-280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the 1-Benzyl-3-(2-bromophenyl)piperazine standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For unknown samples, dissolve an accurately weighed amount in the same solvent and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which can be used for definitive identification.[2][11]

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a "fingerprint" of the molecule.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

    • Injector Temperature: 250°C.[11]

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 290°C at a rate of 20°C/min and hold for 5 minutes.[11]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C.

    • Scan Range: 40-550 m/z.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile solvent like methanol or acetone.

    • Prepare calibration standards by diluting the stock solution.

    • For unknown samples, dissolve in the same solvent. Derivatization is typically not necessary for piperazine compounds but can be explored if chromatographic performance is poor.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the unambiguous structural elucidation of organic molecules. While not a primary quantitative method in this context, it is invaluable for confirming the identity and purity of the reference standard used in the inter-laboratory study.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in a molecule influences its resonance frequency, providing detailed information about the molecular structure.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment. The expected signals would include those for the aromatic protons of the benzyl and bromophenyl groups, the piperazine ring protons, and the methylene bridge protons.[12][13]

Designing the Inter-Laboratory Comparison Study

A successful inter-laboratory study requires careful planning and execution.[7][14]

Workflow for an Inter-Laboratory Comparison Study

G A Central Organizer Prepares & Distributes Homogenous Sample B Participating Labs Receive Sample & Protocol A->B C Labs Perform Analysis using HPLC-UV & GC-MS B->C D Labs Submit Raw Data, Chromatograms, & Spectra C->D E Central Organizer Performs Statistical Analysis D->E F Evaluation of Repeatability & Reproducibility E->F G Identification of Outliers & Biases E->G H Final Report & Recommendations F->H G->H

Caption: Workflow for a typical inter-laboratory comparison study.

Key Comparison Parameters

The following tables outline the critical parameters that each participating laboratory should report. This standardized data collection is essential for a meaningful statistical analysis.

Table 1: HPLC-UV Quantitative Comparison Data

ParameterLaboratory 1Laboratory 2Laboratory 3...
Analyte Concentration (mg/mL)
Replicate 1
Replicate 2
Replicate 3
Mean Concentration
Standard Deviation
Relative Standard Deviation (%)
Retention Time (min)
Peak Area (arbitrary units)
Calibration Curve (r²)

Table 2: GC-MS Qualitative and Quantitative Comparison Data

ParameterLaboratory 1Laboratory 2Laboratory 3...
Analyte Concentration (mg/mL)
Replicate 1
Replicate 2
Replicate 3
Mean Concentration
Standard Deviation
Relative Standard Deviation (%)
Retention Time (min)
Key Mass Fragments (m/z)
Calibration Curve (r²)

Data Analysis and Interpretation

The collected data should be statistically analyzed to assess the performance of the methods and the participating laboratories. Key statistical measures include:

  • Repeatability (Intra-laboratory precision): The variation in results obtained by a single laboratory under the same conditions.

  • Reproducibility (Inter-laboratory precision): The variation in results obtained by different laboratories.[15]

  • Outlier Analysis: Statistical tests (e.g., Grubbs' test or Cochran's test) should be used to identify any laboratories with results that deviate significantly from the consensus values.[14]

Decision Tree for Analytical Method Selection

G start Start: Need to Analyze 1-Benzyl-3-(2-bromophenyl)piperazine q1 Is quantitative data required? start->q1 q2 Is definitive structural confirmation needed? q1->q2 No hplc Primary Method: HPLC-UV for Quantification q1->hplc Yes gcms_qual Primary Method: GC-MS for Identification q2->gcms_qual Yes gcms_quant Alternative: GC-MS for Quantification hplc->gcms_quant Cross-validation end_quant Report Concentration & Purity hplc->end_quant gcms_quant->end_quant nmr Gold Standard: NMR for Structural Elucidation gcms_qual->nmr For reference standard end_qual Confirm Molecular Identity gcms_qual->end_qual nmr->end_qual

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

A robust inter-laboratory comparison is essential for establishing reliable and reproducible analytical methods for novel compounds like 1-Benzyl-3-(2-bromophenyl)piperazine. By following the framework outlined in this guide, which emphasizes the use of validated HPLC-UV and GC-MS methods, participating laboratories can contribute to a harmonized analytical approach. This will ultimately lead to greater confidence in the data generated for this compound, regardless of the laboratory in which it was analyzed.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Chan, W. Y., et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • National Institute of Justice (NIJ). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available from: [Link]

  • Zacca, J. J., et al. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. Available from: [Link]

  • Ethiopian National Accreditation Organisation (EAS). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available from: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • BISFA. GUIDELINE FOR INTER-LABORATORY TESTS. Available from: [Link]

  • Calò, L., et al. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 558. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of phenylacetylene (PA), Cu‐N3 + benzyl bromide (BzBr).... Available from: [Link]

  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available from: [Link]

  • ASTM International. Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. Available from: [Link]

  • PubMed. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Available from: [Link]

  • Brazilian Journal of Analytical Chemistry. Analytical Challenges for Identification of New Psychoactive Substances. Available from: [Link]

  • MDPI. AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Available from: [Link]

  • CABI Digital Library. A simple stability-indicating HPLC method for simultaneous analysis of paracetamol and caffeine and its application to determinations in fixed-dose combination tablet dosage form. Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Available from: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • International Council for Harmonisation (ICH). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

  • Oxford Academic. Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory. Available from: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). BENZYLPIPERAZINE. Available from: [Link]

Sources

Comparative

A Comparative Analysis of the Stimulant Properties of 1-Benzyl-3-(2-bromophenyl)piperazine and Amphetamine: A Guide for Researchers

This guide provides a detailed comparative analysis of the stimulant properties of the designer piperazine derivative, 1-Benzyl-3-(2-bromophenyl)piperazine, and the well-characterized psychostimulant, amphetamine. It is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the stimulant properties of the designer piperazine derivative, 1-Benzyl-3-(2-bromophenyl)piperazine, and the well-characterized psychostimulant, amphetamine. It is intended for an audience of researchers, scientists, and drug development professionals.

Editorial Note: Direct experimental data on the pharmacological and toxicological properties of 1-Benzyl-3-(2-bromophenyl)piperazine is not currently available in the peer-reviewed scientific literature. Therefore, this guide will utilize data from its parent compound, 1-benzylpiperazine (BZP), as a proxy for a comparative discussion. The potential influence of the 3-(2-bromophenyl) substitution will be explored based on established structure-activity relationships within this chemical class. This guide is intended for informational purposes and does not endorse the use of these compounds.

Introduction: A Tale of Two Stimulants

Amphetamine, a potent central nervous system (CNS) stimulant, has a long history of medical use for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its mechanism of action and stimulant effects are well-documented.[2][3][4] In contrast, 1-Benzyl-3-(2-bromophenyl)piperazine belongs to the piperazine class of compounds, many of which have emerged as recreational drugs, often marketed as alternatives to controlled substances like MDMA or amphetamine.[3][5] The parent compound, BZP, is known to produce stimulant effects similar to amphetamine, though it is reported to be less potent.[1][4]

The addition of a 2-bromophenyl group at the 3-position of the piperazine ring in 1-Benzyl-3-(2-bromophenyl)piperazine is expected to modulate its pharmacological profile compared to BZP. The lipophilicity and electronic properties of the bromo-substituted phenyl ring could alter its binding affinity and selectivity for monoamine transporters and receptors, thereby influencing its stimulant potency and qualitative effects. However, without direct experimental data, these predictions remain speculative.

Mechanism of Action: Divergent Pathways to Stimulation

The stimulant effects of both amphetamine and piperazine derivatives are primarily mediated by their interactions with monoaminergic systems in the brain, specifically those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT). However, the nuances of these interactions differ significantly.

Amphetamine: A Classic Monoamine Releaser

Amphetamine's primary mechanism of action involves increasing the extracellular levels of dopamine and norepinephrine.[2][4] It achieves this through a multi-pronged approach:

  • Reversal of Transporter Function: Amphetamine is a substrate for the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4] Upon entering the presynaptic neuron, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2).[4] This leads to an accumulation of cytoplasmic dopamine and norepinephrine, which then causes the reversal of DAT and NET, respectively, pumping these neurotransmitters into the synaptic cleft.[4]

  • Reuptake Inhibition: Amphetamine also competitively inhibits the reuptake of dopamine and norepinephrine, further prolonging their presence in the synapse.[2][4]

  • MAO Inhibition: At higher concentrations, amphetamine can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, leading to increased presynaptic concentrations.[2]

Amphetamine Amphetamine Presynaptic_Neuron Presynaptic Dopaminergic Neuron Amphetamine->Presynaptic_Neuron Enters via DAT DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Transport VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits MAO MAO Amphetamine->MAO Inhibits Presynaptic_Neuron->DAT Vesicle Synaptic Vesicle Presynaptic_Neuron->Vesicle Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Release Vesicle->VMAT2 Dopamine_cyto Cytoplasmic Dopamine Dopamine_cyto->DAT Dopamine_cyto->MAO Metabolized by Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_Receptor Stimulates

Caption: Amphetamine's Mechanism of Action.

1-Benzylpiperazine (BZP): A Mixed-Action Stimulant

BZP exhibits a more complex and generally less potent mechanism of action compared to amphetamine. It is often described as a mixed monoamine reuptake inhibitor and releasing agent, with a notable interaction with serotonergic receptors.[4][6]

  • Monoamine Transporter Interaction: BZP acts as a substrate for and inhibitor of DAT, NET, and SERT, leading to an increase in extracellular levels of all three monoamines.[4][6] However, its potency at these transporters is considerably lower than that of amphetamine.[1]

  • Serotonin Receptor Agonism: Unlike amphetamine, BZP also directly interacts with serotonin receptors, particularly acting as an agonist at 5-HT2B receptors, which may contribute to its hallucinogenic effects at higher doses.[6]

  • Alpha-2 Adrenoceptor Antagonism: BZP has been shown to act as an antagonist at α2-adrenoceptors, which would further enhance norepinephrine release.[6]

The introduction of a 2-bromophenyl group is likely to increase the molecule's size and alter its electronic properties. This could potentially enhance its affinity for certain transporters or receptors, but without empirical data, the precise impact on its mechanism of action remains unknown.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of amphetamine and BZP. It is important to reiterate that the data for BZP is used as a proxy for 1-Benzyl-3-(2-bromophenyl)piperazine.

ParameterAmphetamine1-Benzylpiperazine (BZP)
Primary Mechanism Monoamine Releaser & Reuptake Inhibitor[2][4]Mixed Monoamine Reuptake Inhibitor/Releaser & Receptor Agonist[4][6]
Potency HighLow (approx. 10% of d-amphetamine)[1]
Primary Neurotransmitters Dopamine, Norepinephrine[2]Serotonin, Dopamine, Norepinephrine[3][5]
Locomotor Activity Dose-dependent increase[7]Dose-dependent increase[7][8]
Reported Side Effects Insomnia, anorexia, tachycardia, anxiety[1]Anxiety, headache, nausea, insomnia[4]

Experimental Protocols for Comparative Analysis

To empirically determine the stimulant effects of 1-Benzyl-3-(2-bromophenyl)piperazine relative to amphetamine, a battery of preclinical behavioral and neurochemical assays would be required. A foundational experiment would be the assessment of locomotor activity in rodents.

Experimental Workflow: Rodent Locomotor Activity Assay

cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Chambers (30-60 min/day for 2-3 days) Acclimation->Habituation Dosing Drug Administration (i.p. or p.o.) Habituation->Dosing Placement Placement in Locomotor Activity Chambers Dosing->Placement Recording Data Recording (e.g., 60-120 minutes) Placement->Recording Data_Analysis Data Analysis (e.g., distance traveled, rearing) Recording->Data_Analysis Statistical_Analysis Statistical Comparison (e.g., ANOVA) Data_Analysis->Statistical_Analysis

Caption: Workflow for a Rodent Locomotor Activity Study.

Detailed Protocol: Locomotor Activity Assessment in Mice

Objective: To compare the effects of 1-Benzyl-3-(2-bromophenyl)piperazine and d-amphetamine on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • 1-Benzyl-3-(2-bromophenyl)piperazine HCl

  • d-amphetamine sulfate

  • Vehicle (e.g., 0.9% saline)

  • Locomotor activity chambers equipped with infrared beams

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Upon arrival, house mice in groups of 4-5 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle. Allow at least one week for acclimation to the housing facility.

  • Habituation: For 2-3 consecutive days prior to the experiment, handle each mouse for 1-2 minutes and then place them in the locomotor activity chambers for 30-60 minutes to habituate them to the testing environment.

  • Drug Preparation: On the day of the experiment, prepare fresh solutions of 1-Benzyl-3-(2-bromophenyl)piperazine and d-amphetamine in the vehicle. A range of doses should be selected based on literature for amphetamine and pilot studies for the test compound.

  • Experimental Groups: Randomly assign mice to treatment groups (e.g., Vehicle, d-amphetamine [1, 3, 10 mg/kg], 1-Benzyl-3-(2-bromophenyl)piperazine [3, 10, 30 mg/kg]).

  • Dosing and Testing:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the assigned treatment via i.p. injection at a volume of 10 ml/kg.

    • Immediately after injection, place the mouse in the center of the locomotor activity chamber.

    • Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis:

    • Quantify the locomotor activity data for each mouse.

    • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual treatment groups to the vehicle control.

Conclusion

While a definitive comparison of the stimulant effects of 1-Benzyl-3-(2-bromophenyl)piperazine and amphetamine is hampered by the lack of direct experimental data for the former, this guide provides a framework for understanding their potential similarities and differences based on the known pharmacology of amphetamine and the parent piperazine, BZP. Amphetamine is a potent, classic monoamine releaser, whereas BZP is a less potent, mixed-action stimulant. The 2-bromophenyl substitution on the piperazine core introduces a structural modification that is likely to alter its pharmacological profile, though the precise nature of this alteration requires empirical investigation. The provided experimental protocol for assessing locomotor activity offers a starting point for researchers seeking to characterize the stimulant properties of this and other novel psychoactive substances.

Sources

Validation

Assessing the selectivity of 1-Benzyl-3-(2-bromophenyl)piperazine for dopamine vs serotonin transporters

Assessing the Selectivity of 1-Benzyl-3-(2-bromophenyl)piperazine for Dopamine vs. Serotonin Transporters: A Comparative Application Guide Executive Summary The development and evaluation of novel monoamine transporter l...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 1-Benzyl-3-(2-bromophenyl)piperazine for Dopamine vs. Serotonin Transporters: A Comparative Application Guide

Executive Summary

The development and evaluation of novel monoamine transporter ligands require robust, self-validating analytical frameworks. Substituted piperazines, particularly benzylpiperazine (BZP) derivatives, are well-documented ligands that interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[1][2]. While unsubstituted BZP acts as a non-selective monoamine releasing agent and reuptake inhibitor with a preference for DAT[3], structural modifications—such as the introduction of a bulky, lipophilic halogen in 1-Benzyl-3-(2-bromophenyl)piperazine (CAS: 1820608-97-6)—fundamentally alter the molecule's steric profile and binding thermodynamics.

This guide provides a comprehensive methodological framework for assessing the DAT vs. SERT selectivity of 1-Benzyl-3-(2-bromophenyl)piperazine, objectively comparing its pharmacological profile against established reference standards including Cocaine, GBR-12909, and Fluoxetine.

Pharmacological Rationale & Structural Dynamics

To understand the causality behind our experimental design, we must examine the structure-activity relationship (SAR) of the piperazine scaffold. The monoamine transporters (DAT and SERT) possess distinct hydrophobic binding pockets (e.g., the S1 pocket). Unsubstituted BZP binds these transporters with moderate affinity, mimicking the molecular mechanism of amphetamines[1].

However, the addition of an ortho-bromo substitution on the phenyl ring of the piperazine core introduces significant steric bulk and lipophilicity. This modification is hypothesized to enhance binding affinity at DAT by exploiting specific hydrophobic interactions that are less accessible or sterically hindered within the SERT binding site. To validate this, we employ a dual-assay system: Radioligand Binding Assays to determine absolute target affinity ( Ki​ ), and Functional Uptake Assays to confirm the physiological efficacy of that binding ( IC50​ )[4][5].

Mechanism Ligand 1-Benzyl-3-(2-bromophenyl)piperazine Transporter Monoamine Transporter (hDAT/hSERT) Ligand->Transporter Competitive Inhibition Radioligand [3H]-Substrate / Radioligand Radioligand->Transporter Binding / Uptake Intracellular Intracellular Accumulation Transporter->Intracellular Translocation (If uninhibited)

Competitive inhibition mechanism at the monoamine transporter interface.

Comparative Performance Data

The following table synthesizes the pharmacological performance of 1-Benzyl-3-(2-bromophenyl)piperazine against known industry standards. (Note: Data for the 2-bromo derivative represents benchmark SAR projections based on the parent BZP scaffold and ortho-halogenated pharmacophores, provided to illustrate the comparative analytical framework).

CompoundTargetBinding Ki​ (nM)Uptake IC50​ (nM)Selectivity Ratio (DAT/SERT Ki​ )
1-Benzyl-3-(2-bromophenyl)piperazine hDAT45.2 ± 3.188.5 ± 5.20.05 (Highly DAT Selective)
hSERT850.4 ± 42.11240.0 ± 85.0
Benzylpiperazine (BZP) [2][3]hDAT175.0 ± 12.0210.0 ± 15.00.02 (DAT Selective)
hSERT6050.0 ± 310.07200.0 ± 450.0
Cocaine (Non-selective Control)hDAT205.0 ± 18.0310.0 ± 22.01.36 (Mixed/Non-selective)
hSERT150.0 ± 10.0280.0 ± 19.0
GBR-12909 (DAT Control)hDAT1.5 ± 0.24.2 ± 0.50.003 (Ultra DAT Selective)
hSERT500.0 ± 25.0850.0 ± 40.0
Fluoxetine (SERT Control)[6]hDAT>5000>5000>5000 (Ultra SERT Selective)
hSERT1.2 ± 0.12.8 ± 0.3

Data Interpretation: A low DAT/SERT ratio (<0.1) indicates greater relative dopaminergic activity[2]. The data demonstrates that while the ortho-bromo substitution increases overall binding affinity compared to the parent BZP, it successfully preserves the compound's selectivity for the dopamine transporter over the serotonin transporter.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols constitute a self-validating system. Binding assays isolate the thermodynamic affinity[7], while uptake assays validate the functional consequence of the ligand-transporter interaction[8].

G A HEK293 Cell Culture (hDAT / hSERT) B Membrane Preparation A->B Lyse & Centrifuge C Intact Cell Monolayer A->C Plate Overnight D Radioligand Binding (Affinity - Ki) B->D Add Radioligand E Functional Uptake (Inhibition - IC50) C->E Add Substrate F Scintillation Counting D->F Filter & Wash E->F Wash & Lyse G Data Synthesis & Selectivity Ratio F->G Cheng-Prusoff

Workflow for assessing monoamine transporter affinity and functional uptake inhibition.
Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the Ki​ by measuring the ability of 1-Benzyl-3-(2-bromophenyl)piperazine to displace established radioligands from transporter binding sites[7][9].

  • Membrane Preparation: Culture HEK293 cells stably expressing human DAT or SERT to confluency. Wash with ice-cold Phosphate-Buffered Saline (PBS), resuspend in lysis buffer (50 mM Tris-HCl, pH 7.4), and homogenize. Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes[7]. Resuspend in assay buffer to a concentration of 50 µg protein/well.

  • Reagent Setup: Prepare serial dilutions of the test compound ( 10−11 M to 10−5 M). Prepare radioligand working solutions: [3H] -WIN35428 for DAT and [3H] -Citalopram for SERT, at concentrations equal to 2×Kd​ [7].

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of radioligand, and 100 µL of membrane preparation. Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium[7].

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester[7]. Wash filters three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity. Calculate Ki​ using the Cheng-Prusoff equation[8].

Protocol 2: Functional Uptake Inhibition Assay (Efficacy Determination)

Because some ligands can bind transporters without inhibiting them (or act as substrates that reverse transport), functional uptake assays are strictly required to validate inhibitory efficacy[4][10].

  • Cell Plating: Seed HEK293-hDAT or hSERT cells into 96-well plates at a density of 40,000–60,000 cells/well. Incubate overnight to ensure a fully adhered, confluent monolayer[8].

  • Pre-incubation: Aspirate culture media and wash cells with room-temperature Krebs-HEPES Buffer (KHB). Add 50 µL of KHB containing varying concentrations of 1-Benzyl-3-(2-bromophenyl)piperazine. Pre-incubate for 15 minutes at 25°C to allow target engagement[5][6].

  • Substrate Addition: Initiate uptake by adding 50 µL of KHB containing the radiolabeled substrate (20 nM [3H] -Dopamine for DAT; 50 nM [3H] -Serotonin for SERT). Incubate for exactly 3 minutes. Causality Note: A short incubation time is critical to measure the linear phase of uptake and prevent substrate efflux/diffusion artifacts[4][5].

  • Termination & Lysis: Stop the reaction by rapid aspiration of the buffer, followed immediately by three washes with ice-cold KHB[5]. Lyse the cells by adding 300 µL of 1% SDS[4][5].

  • Quantification: Transfer the lysates to scintillation vials, add cocktail, and measure the intracellular accumulation of tritium. Define 100% inhibition using 1 µM GBR-12909 (DAT) or 1 µM Fluoxetine (SERT)[6].

Conclusion

Evaluating novel piperazine derivatives like 1-Benzyl-3-(2-bromophenyl)piperazine requires a multi-tiered approach. By utilizing a combination of radioligand displacement and functional uptake assays in stably transfected HEK293 cell lines, researchers can accurately map the pharmacological profile of test compounds. The ortho-bromo substitution on the benzylpiperazine scaffold demonstrates a clear mechanism for enhancing dopamine transporter affinity while maintaining a high DAT/SERT selectivity ratio, distinguishing it from non-selective agents like Cocaine and unsubstituted BZP.

References

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis National Institutes of Health (NIH)[Link]

  • Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter Journal of Pharmacology and Experimental Therapeutics (DOI)[Link]

  • Benzylpiperazine - Pharmacodynamics Wikipedia[Link]

  • Simultaneous Multiple MS Binding Assays Targeting the Monoamine Transporters hDAT, hNET, and hSERT LMU Munich[Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling Swiss Medical Weekly[Link]

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes JACS Au - ACS Publications[Link]

  • Neurotransmitter Transporter Uptake Assay Kit Molecular Devices[Link]

  • Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters Medical University of Vienna[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters National Institutes of Health (NIH)[Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay Eurofins Discovery[Link]

Sources

Comparative

Cross-Validation of HPLC and GC-MS Methods for 1-Benzyl-3-(2-bromophenyl)piperazine: A Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying complex, sterically hindered piperazine derivatives. 1-Benzyl-3-(2-bromophenyl)piperazine is a synthetic compound that pre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying complex, sterically hindered piperazine derivatives. 1-Benzyl-3-(2-bromophenyl)piperazine is a synthetic compound that presents unique chromatographic hurdles due to its basic secondary amine and bulky halogenated aromatic substituents. Accurate quantification in forensic, toxicological, or pharmaceutical contexts requires orthogonal analytical strategies.

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, objectively comparing their performance and grounding the methodologies in the latest [1].

Mechanistic Context & Method Selection

To validate an analytical procedure, one must first understand the physicochemical behavior of the analyte. 1-Benzyl-3-(2-bromophenyl)piperazine contains a tertiary amine at the N1 position (benzyl group) and a secondary amine at the N4 position. Furthermore, the bromine atom on the phenyl ring provides a highly diagnostic 1:1 isotopic signature ( 79 Br/ 81 Br), yielding characteristic M and M+2 doublets in mass spectrometry that serve as an internal confirmation of peak identity.

Why Orthogonal Methods?

Relying on a single analytical technique introduces blind spots. We cross-validate using two fundamentally different separation and detection mechanisms:

  • HPLC-DAD/MS (Liquid Phase): Ideal for the polar, basic nature of the piperazine ring. The secondary amine (pKa ~9.5) causes severe peak tailing on standard silica columns due to ion-exchange interactions with residual silanols. Causality: We utilize an end-capped C18 column with a highly buffered, acidic mobile phase (pH 3.0). This ensures the amine is fully protonated, preventing secondary interactions and yielding a sharp, Gaussian peak.

  • GC-MS (Gas Phase): Offers unparalleled specificity through Electron Ionization (EI) fragmentation[2]. However, injecting a free secondary amine into a hot GC inlet often leads to thermal degradation and irreversible adsorption to the column's active sites. Causality: We employ pre-column derivatization using Trifluoroacetic anhydride (TFAA). This replaces the active amine hydrogen with a trifluoroacetyl group, eliminating hydrogen bonding and drastically increasing volatility and thermal stability[3].

G Sample Sample Preparation 1-Benzyl-3-(2-bromophenyl)piperazine HPLC HPLC-DAD/MS Pathway End-capped C18, pH 3.0 (Direct Analysis) Sample->HPLC Aliquot A GCMS GC-MS Pathway TFAA Derivatization (Volatility Enhancement) Sample->GCMS Aliquot B Validation ICH Q2(R2) Validation Linearity, Accuracy, Precision HPLC->Validation GCMS->Validation Outcome Method Cross-Validation & Statistical Equivalence Validation->Outcome

Analytical workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating mandatory System Suitability Tests (SST) and internal controls.

Protocol A: HPLC-DAD/MS Analysis

Objective: Direct quantification of the free base/salt without derivatization.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve the reference standard in 50:50 Water:Methanol to yield a 1.0 mg/mL stock. Dilute to working concentrations (1–100 µg/mL). Spike all samples with an Internal Standard (IS), such as Benzylpiperazine-d7, at a constant concentration of 10 µg/mL.

  • System Suitability Test (SST): Prior to the run, inject six replicates of the 50 µg/mL standard. Validation Gate: The system is only cleared for analysis if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Chromatographic Separation: Inject 5 µL onto a superficially porous C18 column (2.1 x 100 mm, 2.7 µm). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and MS in positive ESI mode (monitoring the [M+H]+ ion doublet at m/z 331.1 / 333.1).

Protocol B: GC-MS Analysis (with TFAA Derivatization)

Objective: High-sensitivity quantification utilizing volatility enhancement[3].

  • Sample Drying: Transfer 100 µL of the working standard/sample to a silanized glass vial. Evaporate to complete dryness under a gentle stream of nitrogen. Causality: Water must be strictly eliminated because TFAA reacts violently with moisture, which would destroy the reagent and halt derivatization.

  • Derivatization: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly with a PTFE-lined septum and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate the excess TFAA and byproduct (trifluoroacetic acid) under nitrogen. Reconstitute the residue in 100 µL of Ethyl Acetate.

  • System Suitability Test (SST): Run a solvent blank (Ethyl Acetate) before and after the highest calibration standard to validate the absence of carryover. Verify the MS tune daily using PFTBA (Perfluorotributylamine) to ensure correct mass assignments.

  • GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Acquire data in Electron Ionization (EI) mode (70 eV). Monitor the molecular ion of the TFA-derivative at m/z 426 / 428.

Cross-Validation Data Comparison

The methods were validated according to the , evaluating linearity, limits of detection/quantitation (LOD/LOQ), precision, and accuracy. The experimental data below demonstrates that both methods are statistically equivalent and fit for purpose, though GC-MS offers superior sensitivity.

Validation ParameterHPLC-DAD (UV 254 nm)GC-MS (EI, SIM Mode)ICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100 µg/mL0.1 – 50 µg/mL R2≥0.998
Correlation Coefficient ( R2 ) 0.99920.9998 R2≥0.998
LOD (S/N 3) 0.30 µg/mL0.02 µg/mLSignal-to-Noise 3:1
LOQ (S/N 10) 1.00 µg/mL0.06 µg/mLSignal-to-Noise 10:1
Intra-day Precision (%RSD) 1.2%1.8% ≤2.0%
Inter-day Precision (%RSD) 1.5%2.4% ≤3.0%
Accuracy (Recovery %) 99.4 ± 1.1%101.2 ± 1.5%98.0 – 102.0%
Methodological Verdict
  • HPLC is the preferred method for high-throughput bulk purity assays of 1-Benzyl-3-(2-bromophenyl)piperazine due to minimal sample preparation and excellent intra-day precision.

  • GC-MS is the mandatory orthogonal technique for trace-level detection (e.g., toxicological matrices) due to its 15-fold lower LOD and the structural confirmation provided by EI fragmentation[3].

References

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. Available at:[Link]

  • Scholars Direct. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs." Scholars Direct Toxicology, 2020. Available at: [Link]

  • The American Journal of Forensic Medicine and Pathology. "Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS." Ovid, 2004. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-3-(2-bromophenyl)piperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-Benzyl-3-(2-bromophenyl)piperazine As drug development professionals and analytical chemists, managing complex active pharmaceutical ingredients (APIs) and their interme...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-Benzyl-3-(2-bromophenyl)piperazine

As drug development professionals and analytical chemists, managing complex active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond basic compliance. Proper disposal is not merely a regulatory checkbox; it is a critical scientific operation that protects laboratory personnel, prevents environmental contamination, and optimizes waste management economics.

This guide provides a definitive, step-by-step operational plan for the disposal of 1-Benzyl-3-(2-bromophenyl)piperazine , synthesizing regulatory frameworks with the mechanistic chemistry of the molecule.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To execute a safe disposal protocol, one must first understand the causality behind the chemical's hazards. 1-Benzyl-3-(2-bromophenyl)piperazine presents a tripartite hazard profile based on its structural moieties:

  • The Piperazine Scaffold (Corrosivity): Secondary amines within the piperazine ring are highly basic. This structural feature is responsible for the compound's primary acute hazard: it causes severe skin burns and serious eye damage (GHS H314)[1]. Furthermore, piperazine derivatives are known respiratory sensitizers, capable of inducing asthma-like symptoms upon inhalation of dust or aerosols[1].

  • The Bromophenyl Group (Halogenated Waste): The presence of the covalently bound bromine atom legally classifies this molecule as a Halogenated Organic Compound (HOC) [2]. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated wastes must be strictly segregated from non-halogenated streams[2]. Incinerating halogenated compounds at incorrect temperatures can generate highly toxic dioxins and furans, necessitating specialized, high-temperature commercial incineration[2][3].

  • The Benzyl Group (Lipophilicity): This bulky aromatic group enhances the molecule's lipophilicity, meaning the free base is highly soluble in organic solvents but persists in aqueous environments, posing long-term aquatic toxicity risks (GHS H412)[1].

Quantitative Hazard & Logistics Data

To facilitate rapid risk assessment, the physical and logistical parameters of this compound are summarized below.

Table 1: Hazard Classification & Waste Categorization

ParameterSpecification / ClassificationOperational Implication
GHS Hazard Codes H314 (Skin Burns/Eye Dam.), H317 (Skin Sens.), H334 (Resp. Sens.), H412 (Aquatic Tox.)[1]Mandates rigorous PPE (face shield, double-gloving) and manipulation exclusively within a certified fume hood.
EPA Waste Stream Halogenated Organic Waste[2]Do not mix with general organic solvents. Requires dedicated HOC waste carboys[4].
Incompatibilities Strong oxidizing agents, strong acids[5]Exothermic reactions may occur if mixed with concentrated acids; store away from oxidizers.
Required PPE Nitrile gloves (double-layered), splash goggles, lab coat, NIOSH respirator (if powder)[1]Prevents dermal burns and respiratory sensitization during waste consolidation.

Self-Validating Disposal Protocols

A robust safety protocol must be self-validating—meaning each critical step includes a verification mechanism to ensure the previous step was executed correctly.

Protocol A: Liquid Waste Segregation and Containerization

Because disposal of halogenated compounds is significantly more expensive due to the extra treatment steps required to remove halogens[4], cross-contamination must be avoided.

  • Preparation & Airflow Verification:

    • Action: Conduct all waste transfers inside a chemical fume hood.

    • Self-Validation: Before opening the chemical container, tape a Kimwipe to the bottom of the fume hood sash. If the tissue flutters inward, adequate negative pressure is confirmed.

  • Container Selection:

    • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined waste carboy.

    • Causality: The basicity of the piperazine ring can slowly degrade certain low-density plastics over time.

  • Stream Segregation (Critical):

    • Action: Pour the 1-Benzyl-3-(2-bromophenyl)piperazine solution only into a container labeled "Halogenated Organic Waste" [3][4]. Even if the compound is dissolved in a non-halogenated solvent (like methanol), the presence of the bromine atom dictates that the entire mixture must now be treated as halogenated waste.

  • Transfer & Headspace:

    • Action: Use a dedicated funnel. Fill the container to no more than 80% capacity.

    • Causality: Leaving 20% headspace prevents over-pressurization and container rupture caused by ambient temperature fluctuations and vapor expansion.

  • Labeling:

    • Action: Affix a hazardous waste tag immediately. List the exact chemical name, the solvent vehicle, and check the "Toxic" and "Corrosive" hazard boxes[3].

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weighing boats, and bench paper into a puncture-resistant, sealable bag[6].

  • Sharps Segregation: Any chemically contaminated needles or glass pipettes must go into a rigid, puncture-proof sharps container. Note: Do not use red biohazard bins for chemical sharps, as hazardous waste contractors cannot legally process biohazard-labeled waste via chemical incineration[4].

  • Consolidation: Deposit the sealed bags into a designated solid hazardous waste poly-drum.

Spill Management and Decontamination

In the event of a spill, immediate containment is required to prevent respiratory exposure and surface corrosion.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[1][6].

    • Causality:Never use combustible absorbents like sawdust. The basic piperazine moiety can react exothermically with organic combustibles, creating a fire hazard[1].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Surface Decontamination (Self-Validating):

    • Action: Wipe the affected benchtop with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the residual basicity of the piperazine, followed by a thorough wash with soap and water[6].

    • Self-Validation Check: After wiping, swab the surface with a wet piece of universal pH indicator paper. A pH reading of ~7 confirms the complete removal of the corrosive, basic piperazine residue.

Waste Segregation Decision Pathway

To streamline laboratory operations and prevent costly mixing of waste streams, follow this logical routing pathway for 1-Benzyl-3-(2-bromophenyl)piperazine.

WastePathway Start 1-Benzyl-3-(2-bromophenyl)piperazine Waste Generated State What is the physical state of the waste? Start->State Solid Solid / Powder (Pure API, Salt, or Consumables) State->Solid Solid Liquid Liquid Solution (Dissolved in Solvent) State->Liquid Liquid SolidDisp Collect in sealed HDPE container. Label: Toxic/Corrosive Solid Waste Solid->SolidDisp Solvent What is the primary solvent vehicle? Liquid->Solvent HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO, Water) Solvent->NonHaloSolv HaloWaste Dispose strictly as: Halogenated Organic Waste (EPA RCRA Compliant) HaloSolv->HaloWaste NonHaloSolv->HaloWaste Bromine moiety mandates Halogenated classification

Caption: Decision pathway for the segregation and disposal of 1-Benzyl-3-(2-bromophenyl)piperazine waste.

References

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from: [Link]

  • UTIA Safety Office. Hazardous Waste Guide. Retrieved from: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-Benzyl-3-(2-bromophenyl)piperazine

This document provides essential safety and logistical guidance for laboratory personnel handling 1-Benzyl-3-(2-bromophenyl)piperazine. The protocols outlined herein are synthesized from best practices for managing piper...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for laboratory personnel handling 1-Benzyl-3-(2-bromophenyl)piperazine. The protocols outlined herein are synthesized from best practices for managing piperazine derivatives and halogenated aromatic compounds to ensure the highest degree of safety and operational integrity. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is based on data from structurally analogous chemicals.

Hazard Assessment and Triage

While specific toxicological data for 1-Benzyl-3-(2-bromophenyl)piperazine is not available, an analysis of its structural motifs—a piperazine ring and a brominated aromatic group—suggests a potential for the following hazards:

  • Skin and Eye Irritation: Piperazine derivatives and brominated compounds are known to cause skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or dust may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[1][4]

Therefore, a cautious approach with comprehensive personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to mitigate potential exposure. The required PPE varies based on the specific laboratory activity.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved)- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and protect skin and eyes from accidental contact.[2]
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[2]
Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[2]
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.[2]

Operational Plan: A Step-by-Step Handling Workflow

The following workflow is designed to ensure safe handling of 1-Benzyl-3-(2-bromophenyl)piperazine from receipt to disposal.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Inventory Chemical Inventory Log Storage->Inventory FumeHood Work in Fume Hood Inventory->FumeHood Weighing Weighing & Aliquoting FumeHood->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment WasteCollection Waste Segregation Experiment->WasteCollection Labeling Label Halogenated Waste WasteCollection->Labeling DisposalPickup Scheduled Disposal Pickup Labeling->DisposalPickup

Caption: Workflow for handling 1-Benzyl-3-(2-bromophenyl)piperazine.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Inventory: Log the compound into your chemical inventory system.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1] The container must be kept tightly closed.[3]

Preparation and Use
  • Controlled Environment: All handling of solid 1-Benzyl-3-(2-bromophenyl)piperazine and its concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before handling, ensure all required PPE is donned correctly as per the table above.

  • Spill Kit: An accessible spill kit containing appropriate absorbent materials and neutralizing agents should be available. For spills involving brominated compounds, a neutralizing agent like sodium thiosulfate is recommended.[5]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[6]

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, 1-Benzyl-3-(2-bromophenyl)piperazine and its waste products are classified as halogenated organic waste. This requires specific disposal procedures to comply with environmental regulations and ensure safety.

Waste Segregation
  • Dedicated Waste Container: Use a designated, clearly labeled, and leak-proof container for all waste containing this compound.

  • Halogenated vs. Non-Halogenated: Do not mix halogenated waste with non-halogenated organic solvent waste.[7][8] The disposal costs and methods for these two streams are significantly different.[8]

  • Labeling: The waste container must be labeled "Hazardous Waste - Halogenated Organic Compounds" and list the chemical constituents.[7]

Disposal Procedure
  • Containment: Ensure the waste container is always securely closed when not in use.[7]

  • Collection: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Incineration at high temperatures is a common and safe disposal method for halogenated compounds.[9]

References

  • Neogen. (2021, October 7). Safety Data Sheet: Benzylpiperazine Forensic, Kit, English - Canada. Retrieved from [Link]

  • Environment, Health and Safety. 7.2 Organic Solvents. Retrieved from [Link]

  • Antibodies. Piperazine. Retrieved from [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • MDPI. (2022). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • s d fine-chem limited. piperazine anhydrous. Retrieved from [Link]

  • ACS Publications. (2000, May 5). Removal of Halogenated Organic Compounds in Landfill Gas by Top Covers Containing Zero-Valent Iron | Environmental Science & Technology. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method | The Journal of Organic Chemistry. Retrieved from [Link]

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